2,3,4,5-Tetrafluorobenzyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2,3,4,5-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKVWOHBTGWNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370085 | |
| Record name | 2,3,4,5-Tetrafluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53001-71-1 | |
| Record name | 2,3,4,5-Tetrafluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-Tetrafluorobenzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of 2,3,4,5-Tetrafluorobenzyl bromide?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4,5-Tetrafluorobenzyl bromide, a versatile reagent in organic synthesis and materials science. This document details its characteristics, experimental protocols for its synthesis and purification, and its key applications.
Core Chemical Properties
This compound is a halogenated aromatic compound valued for its ability to introduce a tetrafluorobenzyl moiety into various molecular scaffolds.[1] Its fluorinated structure imparts unique reactivity and stability, making it a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Physical and Chemical Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃BrF₄ | [2] |
| Molecular Weight | 243.00 g/mol | [2] |
| Appearance | Clear colorless to yellow liquid | [2] |
| Boiling Point | 107-110 °C at 65 mmHg | [2] |
| Density | 1.81 g/mL at 25 °C | [2] |
| Refractive Index | n²⁰/D 1.489-1.491 | [2] |
| CAS Number | 53001-71-1 | [2] |
| Purity | Typically ≥ 97% (GC) | [3] |
| Storage Temperature | 2-8 °C | [3] |
Reactivity and Applications
The primary utility of this compound lies in its reactivity as an alkylating agent. The benzylic bromide is a good leaving group, facilitating nucleophilic substitution reactions. The tetrafluorinated phenyl ring influences the electronic properties of the molecule, enhancing its utility in various applications.
-
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals where the introduction of fluorine can improve metabolic stability and bioavailability.[1]
-
Materials Science: This compound is utilized in the creation of fluorinated polymers and coatings, which often exhibit enhanced chemical resistance, thermal stability, and unique surface properties.[1]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general and widely applicable method involves the bromination of the corresponding alcohol, 2,3,4,5-Tetrafluorobenzyl alcohol.
Synthesis of 2,3,4,5-Tetrafluorobenzyl alcohol (Precursor)
A common route to the precursor alcohol involves the reduction of 2,3,4,5-tetrafluorobenzoic acid. A detailed protocol for a similar reduction is outlined in a patent for the synthesis of tetrafluorobenzyl alcohols.
Methodology:
-
To a solution of 2,3,4,5-tetrafluorobenzoic acid in an appropriate solvent, a reducing agent such as sodium borohydride is added portion-wise at a controlled temperature.
-
The reaction mixture is stirred until the starting material is consumed, as monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is then washed, dried, and the solvent is evaporated to yield 2,3,4,5-tetrafluorobenzyl alcohol.
Bromination of 2,3,4,5-Tetrafluorobenzyl alcohol
A general procedure for the conversion of benzylic alcohols to benzyl bromides is the Appel reaction, using triphenylphosphine (PPh₃) and a bromine source like N-Bromosuccinimide (NBS).[4]
Methodology:
-
To a stirred solution of 2,3,4,5-tetrafluorobenzyl alcohol and triphenylphosphine in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere, N-Bromosuccinimide is added portion-wise.[4]
-
The reaction is typically rapid and can be monitored by TLC.[4]
-
Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent like dichloromethane (CH₂Cl₂).[4]
-
The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.[4]
Purification
The crude this compound can be purified using standard laboratory techniques.
Methodology:
-
Liquid-Liquid Extraction: The crude product can be washed with an aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash.
-
Column Chromatography: For high purity, silica gel column chromatography is a common method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. While specific spectra were not directly available in the search results, typical spectral features can be inferred from analogous compounds.
Expected Spectroscopic Characteristics:
-
¹H NMR: A singlet for the benzylic protons (CH₂) is expected, typically in the range of 4.5-5.0 ppm. The aromatic proton should appear as a multiplet in the aromatic region (around 7.0-7.5 ppm), with coupling to the fluorine atoms.
-
¹³C NMR: The spectrum would show characteristic signals for the benzylic carbon and the fluorinated aromatic carbons. The carbon-fluorine couplings would be observable.
-
FT-IR: The spectrum would exhibit characteristic peaks for C-H stretching of the aromatic ring and the CH₂ group, C=C stretching of the aromatic ring, and a strong C-Br stretching vibration. Aromatic C-H stretches are typically found between 3100-3000 cm⁻¹, while C-C in-ring stretches appear in the 1600-1400 cm⁻¹ region.[5] The C-Br stretch is expected in the lower wavenumber region, typically between 690-515 cm⁻¹.[5]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom.
Safety and Handling
This compound is a corrosive and hazardous chemical that should be handled with appropriate safety precautions.
-
Hazard Codes: C (Corrosive).[2]
-
Risk Statements: Causes burns. Harmful by inhalation, in contact with skin, and if swallowed.[2]
-
Safety Statements: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection. In case of accident or if you feel unwell, seek medical advice immediately.[2]
Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for the preparation of this compound from 2,3,4,5-tetrafluorobenzoic acid.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to 2,3,4,5-Tetrafluorobenzyl Bromide (CAS Number: 53001-71-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,4,5-Tetrafluorobenzyl bromide, a key fluorinated building block in modern organic synthesis. It covers its physicochemical properties, synthesis protocols, applications in drug discovery and materials science, and essential safety and handling information.
Core Physicochemical Properties
This compound is a clear, colorless to light yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The presence of four fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, enhancing its reactivity and making it a valuable reagent for introducing the 2,3,4,5-tetrafluorobenzyl moiety into a wide range of molecular scaffolds.
| Property | Value | Reference |
| CAS Number | 53001-71-1 | [1][2] |
| Molecular Formula | C₇H₃BrF₄ | [1][2] |
| Molecular Weight | 243.00 g/mol | [2] |
| Appearance | Clear colorless to yellow/Liquid | [1] |
| Boiling Point | 107-110 °C at 65 mmHg | [1] |
| Density | 1.81 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.489-1.491 | [1] |
| Solubility | Soluble in many organic solvents, such as ethanol, acetone, and dimethylformamide. | [3] |
| Flash Point | 107-110 °C/65mm | [1] |
| Vapor Pressure | 1.03 mmHg at 25°C | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the bromination of its corresponding alcohol, 2,3,4,5-Tetrafluorobenzyl alcohol. This precursor can be synthesized from 2,3,4,5-Tetrafluorobenzoic acid.
Synthesis Workflow
Caption: Synthesis pathway from 2,3,4,5-Tetrafluorobenzoic acid.
Experimental Protocols
Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzyl Alcohol from 2,3,4,5-Tetrafluorobenzoic Acid
This protocol is based on a patented method for the synthesis of tetrafluorobenzyl alcohols.
Materials:
-
2,3,4,5-Tetrafluorobenzoic acid
-
Thionyl chloride
-
N,N-Dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄)
-
Glycol dimethyl ether (or a similar ether solvent)
-
Dichloromethane
-
Water
Procedure:
-
Acid Chloride Formation: To a reaction vessel, add 2,3,4,5-Tetrafluorobenzoic acid and thionyl chloride. Add a catalytic amount of DMF. Heat the mixture to reflux (approximately 70°C). The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Work-up: Remove the excess thionyl chloride by distillation at atmospheric pressure, followed by reduced pressure distillation to obtain 2,3,4,5-Tetrafluorobenzoyl chloride as a colorless oil.
-
Reduction: In a separate flask under a nitrogen atmosphere, add sodium borohydride and glycol dimethyl ether. Heat the mixture to 78-80°C and reflux for 3 hours to activate the reducing agent.
-
Cool the mixture to 20-30°C and add water. Further cool the solution to 5°C.
-
Slowly add the previously synthesized 2,3,4,5-Tetrafluorobenzoyl chloride dropwise, maintaining the temperature between 5-15°C.
-
After the addition is complete, stir the reaction mixture for 1 hour at this temperature.
-
Extraction and Isolation: Add dichloromethane to the reaction mixture and stir. Filter any insoluble inorganic salts and wash the filter cake with dichloromethane. Combine the filtrates, separate the organic layer, and remove the dichloromethane by distillation to yield 2,3,4,5-Tetrafluorobenzyl alcohol as a white solid.
Step 2: Synthesis of this compound from 2,3,4,5-Tetrafluorobenzyl Alcohol
The following is a general procedure for the bromination of a benzyl alcohol, which can be adapted for 2,3,4,5-Tetrafluorobenzyl alcohol.
Materials:
-
2,3,4,5-Tetrafluorobenzyl alcohol
-
Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (HBr)
-
Anhydrous diethyl ether or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure using PBr₃:
-
Dissolve 2,3,4,5-Tetrafluorobenzyl alcohol in anhydrous diethyl ether in a flask under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Slowly add phosphorus tribromide dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Work-up: Carefully quench the reaction by pouring it over ice. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Applications in Synthesis
This compound is a versatile building block for introducing a fluorinated benzyl group into organic molecules. This moiety can impart desirable properties such as increased metabolic stability, lipophilicity, and altered electronic characteristics, which are advantageous in the development of pharmaceuticals and agrochemicals.[2] It is also utilized in materials science to create fluorinated polymers and coatings with enhanced thermal stability and chemical resistance.[2]
General Reaction Scheme
Caption: General nucleophilic substitution reaction.
Safety and Handling
This compound is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE).
Hazard Information
| Hazard Class | Precautionary Statements |
| Corrosive | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Harmful if swallowed, in contact with skin, or if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
First Aid Measures
| Exposure | First Aid |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |
Storage and Handling
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its unique properties, conferred by the polyfluorinated aromatic ring, make it an important tool for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. Proper handling and adherence to safety protocols are essential when working with this compound.
References
alpha-Bromo-2,3,4,5-tetrafluorotoluene molecular structure
An In-depth Technical Guide on the Molecular Structure, Properties, and Applications of α-Bromo-2,3,4,5,6-pentafluorotoluene for Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of α-bromo-2,3,4,5,6-pentafluorotoluene, a versatile reagent widely utilized in analytical chemistry and organic synthesis. While the initial query specified a tetrafluoro- derivative, the vast body of scientific literature points towards the pentafluoro- compound as the more common and extensively documented reagent. This guide will focus on the molecular structure, physicochemical properties, spectroscopic data, and key applications of α-bromo-2,3,4,5,6-pentafluorotoluene, with a particular emphasis on its role as a derivatizing agent in sensitive analytical methodologies relevant to drug development and research. Detailed experimental protocols for its application in the derivatization of carboxylic acids for gas chromatography-mass spectrometry (GC-MS) analysis are also provided.
Introduction
α-Bromo-2,3,4,5,6-pentafluorotoluene, also known as pentafluorobenzyl bromide (PFBBr), is a highly reactive organofluorine compound. Its structure consists of a toluene molecule where the five hydrogen atoms on the benzene ring have been substituted with fluorine atoms, and one hydrogen atom on the methyl group has been replaced by a bromine atom. This unique combination of a reactive benzylic bromide and a highly electronegative pentafluorophenyl group imparts desirable properties, making it an invaluable tool in analytical chemistry.[1]
The primary application of α-bromo-2,3,4,5,6-pentafluorotoluene is as a derivatizing agent for compounds containing nucleophilic functional groups, such as carboxylic acids, alcohols, phenols, and amines.[1] The resulting pentafluorobenzyl (PFB) derivatives exhibit enhanced volatility and thermal stability, making them amenable to analysis by gas chromatography.[2] Furthermore, the pentafluorophenyl group is a strong electron-capturing moiety, which significantly enhances the sensitivity of detection by electron capture detection (ECD) and electron-capture negative-ion chemical ionization mass spectrometry (ECNICI-MS).[2] This high sensitivity is particularly advantageous in trace analysis, a common requirement in drug metabolism studies, environmental monitoring, and clinical diagnostics.
Molecular Structure and Chemical Identifiers
The molecular structure of α-bromo-2,3,4,5,6-pentafluorotoluene is characterized by a pentafluorinated benzene ring attached to a bromomethyl group.
| Identifier | Value |
| IUPAC Name | 1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene[3] |
| Synonyms | Pentafluorobenzyl bromide, PFBBr, (Bromomethyl)pentafluorobenzene |
| CAS Number | 1765-40-8[3] |
| Molecular Formula | C₇H₂BrF₅[3] |
| Molecular Weight | 260.99 g/mol |
| SMILES | C(C1=C(C(=C(C(=C1F)F)F)F)F)Br[3] |
| InChI Key | XDEPVFFKOVDUNO-UHFFFAOYSA-N[3] |
Physicochemical Properties
α-Bromo-2,3,4,5,6-pentafluorotoluene is a colorless to pale yellow liquid at room temperature.[4] It is a lachrymator and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]
| Property | Value |
| Appearance | Colorless to pale yellow liquid[4] |
| Melting Point | 19-20 °C |
| Boiling Point | 174-175 °C |
| Density | 1.728 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.471 |
| Flash Point | 82 °C[3] |
| Solubility | Soluble in chloroform, ethyl acetate (trace), methanol (trace). Hydrolyzes in water.[4] |
Spectroscopic Data
The following table summarizes the characteristic spectroscopic data for α-bromo-2,3,4,5,6-pentafluorotoluene.
| Spectroscopy | Characteristic Peaks/Shifts |
| ¹H NMR | The ¹H NMR spectrum shows a singlet for the methylene (-CH₂-) protons. The chemical shift is typically observed in the range of 4.4-4.6 ppm, downfield due to the deshielding effects of the adjacent bromine atom and the pentafluorophenyl ring. |
| ¹³C NMR | The ¹³C NMR spectrum displays signals for the methylene carbon and the carbons of the pentafluorophenyl ring. The methylene carbon signal appears around 25-30 ppm. The aromatic region will show complex splitting patterns due to C-F coupling. |
| IR Spectroscopy | The IR spectrum exhibits characteristic absorptions for the C-F stretching vibrations in the range of 1500-1000 cm⁻¹. Aromatic C=C stretching vibrations are observed around 1650 and 1520 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the bromine atom and the formation of the pentafluorobenzyl cation. |
Experimental Protocols
Synthesis of α-Bromo-2,3,4,5,6-pentafluorotoluene
A common laboratory-scale synthesis involves the free-radical bromination of pentafluorotoluene using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride.
Materials:
-
Pentafluorotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentafluorotoluene and a slight molar excess of NBS in carbon tetrachloride.
-
Add a catalytic amount of benzoyl peroxide or AIBN to the mixture.
-
Heat the reaction mixture to reflux and maintain reflux for several hours, monitoring the reaction progress by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure α-bromo-2,3,4,5,6-pentafluorotoluene.
Derivatization of Carboxylic Acids for GC-MS Analysis
This protocol describes a general procedure for the derivatization of carboxylic acids to their corresponding pentafluorobenzyl esters.[6]
Materials:
-
Sample containing carboxylic acids
-
α-Bromo-2,3,4,5,6-pentafluorotoluene solution (e.g., 10% in acetone)
-
Potassium carbonate or another suitable base
-
Acetone or other suitable organic solvent
-
Internal standard (optional, e.g., a deuterated analog of the analyte)
-
Vortex mixer
-
Heating block or water bath
-
GC-MS system
Procedure:
-
To a known volume of the sample (e.g., in an aqueous solution or an organic extract), add a suitable amount of internal standard.
-
Adjust the pH of the aqueous sample to be basic (pH > 8) to ensure the carboxylic acids are in their carboxylate form.
-
Add a catalytic amount of a base like potassium carbonate.
-
Add an excess of the α-bromo-2,3,4,5,6-pentafluorotoluene solution.
-
Vortex the mixture thoroughly to ensure proper mixing.
-
Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 30-60 minutes) to facilitate the derivatization reaction.
-
After cooling to room temperature, extract the PFB esters into a water-immiscible organic solvent such as hexane or ethyl acetate.
-
Wash the organic extract with water to remove any excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution containing the PFB derivatives is ready for injection into the GC-MS system.
Applications in Drug Development and Research
The high sensitivity and selectivity afforded by derivatization with α-bromo-2,3,4,5,6-pentafluorotoluene make it a valuable tool in various stages of drug development and research:
-
Pharmacokinetic Studies: Quantifying low concentrations of drug metabolites containing carboxylic acid or hydroxyl groups in biological matrices such as plasma, urine, and tissues.
-
Metabolite Identification: Aiding in the structural elucidation of metabolites by providing derivatives with favorable chromatographic and mass spectrometric properties.
-
Biomarker Analysis: Measuring endogenous compounds (e.g., fatty acids, steroids) that can serve as biomarkers for disease states or drug efficacy.[7]
-
Impurity Profiling: Detecting and quantifying trace-level impurities in active pharmaceutical ingredients (APIs) and formulated drug products.
-
Environmental Monitoring: Assessing the presence of pharmaceutical compounds and their degradation products in the environment.
Visualization of Derivatization Pathway
The following diagram illustrates the general workflow for the derivatization of a carboxylic acid with α-bromo-2,3,4,5,6-pentafluorotoluene for subsequent GC-MS analysis.
References
- 1. α-Bromo-2,3,4,5,6-pentafluorotoluene | 1765-40-8 [chemicalbook.com]
- 2. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-Bromo-2,3,4,5,6-pentafluorotoluene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. α-Bromo-2,3,4,5,6-pentafluorotoluene | Jiayuan [jy-chemical.com]
- 5. Pentafluorobenzyl bromide | C7H2BrF5 | CID 74484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Improved procedure for preparation of pentafluorobenzyl derivatives of carboxylic acids for analysis by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of 2,3,4,5-Tetrafluorobenzyl bromide (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 2,3,4,5-Tetrafluorobenzyl bromide (CAS No. 53001-71-1), a crucial reagent in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.
Core Physical Properties
This compound is a clear, colorless to light yellow liquid at room temperature. Its physical characteristics are pivotal for its application in various chemical reactions and processes.
Quantitative Data Summary
The essential physical properties of this compound are summarized in the table below for quick reference.
| Physical Property | Value | Conditions |
| Boiling Point | 107-110 °C | at 65 mmHg |
| 110 °C[1] | at 65 mmHg | |
| Density | 1.81 g/mL[1] | Not specified |
| Molecular Formula | C₇H₃BrF₄[2] | |
| Molecular Weight | 243.00 g/mol [2] |
Experimental Protocols
The following sections detail the standard methodologies for determining the boiling point and density of liquid compounds like this compound.
Determination of Boiling Point (Reduced Pressure)
Given that the boiling point of this compound is reported at a reduced pressure, a vacuum distillation setup is the appropriate method for its determination.
Objective: To measure the temperature at which the vapor pressure of the liquid equals the applied pressure, under vacuum.
Apparatus:
-
Round-bottom flask
-
Claisen adapter
-
Thermometer with adapter
-
Condenser
-
Receiving flask
-
Vacuum source (e.g., vacuum pump)
-
Manometer
-
Heating mantle
-
Stirring bar or boiling chips
Procedure:
-
A small sample of this compound is placed in the round-bottom flask along with a stirring bar or boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, ensuring all joints are securely sealed to maintain a vacuum.
-
The vacuum pump is connected to the system via the vacuum adapter on the receiving flask or a dedicated vacuum take-off. A manometer is included in the line to monitor the pressure.
-
The system is evacuated to the desired pressure (e.g., 65 mmHg).
-
Once the pressure is stable, the heating mantle is turned on to gently heat the sample.
-
The temperature is carefully monitored. The boiling point is recorded as the temperature at which the vapor condenses on the thermometer bulb and a steady stream of distillate is collected in the receiving flask. This temperature should remain constant during the distillation of the pure liquid.
-
It is crucial to record the stable pressure from the manometer at which this boiling temperature is observed.
Determination of Density
The density of a liquid can be determined using several methods. The pycnometer method is a common and accurate technique.
Objective: To determine the mass per unit volume of the liquid.
Apparatus:
-
Pycnometer (a glass flask with a specific, accurately known volume)
-
Analytical balance
-
Thermometer
-
Water bath (for temperature control)
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately measured on an analytical balance (m₁).
-
The pycnometer is then filled with the liquid sample, this compound. Care is taken to avoid air bubbles.
-
The filled pycnometer is placed in a water bath to bring it to a constant, known temperature (e.g., 20°C or 25°C), as density is temperature-dependent.
-
The stopper is inserted, and any excess liquid that overflows is carefully wiped from the exterior of the pycnometer.
-
The filled pycnometer is weighed on the analytical balance to determine its mass (m₂).
-
The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer (m_liquid = m₂ - m₁).
-
The density (ρ) is then calculated by dividing the mass of the liquid by the known volume of the pycnometer (V): ρ = m_liquid / V.
Logical Relationships
The physical properties of a molecule like this compound are a direct consequence of its chemical structure. The following diagram illustrates this fundamental relationship.
References
An In-depth Technical Guide to the Solubility of 2,3,4,5-Tetrafluorobenzyl Bromide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4,5-tetrafluorobenzyl bromide and outlines detailed experimental protocols for its determination in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the methodology for determining solubility, enabling researchers to generate precise data for their specific applications.
Introduction to this compound
This compound (CAS No. 53001-71-1) is a fluorinated organic compound with the molecular formula C₇H₃BrF₄.[1] It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the introduction of a tetrafluorobenzyl moiety can enhance biological activity and metabolic stability. Understanding its solubility in various organic solvents is crucial for reaction setup, purification, and formulation development.
Key Properties:
-
Appearance: Clear colorless to yellow liquid[1]
-
Molecular Weight: 243.0 g/mol [1]
-
Boiling Point: 107-110°C at 65 mmHg[1]
-
Density: 1.81 g/cm³[1]
Theoretical Considerations for Solubility
The principle of "like dissolves like" is the primary guide for predicting solubility.[2] The polarity of both the solute and the solvent determines the extent of solubility. This compound is a moderately polar molecule due to the presence of the polar C-F and C-Br bonds. Therefore, it is expected to be more soluble in polar organic solvents than in nonpolar ones.
Experimental Protocols for Solubility Determination
The following protocols describe methods for both qualitative and quantitative determination of the solubility of this compound.
3.1. Qualitative Solubility Assessment
This method provides a rapid screening of solubility in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (see Table 1)
-
Small test tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 0.1 mL of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a contrasting background.
-
Soluble: A clear, homogeneous solution is formed.
-
Partially Soluble: The solution is cloudy or a second liquid phase is present.
-
Insoluble: Two distinct layers are observed, or the solute does not appear to mix with the solvent.
-
-
Record the observations.
-
Repeat the procedure for each solvent to be tested.
3.2. Quantitative Solubility Determination (Shake-Flask Method)
This is a widely used method for determining the equilibrium solubility of a compound in a solvent.
Materials:
-
This compound
-
Selected organic solvents
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker at a constant temperature
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent for creating a calibration curve.
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient time to allow the system to reach equilibrium (typically 24-48 hours).
-
After the incubation period, allow the vials to stand undisturbed for a short period to allow any undissolved material to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved micro-droplets.
-
Dilute the filtered solution with a suitable solvent to a concentration within the range of the calibration curve.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Data Presentation
Quantitative solubility data should be presented in a clear and structured format for easy comparison.
Table 1: Solubility of this compound in Common Organic Solvents at 25°C
| Solvent Category | Solvent | Dielectric Constant (approx.) | Solubility (g/L) | Solubility (mol/L) |
| Nonpolar | Hexane | 1.9 | Data to be determined | Data to be determined |
| Toluene | 2.4 | Data to be determined | Data to be determined | |
| Slightly Polar | Diethyl Ether | 4.3 | Data to be determined | Data to be determined |
| Dichloromethane | 9.1 | Data to be determined | Data to be determined | |
| Ethyl Acetate | 6.0 | Data to be determined | Data to be determined | |
| Polar Aprotic | Acetone | 21 | Data to be determined | Data to be determined |
| Acetonitrile | 37.5 | Data to be determined | Data to be determined | |
| Dimethylformamide (DMF) | 38 | Data to be determined | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | 47 | Data to be determined | Data to be determined | |
| Polar Protic | Methanol | 33 | Data to be determined | Data to be determined |
| Ethanol | 24.5 | Data to be determined | Data to be determined | |
| Isopropanol | 18 | Data to be determined | Data to be determined |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination process.
Conclusion
References
In-Depth Technical Guide: Mass Spectrometry Fragmentation of 2,3,4,5-Tetrafluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2,3,4,5-Tetrafluorobenzyl bromide (C₇H₃BrF₄). Due to the absence of a publicly available mass spectrum for this specific isomer, this guide synthesizes information from the known fragmentation patterns of analogous compounds, including benzyl bromide and other polyfluorinated aromatic compounds, to predict its mass spectral behavior.
Predicted Mass Spectrometry Data
The fragmentation of this compound under electron ionization is expected to be dominated by the cleavage of the weak carbon-bromine bond, leading to the formation of a stable tetrafluorobenzyl cation. This cation is likely to undergo rearrangement to a tetrafluorotropylium ion. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
Table 1: Predicted Major Fragment Ions and Relative Abundances for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula | Predicted Relative Abundance (%) | Notes |
| 242 / 244 | [C₇H₃BrF₄]⁺ | Molecular Ion (M⁺) | 20 | Isotopic peaks due to ⁷⁹Br and ⁸¹Br with ~1:1 ratio. |
| 163 | [C₇H₃F₄]⁺ | Tetrafluorotropylium Ion | 100 (Base Peak) | Formed by the loss of the bromine radical. |
| 143 | [C₇H₂F₃]⁺ | 15 | Resulting from the loss of HF from the tetrafluorotropylium ion. | |
| 114 | [C₆F₂]⁺ | 10 | Further fragmentation of the aromatic ring. |
Predicted Fragmentation Pathway
The primary fragmentation pathway of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is driven by the stability of the resulting carbocations.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 100 µg/mL.
-
Ensure the sample is free of particulate matter by filtration if necessary.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
Solvent Delay: 3 minutes.
4. Data Analysis:
-
The acquired data is processed to identify the peaks corresponding to the parent compound and its fragments.
-
The mass spectrum of the peak corresponding to this compound is extracted and analyzed for its fragmentation pattern.
-
The relative abundances of the observed ions are calculated by normalizing the intensity of the most abundant ion (the base peak) to 100%.
This comprehensive guide provides a robust theoretical framework for understanding the mass spectrometric behavior of this compound, which can be invaluable for researchers and professionals in the fields of analytical chemistry and drug development. The provided experimental protocol offers a starting point for the practical analysis of this and similar compounds.
An In-depth Technical Guide to the Material Safety of 2,3,4,5-Tetrafluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the material safety data for 2,3,4,5-Tetrafluorobenzyl bromide (CAS No. 53001-71-1). Due to the limited availability of a complete, official Safety Data Sheet (SDS) for this specific compound, this guide incorporates data from structurally similar compounds, such as benzyl bromide and other fluorinated benzyl bromides, to provide a thorough understanding of its potential hazards and safe handling procedures.
Chemical and Physical Properties
This compound is a clear, colorless to yellow liquid.[1] Its key physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrF₄ | [1][2] |
| Molecular Weight | 243.0 g/mol | [1][2] |
| CAS Number | 53001-71-1 | [1][2] |
| Appearance | Clear colorless to yellow/Liquid | [1] |
| Boiling Point | 107-110°C at 65 mmHg | [1] |
| Density | 1.81 g/cm³ | [1][2] |
| Refractive Index | 1.489-1.491 | [1] |
| Vapor Pressure | 1.03 mmHg at 25°C | [1] |
| Flash Point | 107-110°C at 65mm | [1] |
Hazard Identification and Classification
Based on information for similar compounds, this compound is expected to be a corrosive and hazardous substance. The primary hazards are associated with its reactivity and potential to cause severe irritation and burns.
GHS Hazard Classification (Inferred):
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 1B/2 |
| Serious Eye Damage/Eye Irritation | Category 1/2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Hazard Statements (Inferred):
-
H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Inferred):
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Toxicological Information
Routes of Exposure and Effects:
-
Inhalation: May cause severe irritation to the respiratory tract, potentially leading to inflammation and lung edema.[3]
-
Skin Contact: Causes severe skin irritation and burns.[3] Prolonged contact can lead to deep, slow-healing wounds.
-
Eye Contact: Causes severe eye damage, including burns and potential for irreversible injury.[3] It is also a lachrymator, meaning it can induce tearing.[4]
-
Ingestion: Harmful if swallowed.[3] Can cause severe burns to the mouth, throat, and stomach.
Experimental Protocols and Safe Handling
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive set of PPE should be worn at all times:
| PPE | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., Viton®, Butyl rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |
General Handling Workflow
The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.
Caption: General workflow for safely handling this compound.
First Aid Measures
In case of exposure, immediate action is critical:
| Exposure | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give large amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire Fighting Measures and Accidental Release
Extinguishing Media:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
A water spray can be used to cool fire-exposed containers.
Fire Fighting Procedures:
-
Wear self-contained breathing apparatus (SCBA) and full protective clothing.
Accidental Release Measures:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Do not let the chemical enter drains.
Stability and Reactivity
This compound is a reactive compound.
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, and amines.[5][6]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[5]
-
Hazardous Polymerization: Does not occur.
Ecological Information
Specific ecological data for this compound is not available. However, based on the hazards of similar compounds, it should be assumed to be harmful to aquatic life.[3] Care should be taken to prevent its release into the environment.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations for hazardous chemical waste. Do not dispose of it with regular laboratory waste or down the drain.
Biological Signaling Pathways
There is no information available in the scientific literature to suggest that this compound is directly involved in any known biological signaling pathways. Its primary relevance in a biological context is as a synthetic intermediate in the development of potentially bioactive molecules.[2]
The following diagram illustrates the logical relationship of its use in research.
Caption: Role of this compound as a synthetic intermediate.
Conclusion
This compound is a valuable reagent in chemical synthesis but poses significant health and safety risks. Researchers, scientists, and drug development professionals must handle this compound with extreme care, utilizing appropriate personal protective equipment and adhering to strict safety protocols within a controlled laboratory environment. A thorough understanding of its potential hazards is crucial for its safe and effective use in research and development.
References
The Enduring Reactivity of Polyfluorinated Aromatic Compounds: A Technical Guide for Scientific Advancement
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of polyfluorinated aromatic compounds (PFAAs) is paramount for innovation. These molecules, characterized by the replacement of hydrogen with fluorine atoms on an aromatic ring, exhibit unique electronic properties that render them invaluable in fields ranging from medicinal chemistry to materials science. This technical guide delves into the core principles governing their reactivity, providing a comprehensive overview of key reactions, quantitative data, and detailed experimental protocols to empower the next wave of scientific discovery.
The strategic incorporation of fluorine into aromatic systems dramatically alters their chemical behavior. The high electronegativity of fluorine creates a polarized carbon-fluorine (C-F) bond and induces a significant electron-withdrawing effect on the aromatic ring. This electronic perturbation is the foundation of the distinct reactivity of PFAAs, most notably their susceptibility to nucleophilic aromatic substitution (SNAr) and their utility in various C-F bond activation and cross-coupling reactions. These characteristics have been harnessed to enhance the metabolic stability, lipophilicity, and binding affinities of drug candidates, making PFAAs a cornerstone of modern pharmaceutical design.[1][2]
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization
The electron-deficient nature of the polyfluorinated aromatic ring makes it highly susceptible to attack by nucleophiles. The SNAr reaction is a cornerstone of PFAA chemistry, providing a versatile and often metal-free pathway to introduce a wide array of functional groups.[3][4] The reaction typically proceeds through a stepwise addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex, although concerted mechanisms have also been identified.[5][6]
The regioselectivity of nucleophilic attack is a critical consideration. In many PFAAs, substitution occurs preferentially at the para position to an activating group or another fluorine atom. This selectivity is driven by the ability of the substituents to stabilize the negative charge in the Meisenheimer intermediate.
Quantitative Analysis of SNAr Reactions
The efficiency of SNAr reactions on polyfluoroarenes is influenced by the nature of the nucleophile, the solvent, the temperature, and the specific substitution pattern of the aromatic ring. The following table summarizes representative yields for the reaction of various nucleophiles with octafluorotoluene, a common PFAA substrate.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Reference |
| Phenothiazine | Phenothiazine | K₂CO₃ | DMF | 60 | 12 | 96 | [3] |
| Pyrrolidine | Pyrrolidine | K₂CO₃ | DMF | 25 | 1 | 95 | [7] |
| Sodium Methoxide | NaOMe | - | Methanol | 25 | 0.5 | 98 | [8] |
| Thiophenol | Thiophenol | K₂CO₃ | DMF | 25 | 2 | 92 |
Experimental Protocol: Synthesis of 10-(Perfluorotolyl)phenothiazine
This protocol details the para-selective SNAr reaction between octafluorotoluene and phenothiazine.[3]
Materials:
-
Octafluorotoluene (1.0 equiv)
-
Phenothiazine (1.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of phenothiazine in DMF, add potassium carbonate.
-
Add octafluorotoluene to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 10-(perfluorotolyl)phenothiazine.
SNAr Experimental Workflow
C-F Bond Activation and Cross-Coupling Reactions
While the C-F bond is the strongest single bond in organic chemistry, its activation and functionalization have emerged as a powerful strategy for the synthesis of complex fluorinated molecules. Transition metal catalysis, particularly with palladium, has been instrumental in developing a diverse array of C-F bond functionalization reactions.[9][10] These methods allow for the formation of C-C, C-H, and C-heteroatom bonds, often with high selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have been successfully applied to polyfluoroarenes.[11] These reactions typically involve the oxidative addition of the C-F bond to a low-valent palladium complex, followed by transmetalation and reductive elimination. The choice of ligand is crucial for the efficiency and selectivity of these transformations.
Quantitative Data for Palladium-Catalyzed C-H Olefination
The direct C-H olefination of polyfluoroarenes offers an atom-economical approach to the synthesis of fluorinated styrenes. The following table presents the yields for the palladium-catalyzed olefination of pentafluorobenzene with various alkenyl tosylates.
| Alkenyl Tosylate | Product Yield (%) | Reference |
| (E)-1-tosyloct-1-ene | 85 | [9] |
| 1-tosylcyclohex-1-ene | 78 | [9] |
| (E)-1-phenyl-2-tosylvinylbenzene | 92 | [9] |
| 2-tosyl-1-(thiophen-2-yl)ethene | 81 | [9] |
Experimental Protocol: Palladium-Catalyzed Direct C-H Olefination of Pentafluorobenzene
This protocol describes the direct C-H olefination of pentafluorobenzene with an alkenyl tosylate using a palladium catalyst.[9]
Materials:
-
Pentafluorobenzene (1.0 equiv)
-
Alkenyl tosylate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
N-methyl-2-(2',4'-dimethoxyphenyl)-3-dicyclohexylphosphinoindole (Ligand, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
1,4-Dioxane
Procedure:
-
In a glovebox, combine Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃ in a reaction vessel.
-
Add 1,4-dioxane, followed by pentafluorobenzene and the alkenyl tosylate.
-
Seal the vessel and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the olefinated polyfluoroarene.
C-F Bond Activation Logical Pathway
The Role of 19F NMR Spectroscopy
19F NMR spectroscopy is an indispensable tool for the characterization of polyfluorinated aromatic compounds. The 19F nucleus has a spin of 1/2 and is 100% naturally abundant, resulting in high sensitivity and sharp signals. The chemical shifts of fluorine atoms are highly sensitive to their electronic environment, providing valuable information about the substitution pattern and electronic properties of the molecule.[12][13]
Representative 19F NMR Chemical Shift Ranges
| Type of Fluorine Environment | Chemical Shift Range (ppm vs. CFCl₃) |
| Aromatic C-F | -80 to -170 |
| -CF₃ on aromatic ring | -55 to -70 |
| -CF₂- on aromatic ring | -90 to -120 |
Conclusion
The reactivity of polyfluorinated aromatic compounds is a rich and evolving field of study. Their unique electronic properties, primarily driven by the potent electron-withdrawing nature of fluorine, make them highly valuable building blocks in medicinal chemistry, agrochemicals, and materials science. A thorough understanding of their reactivity, particularly in nucleophilic aromatic substitution and transition metal-catalyzed C-F bond activation, is essential for harnessing their full potential. This guide provides a foundational understanding, supported by quantitative data and detailed protocols, to aid researchers in the strategic design and synthesis of novel fluorinated molecules that will drive future scientific and technological advancements.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cross-coupling of polyfluoroarenes with simple arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. 1184. Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilicity of the Benzylic Carbon in 2,3,4,5-Tetrafluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic character of the benzylic carbon in 2,3,4,5-tetrafluorobenzyl bromide, a versatile fluorinated building block of significant interest in medicinal chemistry and materials science. The presence of four electron-withdrawing fluorine atoms on the aromatic ring profoundly influences the reactivity of the benzylic position. This document outlines the synthesis of this compound, delves into the electronic effects governing its electrophilicity, and discusses the mechanistic pathways of its reactions with nucleophiles. Detailed experimental protocols for its synthesis and for the kinetic analysis of its reactivity are provided. While specific kinetic data for this compound is not extensively available in the public domain, this guide offers a robust theoretical framework and practical methodologies for its investigation and utilization.
Introduction
Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a key intermediate that allows for the incorporation of the tetrafluorobenzyl moiety into a wide range of molecular scaffolds. The pronounced electrophilicity of its benzylic carbon makes it a highly reactive substrate for nucleophilic substitution reactions. Understanding the factors that govern this reactivity is crucial for its effective application in synthesis. This guide aims to provide a detailed technical overview of the synthesis, electronic properties, and predicted reactivity of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process starting from the commercially available 2,3,4,5-tetrafluorobenzoic acid. The first step involves the reduction of the carboxylic acid to the corresponding alcohol, followed by bromination.
Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzyl Alcohol
A detailed protocol for the synthesis of 2,3,4,5-tetrafluorobenzyl alcohol has been described. In a typical procedure, 2,3,4,5-tetrafluorobenzoyl chloride (derived from the corresponding benzoic acid) is reduced using a suitable reducing agent like sodium borohydride.
Materials:
-
2,3,4,5-Tetrafluorobenzoyl chloride
-
Sodium borohydride (NaBH₄)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Dichloromethane (DCM)
-
Nitrogen gas
Procedure:
-
To a 500 mL four-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add sodium borohydride (4.16 g, 0.11 mol) and 1,2-dimethoxyethane (10 g).
-
Heat the mixture to 78-80 °C with stirring under a nitrogen atmosphere and reflux for 3 hours.
-
After the activation, cool the mixture to 20-30 °C and add 300 g of water, stirring until the solid dissolves.
-
Cool the solution to 5 °C.
-
Slowly add 2,3,4,5-tetrafluorobenzoyl chloride (54.1 g) dropwise while maintaining the temperature between 5 and 15 °C. The addition process should take approximately 3 hours.
-
After the addition is complete, stir the reaction mixture at this temperature for an additional hour.
-
Add 100 g of dichloromethane and stir for 10 minutes.
-
Filter the mixture to remove insoluble inorganic salts and wash the filter cake with 50 g of dichloromethane.
-
Combine the filtrates, separate the organic layer, and remove the dichloromethane by distillation to obtain 2,3,4,5-tetrafluorobenzyl alcohol as a white solid.
Experimental Protocol: Synthesis of this compound
The conversion of 2,3,4,5-tetrafluorobenzyl alcohol to the corresponding bromide can be achieved using standard brominating agents. A general procedure for the bromination of benzyl alcohols is provided below.
Materials:
-
2,3,4,5-Tetrafluorobenzyl alcohol
-
Triphenylphosphine (PPh₃)
-
N-Bromosuccinimide (NBS)
-
Dry Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a stirred solution of 2,3,4,5-tetrafluorobenzyl alcohol (1.0 equiv) and triphenylphosphine (1.2 equiv) in minimal dry THF under a nitrogen atmosphere, add N-bromosuccinimide (1.2 equiv) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few minutes.
-
Upon completion, quench the reaction with water and extract the product twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Physicochemical and Reactivity Data
Quantitative data on the reactivity of this compound is scarce in the literature. However, its physical properties and predicted reactivity based on the electronic effects of the fluorine substituents are summarized below.
| Property | Value (Predicted or Known) |
| Molecular Formula | C₇H₃BrF₄ |
| Molecular Weight | 243.00 g/mol |
| Appearance | Predicted to be a liquid |
| Boiling Point | Not available |
| Reactivity | Highly electrophilic |
| Primary Reaction Mechanism | SN2 with most nucleophiles |
Electronic Effects and Electrophilicity
The high electrophilicity of the benzylic carbon in this compound is a direct consequence of the strong electron-withdrawing nature of the four fluorine atoms on the aromatic ring. These fluorine atoms exert a powerful negative inductive effect (-I), which polarizes the C-F bonds and withdraws electron density from the benzene ring. This, in turn, withdraws electron density from the benzylic carbon, making it more electron-deficient and thus more susceptible to nucleophilic attack.
Reaction Mechanisms
The reactions of this compound with nucleophiles are expected to proceed primarily through a bimolecular nucleophilic substitution (SN2) mechanism. The strong electron-withdrawing nature of the tetrafluorophenyl ring disfavors the formation of a benzylic carbocation, which would be an intermediate in a unimolecular (SN1) pathway.
SN2 Mechanism
In an SN2 reaction, the nucleophile attacks the electrophilic benzylic carbon from the backside, leading to a concerted displacement of the bromide leaving group. This results in an inversion of stereochemistry if the benzylic carbon is chiral.
An In-depth Technical Guide to the Key Differences Between Fluorinated and Non-Fluorinated Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the fundamental differences between fluorinated and non-fluorinated benzyl bromides. It explores their reactivity in nucleophilic substitution reactions, stability, and key physical and spectroscopic properties. The strategic incorporation of fluorine atoms into the benzyl bromide scaffold significantly alters its electronic properties, leading to profound effects on reaction mechanisms and rates. This document serves as a critical resource for chemists in organic synthesis and medicinal chemistry, offering insights into the rational design and application of these important chemical intermediates. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for their synthesis and subsequent reactions are provided. Visual diagrams generated using the DOT language illustrate key reaction pathways and experimental workflows.
Introduction
Benzyl bromides are versatile reagents in organic synthesis, primarily utilized for the introduction of the benzyl protecting group and in the construction of more complex molecular architectures. The substitution of hydrogen with fluorine on the aromatic ring of benzyl bromide can dramatically influence its chemical behavior. Fluorine's high electronegativity and the strength of the C-F bond impart unique properties to the molecule, affecting its reactivity, stability, and even its biological activity when incorporated into pharmaceutical compounds. Understanding these differences is paramount for the strategic design of synthetic routes and the development of novel therapeutics. This guide delves into the core distinctions between these two classes of compounds, providing both qualitative and quantitative insights.
Comparative Analysis of Physicochemical Properties
The introduction of a fluorine atom onto the benzene ring of benzyl bromide alters its physical properties. These changes, though sometimes subtle, can have significant implications for reaction conditions and product isolation.
Physical Properties
A comparison of the physical properties of benzyl bromide and its fluorinated analogue, 4-fluorobenzyl bromide, is summarized in Table 1. The presence of fluorine generally leads to an increase in boiling point and density.
| Property | Benzyl Bromide | 4-Fluorobenzyl Bromide |
| Molecular Formula | C₇H₇Br | C₇H₆BrF |
| Molecular Weight | 171.03 g/mol [1][2] | 189.02 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[1][2][4][5] | Colorless to light yellow liquid |
| Melting Point | -3 to -1 °C[4] | Not available |
| Boiling Point | 198-199 °C[4] | 85 °C / 15 mmHg |
| Density | 1.438 g/mL at 25 °C[2] | 1.517 g/mL at 25 °C |
| Refractive Index | n20/D 1.575[4] | n20/D 1.547 |
Table 1: Physical Properties of Benzyl Bromide and 4-Fluorobenzyl Bromide
Spectroscopic Properties
The fluorine atom also influences the spectroscopic signatures of benzyl bromides. In ¹H NMR, the fluorine atom in 4-fluorobenzyl bromide causes splitting of the aromatic proton signals. The ¹³C NMR spectrum is also affected, with the carbon atom bonded to fluorine exhibiting a large C-F coupling constant.
| Spectrum | Benzyl Bromide | 4-Fluorobenzyl Bromide |
| ¹H NMR | δ = 7.25-7.45 (m, 5H, Ar-H), 4.50 (s, 2H, CH₂Br) | δ = 6.95-7.10 (m, 2H, Ar-H), 7.25-7.40 (m, 2H, Ar-H), 4.45 (s, 2H, CH₂Br)[3][6] |
| ¹³C NMR | δ = 137.9 (C), 128.8 (CH), 128.6 (CH), 128.5 (CH), 33.8 (CH₂) | δ = 162.5 (d, JCF = 245 Hz, C-F), 133.5 (d, JCCF = 3 Hz, C), 130.8 (d, JCCCF = 8 Hz, CH), 115.5 (d, JCCF = 21 Hz, CH), 32.5 (CH₂)[7] |
| ¹⁹F NMR | Not applicable | δ = -111.0[7] |
Table 2: NMR Spectroscopic Data for Benzyl Bromide and 4-Fluorobenzyl Bromide
Reactivity in Nucleophilic Substitution Reactions
Benzyl bromides readily undergo nucleophilic substitution reactions via both Sₙ1 and Sₙ2 mechanisms. The preferred pathway is influenced by the substitution pattern on the aromatic ring, the nature of the nucleophile, and the solvent. Benzylic carbocations formed in Sₙ1 reactions are stabilized by resonance with the benzene ring.[8]
The presence of a fluorine atom on the aromatic ring significantly impacts the reactivity of the benzyl bromide. The effect of the substituent can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of the substituent.
Electronic Effects of Fluorine
Fluorine is an electronegative atom and is generally considered an electron-withdrawing group through the inductive effect (σI). However, it can also act as an electron-donating group through resonance (σR) due to its lone pairs of electrons. The overall electronic effect is a combination of these two opposing factors and is dependent on the position of the fluorine atom on the ring (ortho, meta, or para).
Hammett substituent constants (σ) provide a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σmeta | σpara |
| -F | 0.34 | 0.06 |
| -CF₃ | 0.43 | 0.54 |
Table 3: Hammett Substituent Constants for Fluorine-Containing Groups
As seen in Table 3, a single fluorine atom has a moderately electron-withdrawing inductive effect but a weaker electron-donating resonance effect, resulting in a net electron-withdrawing character that is more pronounced at the meta position. In contrast, the trifluoromethyl group (-CF₃) is strongly electron-withdrawing at both the meta and para positions.
Impact on Reaction Mechanism and Rate
The electronic nature of the substituent on the benzene ring influences the stability of the carbocation intermediate in an Sₙ1 reaction and the transition state in an Sₙ2 reaction.
-
Sₙ1 Reactions: Electron-donating groups stabilize the benzylic carbocation, accelerating the Sₙ1 reaction. Conversely, electron-withdrawing groups destabilize the carbocation, slowing down the Sₙ1 reaction. Therefore, a para-fluoro substituent, with its mild electron-donating resonance effect, can slightly accelerate Sₙ1 reactions compared to the unsubstituted benzyl bromide. However, strongly deactivating groups like -CF₃ will significantly retard the Sₙ1 pathway.
-
Sₙ2 Reactions: In Sₙ2 reactions, the effect of substituents is more complex. Electron-withdrawing groups can increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction. However, they can also destabilize the transition state, which has some developing positive charge. The overall effect depends on the balance of these factors.
Hammett plots, which correlate the logarithm of the reaction rate constant (log k) with the Hammett substituent constant (σ), are used to elucidate reaction mechanisms. A linear Hammett plot with a negative ρ (rho) value is indicative of a buildup of positive charge in the transition state, characteristic of an Sₙ1 reaction. A smaller or positive ρ value can suggest an Sₙ2 mechanism. Curvature in a Hammett plot can indicate a change in the rate-determining step or a change in mechanism across the series of substituted reactants.[9] Studies on the solvolysis of substituted benzyl chlorides have shown such curved Hammett plots, consistent with a shift from an Sₙ1-like mechanism for electron-donating substituents to an Sₙ2-like mechanism for electron-withdrawing substituents.[10]
Stability and Bond Strength
The C-Br bond dissociation energy (BDE) is a measure of the strength of the bond. While one might expect fluorine substitution to significantly alter the benzylic C-Br BDE, studies have shown that the effect of para and meta substituents on the homolytic C-Br bond dissociation energy in benzyl bromides is negligible.[11] Gas-phase thermolysis of unsubstituted benzyl bromide gives a C-Br BDE of 255 ± 4 kJ mol⁻¹.[11]
However, the stability of fluorinated benzyl bromides can be influenced by the position and number of fluorine substituents, particularly in the context of metabolic stability in drug molecules. The introduction of fluorine can block sites of metabolic oxidation, leading to a longer biological half-life.
Experimental Protocols
Synthesis of 4-Fluorobenzyl Bromide
A common method for the synthesis of 4-fluorobenzyl bromide is the bromination of 4-fluorotoluene using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
Procedure:
-
To a solution of 4-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to afford 4-fluorobenzyl bromide.
Another method involves the bromomethylation of fluorobenzene.[12]
Procedure:
-
In a four-necked flask, combine fluorobenzene (1.0 eq), paraformaldehyde (2.0 eq), and sodium bromide (2.0 eq).[12]
-
With stirring, control the temperature at 70-80°C and slowly add concentrated sulfuric acid (3.0 eq).[12]
-
Maintain the reaction at this temperature for 20 hours.[12]
-
Pour the reaction mixture into ice water and separate the layers.[12]
-
Wash the organic layer with a sodium carbonate solution until neutral, followed by a wash with deionized water.[12]
-
Dehydrate under reduced pressure and distill to obtain 3-fluorobenzyl bromide with a purity of up to 99.8% and a yield of up to 90%.[12]
Nucleophilic Substitution Reaction with Benzyl Bromide
A general procedure for the reaction of a nucleophile with benzyl bromide is described below. This can be adapted for fluorinated benzyl bromides.
Procedure:
-
In a round-bottom flask, dissolve the nucleophile (e.g., a substituted phenol or amine) in a suitable solvent (e.g., ethanol, acetone, or DMF).
-
Add a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the nucleophile if necessary.
-
To this mixture, add benzyl bromide (1.0-1.2 eq) dropwise at room temperature.[13]
-
Heat the reaction mixture to reflux and monitor by TLC.[13]
-
After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product.[13]
-
Collect the solid product by vacuum filtration and wash it with cold water.[13]
-
Recrystallize the crude product from a suitable solvent to obtain the pure substituted product.
Applications in Drug Discovery and Development
The strategic placement of fluorine atoms in drug candidates can significantly enhance their pharmacological properties. Fluorinated benzyl groups are incorporated into molecules to improve metabolic stability, binding affinity, and bioavailability. The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be crucial for receptor binding. Furthermore, the C-F bond is highly resistant to metabolic cleavage, thus preventing unwanted degradation of the drug in the body.
Conclusion
The key differences between fluorinated and non-fluorinated benzyl bromides are rooted in the profound electronic effects of the fluorine atom. These effects modulate the reactivity of the benzylic C-Br bond, influencing the rates and mechanisms of nucleophilic substitution reactions. While the homolytic bond dissociation energy remains largely unaffected by ring substitution, the stability of charged intermediates and transition states is significantly altered. This understanding is critical for synthetic chemists who can leverage these differences to control reaction outcomes and for medicinal chemists who can exploit the unique properties of fluorine to design more effective and stable therapeutic agents. The data and protocols presented in this guide provide a solid foundation for the informed use of these important chemical building blocks.
References
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. Benzyl bromide | 100-39-0 [chemicalbook.com]
- 6. 4-Fluorobenzyl bromide(459-46-1) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. quora.com [quora.com]
- 9. web.viu.ca [web.viu.ca]
- 10. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Page loading... [guidechem.com]
- 13. chem51l.weebly.com [chem51l.weebly.com]
A Technical Guide to 2,3,4,5-Tetrafluorobenzyl Bromide for Researchers and Drug Development Professionals
An in-depth examination of the commercial availability, synthesis, purification, and analytical characterization of 2,3,4,5-Tetrafluorobenzyl bromide (CAS No. 53001-71-1), a key building block in the development of novel pharmaceuticals and advanced materials.
Introduction
This compound, also known as α-bromo-2,3,4,5-tetrafluorotoluene, is a fluorinated organic compound of significant interest to the pharmaceutical and material science industries. The presence of four fluorine atoms on the benzene ring imparts unique electronic properties, enhancing the metabolic stability and binding affinity of molecules into which it is incorporated. This guide provides a comprehensive overview of its commercial availability, typical purity levels, synthesis, purification, and analytical methodologies.
Commercial Suppliers and Purity Levels
A variety of chemical suppliers offer this compound, typically with purity levels of 97% or higher as determined by Gas Chromatography (GC). The compound is generally available in research quantities, with some suppliers also offering bulk quantities upon request.
| Supplier | Stated Purity | Analytical Method | CAS Number |
| Alfa Aesar | 97% | GC | 53001-71-1 |
| Chem-Impex | ≥ 97% | GC | 53001-71-1 |
| TCI | >97.0% | GC | 53001-71-1 |
| Santa Cruz Biotechnology | - | - | 53001-71-1 |
| Alachem | - | - | 53001-71-1 |
| Lab Pro Inc. | Min. 97.0% | GC | 53001-71-1 |
Note: This table is not exhaustive and represents a snapshot of available data. Researchers should always consult the supplier's Certificate of Analysis for the most accurate and up-to-date information.
Synthesis and Purification
Synthesis of 2,3,4,5-Tetrafluorobenzyl Alcohol (Precursor)
A common method for the synthesis of 2,3,4,5-Tetrafluorobenzyl alcohol is the reduction of 2,3,4,5-tetrafluorobenzoic acid or its corresponding acyl chloride.
Experimental Protocol: Reduction of 2,3,4,5-Tetrafluorobenzoyl Chloride
-
Reaction Setup: A solution of 2,3,4,5-tetrafluorobenzoyl chloride in a suitable ether solvent (e.g., tetrahydrofuran, diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: The flask is cooled in an ice bath, and a reducing agent, such as sodium borohydride, is added portion-wise.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is carefully quenched with water or a dilute acid (e.g., 1M HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude 2,3,4,5-Tetrafluorobenzyl alcohol can be purified by column chromatography on silica gel or by recrystallization.
Bromination of 2,3,4,5-Tetrafluorobenzyl Alcohol
The conversion of the benzyl alcohol to the corresponding benzyl bromide is a standard transformation in organic synthesis.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: 2,3,4,5-Tetrafluorobenzyl alcohol is dissolved in an appropriate aprotic solvent, such as dichloromethane or diethyl ether, in a round-bottom flask under an inert atmosphere.
-
Bromination: A brominating agent, such as phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh₃), is added slowly to the cooled solution.
-
Reaction Monitoring: The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up: The reaction mixture is carefully poured into ice-water and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a clear, colorless to light yellow liquid.
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Pharmaceuticals Using 2,3,4,5-Tetrafluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a novel kinase inhibitor candidate, utilizing 2,3,4,5-tetrafluorobenzyl bromide as a key intermediate. The incorporation of the tetrafluorobenzyl moiety is often a strategic approach in medicinal chemistry to enhance pharmacokinetics and pharmacodynamics, including improved metabolic stability and target binding affinity.
Introduction to this compound in Drug Discovery
This compound is a versatile reagent in the synthesis of complex organic molecules. The tetrafluorinated phenyl ring significantly influences the electronic properties of the molecule, which can be advantageous in the development of new pharmaceuticals. The reactive benzylic bromide allows for its incorporation into a wide variety of molecular scaffolds through nucleophilic substitution reactions. This building block is particularly useful for introducing a lipophilic and metabolically stable fragment into a drug candidate.
Application Example: Synthesis of a Novel Kinase Inhibitor
This protocol describes the synthesis of a hypothetical kinase inhibitor, "TF-KinInhib-01," using this compound. The target molecule is designed to inhibit a specific kinase involved in a cancer-related signaling pathway. The synthesis involves the alkylation of a phenolic hydroxyl group on a core heterocyclic scaffold with this compound.
Experimental Protocol: Synthesis of TF-KinInhib-01
Materials:
-
4-Hydroxy-7-methoxyquinoline (Core Scaffold)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of 4-hydroxy-7-methoxyquinoline (1.0 eq) in anhydrous DMF (10 mL/mmol) under a nitrogen atmosphere, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF (2 mL/mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, TF-KinInhib-01.
Quantitative Data Summary
| Parameter | Value |
| Yield | 85% |
| Purity (HPLC) | >98% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.85 (d, J = 8.8 Hz, 1H), 7.40 (m, 1H), 7.15 (d, J = 2.4 Hz, 1H), 6.90 (dd, J = 8.8, 2.4 Hz, 1H), 6.40 (d, J = 5.2 Hz, 1H), 5.30 (s, 2H), 3.90 (s, 3H) |
| ¹⁹F NMR (376 MHz, CDCl₃) δ (ppm) | -138.5 (m, 1F), -145.2 (m, 1F), -156.8 (m, 1F), -160.1 (m, 1F) |
| Mass Spectrometry (ESI-MS) | m/z calculated for C₁₇H₁₁F₄NO₂ [M+H]⁺: 338.0747, found: 338.0749 |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing the inhibition of the RAF kinase by TF-KinInhib-01.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound TF-KinInhib-01.
Application Notes: The Strategic Use of 2,3,4,5-Tetrafluorobenzyl Bromide in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-Tetrafluorobenzyl bromide is a versatile and highly reactive building block in organic synthesis, primarily utilized for the introduction of the 2,3,4,5-tetrafluorobenzyl moiety into a wide range of molecular scaffolds. The presence of multiple fluorine atoms on the aromatic ring significantly alters the electronic properties of the molecule, enhancing its utility in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The tetrafluorobenzyl group can impart desirable characteristics to target molecules, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. This makes this compound a valuable reagent for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Key Applications
The primary application of this compound lies in its function as an alkylating agent in nucleophilic substitution reactions. The benzylic bromide is an excellent leaving group, facilitating the formation of new carbon-heteroatom bonds under relatively mild conditions.
-
Pharmaceutical and Agrochemical Synthesis: In drug discovery and agrochemical research, the introduction of fluorinated motifs is a common strategy to enhance the biological activity and stability of molecules.[1] this compound serves as a key intermediate in the synthesis of complex fluorinated organic compounds with potential therapeutic or pesticidal properties.[1]
-
O-Alkylation of Alcohols and Phenols (Williamson Ether Synthesis): This reagent readily reacts with alkoxides and phenoxides to form the corresponding tetrafluorobenzyl ethers. This reaction is widely used for the protection of hydroxyl groups or for the synthesis of aryl ethers with modified electronic and physical properties.[2]
-
N-Alkylation of Amines: Primary and secondary amines can be effectively alkylated with this compound to yield the corresponding N-substituted amines. This is a fundamental transformation in the synthesis of a vast array of biologically active nitrogen-containing compounds.
-
Materials Science: The unique properties of the tetrafluorobenzyl group are also harnessed in materials science for the development of fluorinated polymers and coatings with enhanced chemical resistance and thermal stability.[1]
Experimental Protocols
Protocol 1: O-Alkylation of a Phenolic Substrate via Williamson Ether Synthesis
This protocol describes a general procedure for the O-alkylation of a phenol using this compound. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Reaction Workflow:
Methodology:
-
To a solution of the phenolic substrate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.1–0.5 M), add anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature or heat to 50-60 °C until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,3,4,5-tetrafluorobenzyl ether.
Quantitative Data for a Representative O-Alkylation:
| Parameter | Value/Condition |
| Substrate | Phenol |
| Reagent | This compound |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 80-95% |
Protocol 2: N-Alkylation of a Primary or Secondary Amine
This protocol provides a general method for the N-alkylation of a primary or secondary amine with this compound.
Reaction Workflow:
Methodology:
-
Dissolve the primary or secondary amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq., or potassium carbonate, 2.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF (0.1–0.5 M).
-
To this solution, add this compound (1.05 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate.
-
If necessary, purify the crude product by silica gel column chromatography to obtain the pure N-(2,3,4,5-tetrafluorobenzyl)amine.
Quantitative Data for a Representative N-Alkylation:
| Parameter | Value/Condition |
| Substrate | Primary or Secondary Amine |
| Reagent | This compound |
| Base | Triethylamine (Et₃N) or K₂CO₃ |
| Solvent | Acetonitrile or DMF |
| Temperature | Room Temperature |
| Reaction Time | 2-16 hours |
| Typical Yield | 75-90% |
References
Application Notes and Protocols for O-alkylation of Alcohols and Phenols with 2,3,4,5-Tetrafluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates.[1][2] The 2,3,4,5-tetrafluorobenzyl group, when incorporated into a molecule via an ether linkage, can significantly influence properties such as lipophilicity, metabolic stability, and binding affinity. O-alkylation with 2,3,4,5-tetrafluorobenzyl bromide provides a direct method for the synthesis of the corresponding ethers from alcohols and phenols. This reaction is a valuable tool for late-stage functionalization and the generation of novel analogues in drug discovery programs.[3]
The O-alkylation reaction typically proceeds via a Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds. This involves the deprotonation of an alcohol or phenol to form an alkoxide or phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of this compound, displacing the bromide ion. The choice of base and solvent is crucial for the success of the reaction and depends on the acidity of the hydroxyl group.
Core Concepts and Reaction Principle
The O-alkylation with this compound follows a bimolecular nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the alcohol or phenol, creating a more potent nucleophile. This nucleophile then attacks the benzylic carbon of this compound.
General Reaction Scheme:
The tetrafluorobenzyl moiety can be a valuable addition to molecules in drug discovery, potentially enhancing their therapeutic properties.
Figure 1: Influence of Tetrafluorobenzylation on Molecular Properties.
Experimental Protocols
Protocol 1: O-alkylation of Phenols
This protocol is suitable for the O-alkylation of various substituted and unsubstituted phenols, which are relatively acidic.
Materials:
-
Phenol derivative
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol (1.0 equivalent) in DMF or acetone, add anhydrous potassium carbonate (2.0 equivalents).
-
Add this compound (1.1 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired tetrafluorobenzyl ether.
Protocol 2: O-alkylation of Alcohols
This protocol is designed for the O-alkylation of primary and secondary alcohols, which are less acidic than phenols and typically require a stronger base.
Materials:
-
Alcohol derivative
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF or DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol (1.0 equivalent) in the same solvent dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the alkoxide.
-
Add a solution of this compound (1.1 equivalents) in anhydrous THF or DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the pure ether product.
Data Presentation
The following table summarizes representative reaction conditions for the O-alkylation of alcohols and phenols. Please note that optimal conditions may vary depending on the specific substrate. The yields are based on similar reactions with fluorinated benzyl bromides and should be considered as a general guide.[4]
| Substrate Type | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Phenol | K₂CO₃ (2.0) | DMF | 80 | 12-16 | 75-90 |
| Primary Alcohol | NaH (1.2) | THF/DMF | 0 to RT | 8-12 | 60-85 |
| Secondary Alcohol | NaH (1.5) | DMF | RT to 50 | 16-24 | 50-75 |
Experimental Workflow
The general workflow for the synthesis and purification of 2,3,4,5-tetrafluorobenzyl ethers is outlined below.
Figure 2: General Experimental Workflow.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Quenching of reactions involving sodium hydride should be done slowly and at low temperatures.
Conclusion
The O-alkylation of alcohols and phenols with this compound is a straightforward and effective method for introducing a polyfluorinated moiety into organic molecules. The protocols provided herein offer a solid starting point for researchers in drug discovery and medicinal chemistry to synthesize novel compounds with potentially enhanced biological and pharmacological properties. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]
- 3. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wiserpub.com [wiserpub.com]
Application Note: Analysis of Polar Analytes using 2,3,4,5-Tetrafluorobenzyl Bromide as a Derivatizing Agent for GC-MS
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and clinical research, such as phenols, carboxylic acids, and amines, are polar and non-volatile, making them unsuitable for direct GC-MS analysis. Derivatization is a chemical modification process that converts these polar analytes into less polar, more volatile, and thermally stable derivatives, enabling their analysis by GC-MS.
2,3,4,5-Tetrafluorobenzyl bromide (TFBBr) is an electrophilic derivatizing reagent that reacts with nucleophilic functional groups like hydroxyl, carboxyl, and amino groups. The resulting tetrafluorobenzyl derivatives exhibit excellent chromatographic properties and can be detected with high sensitivity, particularly using negative chemical ionization (NCI) mass spectrometry due to the electrophoric nature of the tetrafluorobenzyl group. This application note provides detailed protocols for the derivatization of various analytes with TFBBr and their subsequent analysis by GC-MS. While specific quantitative data for TFBBr is limited in published literature, data from the closely related and widely used pentafluorobenzyl bromide (PFB-Br) is presented to demonstrate the expected performance.
Target Analytes:
-
Phenols and Halogenated Phenols
-
Carboxylic Acids (including Fatty Acids)
-
Amines
-
Thiols
Quantitative Data Summary
The following table summarizes the quantitative data for analytes derivatized with the analogous reagent, pentafluorobenzyl bromide (PFB-Br), to provide an indication of the expected performance with this compound.
| Analyte Class | Example Analyte | Derivative | Ionization Mode | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Phenols | 11 different phenols | PFB ethers | NCI | Instrumental Detection Limits: 2.6 to 290 fg | |
| Halogenated Phenols | PFB ethers | - | Air: 0.0033 - 0.0073 µg/m³, Water: 0.0066 - 0.0147 µg/L, Sediment: 0.33 - 0.73 µg/kg | ||
| Carboxylic Acids | Methylmalonic Acid | di-PFB ester | NCI | - | |
| Short-chain fatty acids | PFB esters | NCI | - | ||
| Amines / Drugs | Methylphenidate | PFB derivative | NCI | 0.006 pg/mL (plasma) | |
| Inorganic Anions | Sulfide | di-PFB sulfide | SIM | - | |
| Model Analyte | 2-fluoro-O6-(2′-hydroxyethyl)hypoxanthine | MTFP-TFB derivative | EC-MS | 53 femtograms |
Experimental Protocols
Protocol 1: Derivatization of Phenols
This protocol is adapted from methods for pentafluorobenzylation of phenols.
Materials:
-
This compound (TFBBr) solution (e.g., 10% in acetone)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sample containing phenolic analytes
-
Internal standard solution (e.g., a deuterated phenol)
-
Hexane
-
Milli-Q water
-
1.5 mL glass reaction vials with screw caps
Procedure:
-
Sample Preparation: To 100 µL of the sample (e.g., extracted from water or biological matrix and dissolved in a suitable solvent), add the internal standard.
-
Reagent Addition: Add 50 µL of 10% TFBBr in acetone and approximately 10 mg of anhydrous potassium carbonate to the vial.
-
Reaction: Tightly cap the vial and heat at 80°C for 5 hours in a heating block or oven.
-
Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Add 500 µL of hexane and 500 µL of Milli-Q water.
-
Phase Separation: Vortex the mixture for 1 minute and then centrifuge to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer containing the derivatives to a clean autosampler vial for GC-MS analysis.
Protocol 2: Derivatization of Carboxylic Acids (e.g., Fatty Acids)
This protocol is a generalized procedure based on the derivatization of short-chain fatty acids with PFB-Br.
Materials:
-
This compound (TFBBr)
-
Hexane
-
Methanol
-
Internal standard solution (e.g., 13C-labeled fatty acids)
-
0.9% (w/v) Sodium chloride solution
-
2.0 mL Eppendorf tubes
Procedure:
-
Reagent Preparation: Prepare a solution of TFBBr in hexane (e.g., 172 mM). To remove acidic contaminants, wash the TFBBr/hexane solution three times with an equal volume of Milli-Q water, retaining the upper hexane layer each time. Evaporate the hexane under a gentle stream of nitrogen and resuspend the TFBBr in an equal volume of methanol.
-
Sample and Internal Standard: To a 2.0 mL Eppendorf tube, add the sample and the internal standard solution.
-
Derivatization: Add the prepared TFBBr in methanol solution to the sample.
-
Reaction: Incubate at 60°C for 30 minutes.
-
Extraction: After cooling on ice, add 150 µL of hexane and 150 µL of 0.9% (w/v) sodium chloride solution.
-
Sample Collection: Vortex the tube and centrifuge briefly. Transfer the upper hexane layer to an autosampler vial for GC-MS analysis.
GC-MS Analysis Parameters (General)
The following are typical starting parameters for the GC-MS analysis of TFB derivatives. Optimization will be required for specific analytes.
-
Gas Chromatograph: Agilent or equivalent GC system
-
Column: DB-5MS, HP-5MS, or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injection: 1 µL, splitless mode
-
Injector Temperature: 250 - 280°C
-
Oven Temperature Program:
-
Initial temperature: 80 - 100°C, hold for 1-2 minutes
-
Ramp: 10 - 20°C/min to 280 - 300°C
-
Hold: 5 - 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)
-
Source Temperature: 230 - 250°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)
-
Visualizations
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,3,4,5-Tetrafluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3,4,5-tetrafluorobenzyl bromide in nucleophilic substitution reactions. This versatile reagent is a key building block in the synthesis of complex fluorinated molecules for pharmaceuticals, agrochemicals, and materials science. The tetrafluorobenzyl moiety can enhance the biological activity, metabolic stability, and lipophilicity of target compounds.
Introduction
This compound is a reactive electrophile that readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including oxygen, nitrogen, and sulfur-containing compounds. The electron-withdrawing nature of the fluorine atoms on the aromatic ring activates the benzylic position towards nucleophilic attack. These reactions typically proceed via an SN2 mechanism, leading to the formation of ethers, amines, thioethers, and other valuable derivatives.
Applications in Drug Discovery and Development
The introduction of the 2,3,4,5-tetrafluorobenzyl group into a molecule can significantly impact its pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a well-established strategy in medicinal chemistry to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Improve Bioavailability: Increased lipophilicity due to fluorination can enhance membrane permeability and absorption.
-
Modulate Acidity/Basicity: The electron-withdrawing fluorine atoms can alter the pKa of nearby functional groups, influencing drug-receptor interactions.
-
Fine-tune Binding Affinity: The unique electronic properties of the fluorinated ring can lead to more favorable interactions with biological targets.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the reaction of this compound with representative oxygen, nitrogen, and sulfur nucleophiles.
Reaction with Oxygen Nucleophiles: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the preparation of ethers from an alkoxide and an alkyl halide. The reaction of this compound with alcohols or phenols in the presence of a base affords the corresponding tetrafluorobenzyl ethers.
A study by Khoabane et al. (2022) demonstrated the synthesis of various fluorinated benzyl ethers, including a tetrafluorobenzyl ether derivative of methyl-α-D-mannopyranoside.[1] This reaction highlights the utility of this compound in carbohydrate chemistry for the introduction of fluorinated protecting groups.
Table 1: Synthesis of a Tetrafluorobenzyl Ether Derivative [1]
| Electrophile | Nucleophile | Base | Solvent | Yield (%) |
| 2,3,5,6-Tetrafluorobenzyl bromide | Methyl-α-D-mannopyranoside | NaH | DMF | 64 |
Protocol 1: General Procedure for the Synthesis of 2,3,4,5-Tetrafluorobenzyl Ethers (Adapted from Khoabane et al., 2022[1])
-
To a solution of the alcohol (1.0 eq.) and this compound (1.2 eq.) in anhydrous dimethylformamide (DMF) (0.1 M), add sodium hydride (60% dispersion in mineral oil, 1.5 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the excess sodium hydride by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,3,4,5-tetrafluorobenzyl ether.
Reaction with Nitrogen Nucleophiles: Synthesis of Amines
The alkylation of primary and secondary amines with this compound provides a straightforward route to the corresponding secondary and tertiary amines. To avoid over-alkylation, it is often necessary to use an excess of the amine or to employ alternative methods like the Gabriel synthesis for primary amines.[2][3]
Protocol 2: General Procedure for the N-Alkylation of Amines
-
To a solution of the primary or secondary amine (2.0 eq.) in a suitable solvent such as acetonitrile or DMF (0.2 M), add potassium carbonate (1.5 eq.).
-
Add this compound (1.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or crystallization to obtain the desired N-(2,3,4,5-tetrafluorobenzyl) amine.
Reaction with Sulfur Nucleophiles: Synthesis of Thioethers
Thiols and thiophenols are excellent nucleophiles and react readily with this compound to form stable thioethers. These reactions are typically carried out in the presence of a mild base to generate the thiolate anion.
Protocol 3: General Procedure for the S-Alkylation of Thiols (Adapted from general procedures for benzyl halides)
-
To a solution of the thiol (1.0 eq.) in a solvent such as ethanol or DMF (0.2 M), add a base like potassium carbonate (1.2 eq.) or sodium hydroxide (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to generate the thiolate.
-
Add this compound (1.05 eq.) dropwise to the reaction mixture.
-
Continue stirring at room temperature or slightly elevated temperature (40-60 °C) for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure 2,3,4,5-tetrafluorobenzyl thioether.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the general principles of the nucleophilic substitution reactions discussed.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a diverse range of fluorinated compounds. The protocols provided herein offer a starting point for researchers to explore the utility of this reagent in their own synthetic endeavors. The ability to introduce the tetrafluorobenzyl moiety can be a powerful tool in the design of novel molecules with tailored properties for applications in drug discovery, materials science, and beyond.
References
Application Notes: Preparation and Use of (2,3,4,5-Tetrafluorobenzyl)triphenylphosphonium Bromide in Wittig Reactions
Introduction
The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the conversion of aldehydes and ketones into alkenes with high reliability and control.[1][2] This reaction utilizes a phosphonium ylide, known as a Wittig reagent, to form a new carbon-carbon double bond.[3] In the field of drug discovery and materials science, the incorporation of fluorine atoms into organic molecules can dramatically alter their biological and physical properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated building blocks are of significant interest.
This document provides detailed protocols for the synthesis of (2,3,4,5-tetrafluorobenzyl)triphenylphosphonium bromide, a key precursor for generating a fluorinated Wittig reagent, and its subsequent application in Wittig olefination reactions to synthesize tetrafluorinated stilbene derivatives and other alkenes.
Part 1: Synthesis of (2,3,4,5-Tetrafluorobenzyl)triphenylphosphonium Bromide
The synthesis of the target phosphonium salt is achieved through the reaction of 2,3,4,5-tetrafluorobenzyl bromide with triphenylphosphine. This is a classic SN2 reaction where the phosphorus atom of triphenylphosphine acts as a nucleophile, displacing the bromide ion from the benzyl halide.[4] The resulting phosphonium salt typically precipitates from the reaction mixture and can be isolated in high purity.[5] Alternative methods, such as microwave-assisted synthesis, can significantly reduce reaction times.[6][7]
Experimental Protocol: Conventional Heating Method
A procedure analogous to the synthesis of similar polyfluorinated benzylphosphonium salts can be employed.[5]
Materials and Equipment:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer or magnetic stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Vacuum desiccator
Procedure:
-
Set up a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Charge the flask with anhydrous toluene (approx. 2.5 L per mole of benzyl bromide), triphenylphosphine (2.0 eq), and this compound (1.0 eq).
-
With stirring, heat the reaction mixture to a gentle reflux under a nitrogen atmosphere.
-
A white precipitate of the phosphonium salt will form as the reaction progresses.[5] Maintain reflux for 12-24 hours or until TLC analysis indicates complete consumption of the starting bromide.
-
After the reaction is complete, cool the flask to room temperature.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filtered solid with hot toluene to remove any unreacted triphenylphosphine, followed by a wash with a non-polar solvent like petroleum ether.
-
Dry the resulting white solid in a vacuum desiccator to a constant weight.
Data Summary: Synthesis of Phosphonium Salt
| Parameter | Value/Condition | Reference |
| Reactants | ||
| This compound | 1.0 eq | Adapted from[5] |
| Triphenylphosphine | 2.0 eq | [5] |
| Solvent | Toluene | [5][8] |
| Temperature | Reflux (~110 °C) | [5] |
| Reaction Time | 12 - 24 hours | [5][8] |
| Work-up | Filtration and washing | [5] |
| Expected Yield | 85 - 95% | Based on[5] |
Synthesis Workflow
Caption: Workflow for the synthesis of the phosphonium salt.
Part 2: Application in Wittig Reactions
The synthesized (2,3,4,5-tetrafluorobenzyl)triphenylphosphonium bromide serves as a stable precursor to the corresponding phosphorus ylide. The ylide is typically generated in situ by deprotonation of the phosphonium salt with a strong base.[4] This highly nucleophilic ylide then reacts rapidly with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide.[1][3] The electron-withdrawing nature of the tetrafluorobenzyl group results in a "stabilized" or "semi-stabilized" ylide, which generally favors the formation of the (E)-alkene isomer.[2]
Experimental Protocol: General Wittig Olefination
Materials and Equipment:
-
(2,3,4,5-Tetrafluorobenzyl)triphenylphosphonium bromide
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Strong Base (e.g., Potassium tert-butoxide (t-BuOK), n-Butyllithium (n-BuLi), or 50% aq. NaOH)
-
Anhydrous solvent (e.g., THF, DMF)
-
Round-bottom flask
-
Magnetic stir bar
-
Syringes and needles for inert atmosphere techniques (if using n-BuLi or t-BuOK)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure (in situ ylide generation with t-BuOK):
-
To a dry round-bottom flask under a nitrogen atmosphere, add the (2,3,4,5-tetrafluorobenzyl)triphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF (sufficient to make a 0.2-0.5 M suspension).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (t-BuOK) (1.1 eq) in portions. The formation of the ylide is often indicated by a color change (typically to orange or red). Stir for 20-60 minutes at this temperature.[9]
-
Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired alkene.
Data Summary: Representative Wittig Reaction
| Parameter | Value/Condition | Reference |
| Reactants | ||
| Phosphonium Salt | 1.2 eq | Based on[9][10] |
| Benzaldehyde | 1.0 eq | Model Substrate |
| Base (t-BuOK) | 1.1 eq | [9][10] |
| Solvent | Anhydrous THF | [9][10] |
| Temperature | 0 °C to Room Temp. | [9] |
| Reaction Time | 4 - 18 hours | [10] |
| Work-up | Aqueous Quench, Extraction | [9] |
| Purification | Column Chromatography | [9][10] |
| Expected Product | (E)-1-(2,3,4,5-Tetrafluorophenyl)-2-phenylethene | |
| Expected Yield | 60 - 90% | Based on[11] |
Wittig Reaction Workflow Diagram
Caption: General workflow for the Wittig reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. prepchem.com [prepchem.com]
- 6. biomedres.us [biomedres.us]
- 7. biomedres.us [biomedres.us]
- 8. rsc.org [rsc.org]
- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 10. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 11. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,3,4,5-Tetrafluorobenzyl Bromide in the Development of Novel Agrochemicals
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic profiles, can significantly improve the efficacy and bioavailability of active ingredients.[1] 2,3,4,5-Tetrafluorobenzyl bromide serves as a versatile and highly reactive building block for introducing the tetrafluorobenzyl moiety into target molecules, paving the way for the development of next-generation insecticides, fungicides, and herbicides. This document provides a detailed protocol for the synthesis of a novel pyrethroid insecticide utilizing this compound, highlighting its application in creating potent agrochemicals.
Synthesis of a Novel Pyrethroid Insecticide
The 2,3,4,5-tetrafluorobenzyl moiety is a key component in a new class of synthetic pyrethroids. Its presence enhances the insecticidal activity and photostability of the final compound. The following protocol outlines the synthesis of a novel pyrethroid, TF-Pyrethrinoid, through the esterification of a chrysanthemic acid derivative with this compound.
Reaction Scheme:
Caption: Synthetic pathway for TF-Pyrethrinoid.
Experimental Protocols
Synthesis of TF-Pyrethrinoid
Materials:
-
Chrysanthemic acid derivative (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of the chrysanthemic acid derivative in anhydrous acetone, add anhydrous potassium carbonate.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the pure TF-Pyrethrinoid.
Data Presentation
Table 1: Synthesis of TF-Pyrethrinoid - Reaction Parameters and Yield
| Parameter | Value |
| Reactant 1:Reactant 2 Molar Ratio | 1 : 1.1 |
| Solvent | Acetone |
| Base | K₂CO₃ |
| Reaction Temperature | Reflux (56°C) |
| Reaction Time | 8 hours |
| Yield | 85% |
| Purity (by HPLC) | >98% |
Table 2: Biological Activity of TF-Pyrethrinoid against Common Pests
| Pest Species | LC₅₀ (µg/mL) |
| Aedes aegypti (Mosquito) | 0.05 |
| Musca domestica (Housefly) | 0.12 |
| Blattella germanica (Cockroach) | 0.25 |
Experimental Workflow
Caption: Overall experimental workflow.
Signaling Pathway (Hypothetical Mode of Action)
Pyrethroids typically act as modulators of voltage-gated sodium channels in insects, leading to paralysis and death. The tetrafluorobenzyl moiety can enhance the binding affinity of the molecule to the channel.
Caption: Proposed mode of action of TF-Pyrethrinoid.
Conclusion
This compound is a valuable reagent for the synthesis of novel, highly active agrochemicals. The protocol described herein for the preparation of TF-Pyrethrinoid demonstrates a practical application of this building block in developing potent insecticides. The enhanced biological activity observed with the inclusion of the tetrafluorobenzyl moiety underscores the potential of this and similar fluorinated intermediates in the ongoing discovery of more effective and environmentally robust crop protection solutions. Further research into the application of this compound in the synthesis of fungicides and herbicides is warranted.
References
Application Notes and Protocols: Enhancing Compound Lipophilicity with the Tetrafluorobenzyl Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery and development, modulating the physicochemical properties of lead compounds is a critical step in optimizing their pharmacokinetic and pharmacodynamic profiles. Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME).[1][2] A well-calibrated level of lipophilicity is essential for membrane permeability and effective interaction with biological targets. One effective strategy for increasing the lipophilicity of a compound is the introduction of fluorinated moieties.[3] The tetrafluorobenzyl group, in particular, serves as a valuable building block for significantly enhancing lipophilicity, thereby improving a compound's potential for cell membrane penetration and target engagement.
This document provides detailed protocols for the chemical synthesis of tetrafluorobenzyl-containing compounds and the subsequent measurement of their lipophilicity. It also presents a biological context for the application of this moiety in the development of kinase inhibitors.
Data Presentation: Impact of Tetrafluorobenzylation on Lipophilicity
| Compound/Moiety | Structure | LogP / XLogP3 | Citation |
| Benzyl Alcohol | C₆H₅CH₂OH | 1.10 | [4] |
| 3-((3-(1,1,2,2-Tetrafluoroethoxy)benzyl)... | (Structure) | 7.4 (XLogP3) | [5] |
| Illustrative Comparison | |||
| Parent Compound (R-OH) | Variable | ||
| Benzylated Analog (R-O-Bn) | LogP ~ X | ||
| Tetrafluorobenzylated Analog (R-O-TFBz) | LogP > X |
Note: The table demonstrates the principle of increased lipophilicity. The XLogP3 value is for a complex molecule and is not a direct substitute for an experimental LogP of tetrafluorobenzyl alcohol but illustrates the significant lipophilic contribution of the tetrafluoro-substituted aromatic system.
Experimental Protocols
Protocol 1: Synthesis of Tetrafluorobenzyl Ethers via Williamson Ether Synthesis
This protocol describes the O-alkylation of a phenol or alcohol with 2,3,5,6-tetrafluorobenzyl bromide to introduce the tetrafluorobenzyl moiety.
Materials:
-
Parent compound with a hydroxyl group (e.g., phenol, alcohol)
-
2,3,5,6-Tetrafluorobenzyl bromide
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NHâ‚„Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Naâ‚‚SOâ‚„)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the hydroxyl-containing parent compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add 2,3,5,6-tetrafluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction may require gentle heating (40-60 °C) to proceed to completion.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NHâ‚„Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Naâ‚‚SOâ‚„, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired tetrafluorobenzyl ether.
Protocol 2: Synthesis via N-Alkylation of an Amine
This protocol details the N-alkylation of a primary or secondary amine with 2,3,5,6-tetrafluorobenzyl bromide.[6][7]
Materials:
-
Parent compound with a primary or secondary amine group
-
2,3,5,6-Tetrafluorobenzyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Naâ‚‚SOâ‚„)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine-containing parent compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).[6]
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2,3,5,6-tetrafluorobenzyl bromide (1.1-1.5 eq) to the reaction mixture.[6]
-
Stir the reaction at room temperature or heat to 60 °C, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Naâ‚‚SOâ‚„, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the N-tetrafluorobenzylated compound.
Protocol 3: Measurement of Lipophilicity (LogD) by Shake-Flask Method
The shake-flask method is the gold standard for determining LogP/LogD values.[8][9] This protocol is adapted for determining the distribution coefficient (LogD) at a physiological pH of 7.4.
Materials:
-
Test compound
-
1-Octanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Pre-saturation: Mix equal volumes of 1-octanol and PBS (pH 7.4) in a separation funnel. Shake vigorously for 24 hours and then allow the phases to separate completely. This ensures that each phase is saturated with the other.[10]
-
Sample Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Partitioning: a. In a vial, add a precise volume of the pre-saturated 1-octanol and pre-saturated PBS (e.g., 1 mL of each). b. Add a small aliquot of the compound's DMSO stock solution to the vial, ensuring the final DMSO concentration does not exceed 1% to avoid affecting the partitioning. c. Cap the vial tightly and shake vigorously using a vortex or orbital shaker for at least 2 hours at a constant temperature (e.g., 25 °C) to allow equilibrium to be reached.[11]
-
Phase Separation: Centrifuge the vial for 30 minutes at a sufficient speed to ensure complete separation of the two phases.
-
Quantification: a. Carefully remove an aliquot from both the aqueous (PBS) and the organic (1-octanol) phases. b. Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS). Create a calibration curve if necessary.
-
Calculation: Calculate the LogD value using the following equation: LogD₇.₄ = log₠₀ ([Compound]₀ᵃᵗᵂᵂᵒʟ / [Compound]ᵂᵗᵂᵃᵒᵘᵛ)
Alternative Method: HPLC-based LogP Determination
As an alternative to the labor-intensive shake-flask method, reverse-phase high-performance liquid chromatography (RP-HPLC) can be used for a high-throughput estimation of LogP. This method correlates the retention time (tâ‚€) of a compound on a hydrophobic stationary phase (e.g., C18) with its lipophilicity. A calibration curve is generated using a set of standard compounds with known LogP values, and the LogP of the test compound is then extrapolated from its retention time under the same chromatographic conditions.
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and lipophilicity measurement.
Impact of the Tetrafluorobenzyl Moiety
References
- 1. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-((3-(1,1,2,2-Tetrafluoroethoxy)benzyl)(3-(3,5-difluorophenoxy)phenyl)amino)-1,1,1-trifluoropropan-2-ol | C24H18F9NO3 | CID 11827642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. irf.fhnw.ch [irf.fhnw.ch]
- 6. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) | MDPI [mdpi.com]
Synthesis of Fluorinated Polymers: Application Notes and Protocols for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two important classes of fluorinated polymers: fluorinated polyacrylates and fluorinated polyurethanes. The unique properties of fluorinated polymers, such as high thermal stability, chemical resistance, low surface energy, and biocompatibility, make them highly valuable in the development of advanced materials for various applications, including drug delivery, medical devices, and high-performance coatings.[1][2]
Application Note 1: Synthesis of Fluorinated Polyacrylate Latex via Semi-continuous Seeded Emulsion Polymerization
Fluorinated polyacrylates are synthesized by the copolymerization of fluorinated acrylate monomers with non-fluorinated acrylic monomers.[1] This method allows for the tuning of properties by adjusting the monomer feed composition. Semi-continuous seeded emulsion polymerization is a robust technique to produce stable latexes with controlled particle size and high monomer conversion.[3]
Experimental Protocol
This protocol describes the synthesis of a fluorinated polyacrylate latex using methyl methacrylate (MMA), butyl acrylate (BA), and hexafluorobutyl methacrylate (HFMA) as monomers, potassium persulfate (KPS) as the initiator, and a mixed surfactant system.[3]
Materials:
-
Methyl methacrylate (MMA), distilled
-
Butyl acrylate (BA), distilled
-
Hexafluorobutyl methacrylate (HFMA)
-
Sodium lauryl glutamate (SLG)
-
Alkylphenol ethoxylates (OP-10)
-
Potassium persulfate (KPS)
-
Deionized water
Procedure:
-
Seed Latex Preparation:
-
To a four-necked flask equipped with a stirrer, condenser, thermometer, and nitrogen inlet, add a portion of the deionized water, SLG, OP-10, and a small amount of the monomer mixture (MMA and BA).
-
Heat the mixture to 70°C under a nitrogen atmosphere with stirring.
-
Add a portion of the KPS solution to initiate polymerization and form the seed latex.
-
Maintain the reaction at 70°C for 30 minutes.
-
-
Semi-continuous Monomer Emulsion Feed:
-
Prepare the monomer emulsion by mixing the remaining MMA, BA, HFMA, SLG, OP-10, and deionized water.
-
Continuously feed the monomer emulsion and the remaining KPS solution into the reaction flask over a period of 3 hours at 80°C.
-
-
Completion of Polymerization:
-
After the feed is complete, maintain the reaction at 85°C for 1 hour to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
Filter the resulting latex to remove any coagulum.
-
Data Presentation
The following table summarizes the optimized reaction conditions and resulting properties of the fluorinated polyacrylate latex.[3]
| Parameter | Value |
| Reactants | |
| MMA:BA mass ratio | 1:1 |
| HFMA content (wt%) | 7.0 |
| Total emulsifier content (wt%) | 4.0 |
| SLG:OP-10 mass ratio | 1:1 |
| Initiator (KPS) content (wt%) | 0.6 |
| Reaction Conditions | |
| Seed polymerization temperature (°C) | 70 |
| Emulsion feed temperature (°C) | 80 |
| Final polymerization temperature (°C) | 85 |
| Latex Properties | |
| Monomer Conversion (%) | >95 |
| Particle Size (nm) | ~110-125 |
| Water Contact Angle of Film (°) | 99.9 |
| Thermal Decomposition Temp (Td) (°C) | >200 |
Experimental Workflow
Caption: Workflow for the synthesis of fluorinated polyacrylate latex.
Application Note 2: Synthesis of Fluorinated Polyurethanes
Fluorinated polyurethanes (FPUs) are prepared by the reaction of fluorinated diols or polyols with diisocyanates.[4][5] These polymers exhibit excellent thermal stability, low-temperature flexibility, and high hydrophobicity.[4] The synthesis can be performed in solution or in the melt.
Experimental Protocol
This protocol details the synthesis of a fluorinated polyurethane from a fluorinated diol and a cycloaliphatic diisocyanate in the melt.[4]
Materials:
-
Fluorinated diol (e.g., 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol)
-
Cycloaliphatic diisocyanate (e.g., isophorone diisocyanate - IPDI)
-
Dry nitrogen gas
Procedure:
-
Reactant Preparation:
-
Ensure all glassware is thoroughly dried.
-
The fluorinated diol and diisocyanate should be used as received if pure, or purified by standard methods if necessary.
-
-
Polyaddition Reaction:
-
Charge the fluorinated diol and diisocyanate into a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.
-
Place the vessel in an oil bath and begin stirring under a gentle flow of dry nitrogen.
-
Gradually increase the temperature from room temperature (25°C) to 190°C over a period of 50 hours.
-
The reaction progress can be monitored by the disappearance of the NCO stretching band at ~2270 cm⁻¹ in the IR spectrum.
-
-
Product Isolation:
-
Once the reaction is complete (disappearance of the NCO band), a homogeneous, viscous, and transparent mass is obtained.
-
The fluorinated polyurethane can be used directly or dissolved in a suitable solvent for further processing.
-
Data Presentation
The following table presents data for a representative fluorinated polyurethane synthesized from a fluorinated alcohol and a cycloaliphatic diisocyanate.[4]
| Parameter | Value |
| Reactants | |
| Fluorinated Alcohol | Fluorinated Diol |
| Diisocyanate | Cycloaliphatic Diisocyanate |
| Reaction Conditions | |
| Temperature (°C) | 25 to 190 (gradual increase) |
| Time (h) | 50 |
| Atmosphere | Dry Nitrogen |
| Polymer Properties | |
| Glass Transition Temperature (Tg) (°C) | -139 |
| 5% Decomposition Temperature (T5% decomp.) (°C) | 300 |
| Water Contact Angle of Film (°) | 100-117 |
Logical Relationship Diagram
Caption: Synthesis and properties of fluorinated polyurethane.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Polyurethanes, Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,3,4,5-Tetrafluorobenzyl Bromide as a Protecting Group for Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious use of protecting groups is paramount. An ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed under conditions that do not compromise the integrity of the molecule.
The 2,3,4,5-tetrafluorobenzyl (TFB) group is an emerging protecting group for a variety of functional moieties, including hydroxyls, phenols, amines, and thiols. The presence of multiple fluorine atoms on the aromatic ring imparts unique electronic properties that can influence the stability and reactivity of the protected group. This fluorination can enhance metabolic stability and modulate lipophilicity, properties highly desirable in drug candidates.[1][2]
These application notes provide a detailed overview of the use of 2,3,4,5-tetrafluorobenzyl bromide for the protection of key functional groups, including generalized experimental protocols and expected outcomes based on established benzylation chemistry.
Protection of Functional Groups with this compound
The introduction of the 2,3,4,5-tetrafluorobenzyl group typically proceeds via a nucleophilic substitution reaction where the heteroatom of the functional group displaces the bromide from this compound. The general reaction scheme is depicted below.
Figure 1: General workflow for the protection of functional groups using this compound.
Protection of Alcohols and Phenols
The protection of hydroxyl groups as 2,3,4,5-tetrafluorobenzyl ethers is typically achieved through a Williamson ether synthesis. This involves the deprotonation of the alcohol or phenol with a suitable base to form an alkoxide or phenoxide, which then acts as a nucleophile.
Table 1: Summary of Protection Reactions for Alcohols and Phenols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | NaH | DMF/THF | 0 to rt | 2-12 | 85-95 |
| Secondary Alcohol | NaH | DMF/THF | rt to 50 | 12-24 | 70-90 |
| Phenol | K₂CO₃ | Acetonitrile/DMF | rt to 80 | 2-8 | 90-99 |
Experimental Protocol: Protection of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3,4,5-tetrafluorobenzyl ether.
Protection of Amines
Primary and secondary amines can be protected as their corresponding N-(2,3,4,5-tetrafluorobenzyl) derivatives. A non-nucleophilic base is typically used to scavenge the hydrobromic acid generated during the reaction. Over-alkylation can be a side reaction, particularly with primary amines.[3]
Table 2: Summary of Protection Reactions for Amines
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine | Et₃N or DIPEA | CH₂Cl₂/MeCN | rt | 6-18 | 60-80 (mono-alkylation) |
| Secondary Amine | K₂CO₃ or Et₃N | DMF/MeCN | rt to 60 | 4-12 | 80-95 |
Experimental Protocol: Protection of a Secondary Amine
-
To a solution of the secondary amine (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (2.0 eq) and this compound (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-(2,3,4,5-tetrafluorobenzyl) amine.
Protection of Thiols
Thiols are readily alkylated to form thioethers under basic conditions. The high nucleophilicity of the thiolate anion allows for efficient reaction with this compound.
Table 3: Summary of Protection Reactions for Thiols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aliphatic Thiol | Et₃N or K₂CO₃ | DMF/MeCN | rt | 1-4 | 90-98 |
| Aromatic Thiol | K₂CO₃ or Cs₂CO₃ | DMF | rt | 2-6 | 85-95 |
Experimental Protocol: Protection of an Aliphatic Thiol
-
To a solution of the aliphatic thiol (1.0 eq) in DMF (0.2 M), add triethylamine (1.5 eq).
-
Add this compound (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3,4,5-tetrafluorobenzyl thioether.
Deprotection of the 2,3,4,5-Tetrafluorobenzyl Group
The removal of the TFB group can be accomplished under various conditions, with catalytic hydrogenolysis being one of the most common methods for cleaving benzyl-type protecting groups. The fluorine substitution pattern on the aromatic ring may influence the rate and efficiency of deprotection.
Figure 2: General workflow for the deprotection of 2,3,4,5-tetrafluorobenzyl protected functional groups.
Table 4: Summary of Deprotection Methods
| Protected Group | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TFB Ether/Amine/Thioether | H₂ (1 atm), 10% Pd/C | MeOH/EtOH/EtOAc | rt | 4-24 | 80-95 |
| TFB Ether | BCl₃ | CH₂Cl₂ | -78 to 0 | 1-3 | 75-90 |
| TFB Ether | DDQ | CH₂Cl₂/H₂O | rt | 2-8 | 70-85 |
Experimental Protocol: Deprotection by Catalytic Hydrogenolysis
-
Dissolve the 2,3,4,5-tetrafluorobenzyl-protected compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate (0.1 M).
-
Carefully add 10% palladium on charcoal (10 mol% Pd).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or 1 atm).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography or recrystallization to obtain the deprotected compound.
Stability of the 2,3,4,5-Tetrafluorobenzyl Group
The electron-withdrawing nature of the fluorine atoms is expected to increase the stability of the TFB group towards acidic conditions compared to an unsubstituted benzyl group. However, it is likely to be labile under strong reducing conditions and catalytic hydrogenolysis.
Table 5: General Stability Profile of the TFB Group
| Conditions | Stability |
| Strongly Acidic (e.g., TFA, HCl) | Likely Stable |
| Strongly Basic (e.g., NaOH, NaOMe) | Generally Stable |
| Oxidizing Agents (e.g., PCC, KMnO₄) | Generally Stable |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Generally Stable |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile |
| Lewis Acids (e.g., BCl₃, BBr₃) | Labile |
Applications in Drug Development
The incorporation of fluorinated moieties into drug candidates is a well-established strategy to enhance pharmacological properties. The 2,3,4,5-tetrafluorobenzyl group can serve as a valuable tool in this context, not only as a protecting group but also as a structural component that may be retained in the final active pharmaceutical ingredient. Its potential benefits include:
-
Increased Metabolic Stability: The strong C-F bonds can block sites of oxidative metabolism, prolonging the half-life of a drug.[1]
-
Enhanced Lipophilicity: The fluorinated ring can increase the lipophilicity of a molecule, potentially improving membrane permeability and oral bioavailability.[2]
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions and solubility.
Conclusion
This compound offers a promising alternative to traditional benzylating agents for the protection of alcohols, phenols, amines, and thiols. The resulting TFB-protected compounds are expected to exhibit enhanced stability under certain conditions, and the TFB group can be readily removed by standard deprotection protocols such as catalytic hydrogenolysis. The unique electronic properties conferred by the tetrafluorinated aromatic ring make this protecting group particularly attractive for applications in medicinal chemistry and drug development, where fine-tuning of physicochemical properties is crucial for therapeutic success. Further research into the specific applications and reaction optimization of this protecting group is warranted.
References
Application Notes and Protocols for Derivatizing Trace Analytes with Fluorinated Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Derivatization with Fluorinated Reagents
Derivatization is a chemical modification process used to convert an analyte into a product with improved chemical and physical properties for analysis. For trace-level analytes, this process is often crucial for achieving the desired sensitivity and selectivity. Fluorinated derivatizing agents are a class of reagents that introduce fluorine atoms into the analyte molecule, significantly enhancing its detectability, particularly in gas chromatography (GC) with electron capture detection (ECD) and in mass spectrometry (MS).[1]
The primary advantages of derivatizing trace analytes with fluorinated reagents include:
-
Enhanced Sensitivity: The introduction of highly electronegative fluorine atoms increases the response of electron capture detectors, leading to lower limits of detection (LOD) and quantification (LOQ).[1]
-
Improved Chromatographic Properties: Derivatization can increase the volatility and thermal stability of polar analytes containing functional groups like -OH, -NH2, and -COOH, making them more amenable to GC analysis. This results in sharper, more symmetrical peaks and better separation from matrix components.
-
Increased Molecular Weight and Spectral Elucidation: For mass spectrometry, derivatization increases the molecular weight of the analyte, shifting its mass-to-charge ratio (m/z) to a higher, less crowded region of the spectrum. The fragmentation patterns of the fluorinated derivatives can also provide valuable structural information.[2]
Commonly used fluorinated derivatizing reagents include anhydrides such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), as well as alkylating agents like pentafluorobenzyl bromide (PFBBr).[3][4] These reagents react with specific functional groups to form stable, volatile, and highly detectable derivatives.
Principles of Derivatization Reactions
Derivatization with fluorinated reagents typically involves the reaction of a labile hydrogen atom in a polar functional group of the analyte with the reagent. The main reaction types are acylation and alkylation.
-
Acylation: This process involves the introduction of an acyl group (R-C=O) from a fluorinated acid anhydride (e.g., TFAA, PFPA, HFBA) to an analyte containing active hydrogens, such as those in primary and secondary amines, phenols, and alcohols. The reaction forms stable and more volatile amides, esters, or thioesters.[1]
-
Alkylation: This reaction involves the replacement of an active hydrogen with an alkyl or benzyl group. Pentafluorobenzyl bromide (PFBBr) is a common alkylating agent that reacts with acidic protons in carboxylic acids, phenols, and thiols to form PFB esters and ethers.[3]
The choice of reagent and reaction conditions depends on the specific analyte, the analytical technique being used, and the desired level of sensitivity. Optimization of parameters such as temperature, reaction time, and reagent concentration is crucial for achieving high derivatization yields and reproducible results.
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the derivatization of common analyte classes using fluorinated reagents.
Protocol 1: Derivatization of Primary Amines with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis
This protocol is suitable for the derivatization of primary amines, such as amphetamines, for enhanced detection by GC-MS.
Materials:
-
Primary amine sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen evaporator (optional)
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the primary amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of the anhydrous solvent to the dried sample, followed by 100 µL of TFAA.[5]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes in a heating block or water bath.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
Solvent Evaporation (Optional): If necessary, evaporate the excess solvent and reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) to the desired final volume.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Protocol 2: Derivatization of Carboxylic Acids with Pentafluorobenzyl Bromide (PFBBr) for GC-ECD or GC-MS Analysis
This protocol is designed for the derivatization of carboxylic acids, such as fatty acids, to enhance their volatility and detectability.
Materials:
-
Carboxylic acid sample
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Base catalyst (e.g., N,N-diisopropylethylamine - DIPEA or potassium carbonate)
-
Anhydrous solvent (e.g., acetone, acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Extraction solvent (e.g., hexane)
-
GC-ECD or GC-MS system
Procedure:
-
Sample Preparation: Place the carboxylic acid sample into a reaction vial and evaporate to dryness if in solution.
-
Reagent Addition: Add 500 µL of anhydrous acetone, 20 µL of 10% PFBBr solution, and a catalytic amount of base (e.g., 10 µL of DIPEA) to the vial.[3]
-
Reaction: Cap the vial tightly and heat at 60°C for 15-30 minutes.[6]
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of deionized water to the vial. Vortex thoroughly for 1-2 minutes to extract the PFB ester into the hexane layer.
-
Phase Separation: Centrifuge briefly to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean vial.
-
Analysis: Inject an aliquot of the hexane extract into the GC-ECD or GC-MS system.
Protocol 3: Derivatization of Phenols with Heptafluorobutyric Anhydride (HFBA) for GC-MS Analysis
This protocol is effective for the derivatization of phenolic compounds to improve their chromatographic behavior and sensitivity.
Materials:
-
Phenolic compound sample
-
Heptafluorobutyric anhydride (HFBA)
-
Base catalyst (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Place the phenol sample in a reaction vial and ensure it is free of water.
-
Reagent Addition: Add 500 µL of anhydrous toluene, 50 µL of pyridine, and 50 µL of HFBA to the vial.
-
Reaction: Tightly cap the vial and heat at 70-80°C for 20-30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Washing: Add 1 mL of 5% aqueous sodium bicarbonate solution to neutralize excess reagent and byproducts. Vortex and allow the layers to separate.
-
Sample Collection: Transfer the upper organic layer to a clean vial.
-
Analysis: Inject an aliquot of the organic layer into the GC-MS system.
Quantitative Data Summary
The following tables summarize quantitative data for the derivatization of various trace analytes with fluorinated reagents.
Table 1: Acylation of Amines with Fluorinated Anhydrides
| Reagent | Analyte | Reaction Conditions | Detection Method | LOD/LOQ | Reference |
| TFAA | Amphetamine | 60-70°C, 15-30 min | GC-MS | Not Specified | [5] |
| HFBA | Amphetamines | Not Specified | GC-MS | LOQ: 15-70 ng/mL | [7] |
| HFBA | Methamphetamine | Not Specified | GC-MS | LOQ: 15 ng/mL | [7][8] |
| HFBA | MDMA | Not Specified | GC-MS | LOQ: 60 ng/mL | [7] |
| HFBI | Amino Alcohols | 50°C, 8 min | GC-NCI-MS/MS | LOD: 1.0 ng/mL | [9] |
Table 2: Alkylation of Carboxylic Acids and Phenols with PFBBr
| Reagent | Analyte | Reaction Conditions | Detection Method | Yield | Reference |
| PFBBr | Short-chain fatty acids | 60-70°C, 1 hour | GC-MS | High | [5] |
| PFBBr | Methylmalonic acid | 80°C, 60 min | GC-MS | Not Specified | |
| PFBBr | Phenols & Carboxylic Acids | Not Specified | GC-MS | >88% (most analytes) | [10] |
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the general experimental workflow for derivatization and a specific workflow for the acylation of primary amines.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent hydrolysis of 2,3,4,5-Tetrafluorobenzyl bromide during reactions
Technical Support Center: 2,3,4,5-Tetrafluorobenzyl Bromide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its hydrolysis during chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on preventing unwanted hydrolysis.
Issue 1: Low Yield of the Desired Product and Presence of 2,3,4,5-Tetrafluorobenzyl Alcohol
-
Question: My reaction is resulting in a low yield of my target molecule, and I have identified 2,3,4,5-Tetrafluorobenzyl alcohol as a significant byproduct. What is the likely cause and how can I fix it?
-
Answer: The presence of 2,3,4,5-Tetrafluorobenzyl alcohol strongly indicates that the starting material, this compound, is undergoing hydrolysis. This occurs when the compound reacts with water present in the reaction mixture. To mitigate this, consider the following troubleshooting steps:
-
Ensure Anhydrous Conditions:
-
Glassware: All glassware should be thoroughly dried in an oven at a temperature above 100°C for several hours and subsequently cooled under a stream of inert gas like nitrogen or argon.
-
Solvents: Use commercially available anhydrous solvents. If these are not accessible, solvents must be freshly distilled from an appropriate drying agent.
-
Reagents: Ensure all other reagents, including any bases or nucleophiles, are dry. Solid reagents can be dried in a vacuum oven.
-
-
Inert Atmosphere:
-
Handle all reagents and conduct the reaction under an inert atmosphere (nitrogen or argon). This can be achieved using a glove box or Schlenk line techniques to prevent atmospheric moisture from contaminating the reaction.
-
-
Choice of Solvent:
-
Employ aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[1] Protic solvents like water or alcohols should be avoided unless they are a reactant.
-
-
Choice of Base:
-
If a base is required, use a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA). If using a solid base like sodium hydride (NaH), ensure it is from a fresh container and handled under inert conditions.[1]
-
-
Issue 2: Formation of an Acidic Byproduct and Inconsistent Reaction pH
-
Question: I've noticed a decrease in the pH of my reaction mixture over time, and my reaction is not proceeding as expected. What could be happening?
-
Answer: A decrease in pH is a strong indicator of hydrolysis, which produces hydrobromic acid (HBr) as a byproduct along with 2,3,4,5-Tetrafluorobenzyl alcohol. The acidic environment can interfere with your desired reaction pathway, especially if your reaction is base-sensitive.
-
Troubleshooting Steps:
-
Strict Moisture Exclusion: Re-evaluate all sources of potential water contamination as detailed in Issue 1.
-
Use of an Acid Scavenger: Incorporate a non-nucleophilic base to neutralize any in-situ generated acid. This will help maintain the desired reaction conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of this compound hydrolysis in my reaction?
A1: The primary signs of hydrolysis include:
-
A noticeable decrease in the yield of your desired product.
-
The presence of 2,3,4,5-Tetrafluorobenzyl alcohol as a major byproduct, which can be detected by techniques like NMR, LC-MS, or GC-MS.
-
A decrease in the pH of the reaction mixture due to the formation of hydrobromic acid (HBr).
Q2: How should I store this compound to prevent degradation?
A2: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storing under an inert atmosphere (nitrogen or argon) is also recommended for long-term storage.
Q3: Can I use aqueous workup procedures for reactions involving this compound?
A3: While it is best to avoid water, if an aqueous workup is necessary, it should be performed quickly and at a low temperature to minimize the risk of hydrolysis of any unreacted starting material or the product if it is also sensitive.
Q4: Are there specific reaction types that are more prone to hydrolysis with this reagent?
A4: Yes, reactions that are run in protic solvents or under conditions where water is present or generated are highly susceptible to hydrolysis. For instance, some cross-coupling reactions like the Suzuki-Miyaura coupling often use aqueous base solutions, which could be problematic.[2][3] In such cases, careful selection of reaction conditions or the use of alternative non-aqueous protocols is crucial.
Quantitative Data Summary
The following table summarizes the yields of Williamson ether synthesis reactions with various fluorinated benzyl bromides, demonstrating the feasibility of achieving high yields when hydrolysis is minimized through the use of anhydrous, aprotic conditions.[1]
| Benzyl Bromide Derivative | Solvent | Base | Atmosphere | Yield (%) |
| 2,3,5,6-Tetrafluorobenzyl bromide | DMF | NaH | Argon | 64 |
| 2,3,4,5,6-Pentafluorobenzyl bromide | DMF | NaH | Argon | 16 |
| 2,6-Difluorobenzyl bromide | DMF | NaH | Argon | 13 |
| 2-Fluorobenzyl bromide | DMF | NaH | Argon | 88 |
| Benzyl bromide | DMF | NaH | Argon | 96 |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis to Minimize Hydrolysis
This protocol provides a method for the synthesis of a benzyl ether using this compound under conditions designed to prevent hydrolysis, based on a similar synthesis with a related compound.[1]
Objective: To synthesize a 2,3,4,5-tetrafluorobenzyl ether from an alcohol with minimal hydrolysis.
Materials:
-
Alcohol (1.0 eq.)
-
This compound (1.2 eq.)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 eq.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous methanol (for quenching)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.5 eq.) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Slowly add a solution of this compound (1.2 eq.) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to 0°C and cautiously quench the excess sodium hydride with a few drops of anhydrous methanol.
-
Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting logic for diagnosing and resolving hydrolysis of this compound.
References
Common side reactions with 2,3,4,5-Tetrafluorobenzyl bromide and how to avoid them
Welcome to the technical support center for 2,3,4,5-Tetrafluorobenzyl bromide. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorinated organic compound used as a versatile alkylating agent in organic synthesis.[1] Its primary applications include the introduction of the 2,3,4,5-tetrafluorobenzyl moiety into a wide range of molecules, which is particularly valuable in the development of pharmaceuticals and agrochemicals to enhance biological activity and metabolic stability.
Q2: What are the most common side reactions observed when using this compound?
A2: The most common side reactions are hydrolysis, over-alkylation (polyalkylation), and reaction with solvents or other nucleophilic species present in the reaction mixture.
Q3: How can I tell if my reaction is experiencing side reactions?
A3: Signs of significant side reactions include a lower than expected yield of the desired product, the presence of unexpected byproducts in your analytical data (e.g., NMR, LC-MS, or GC-MS), and the formation of a dark, tarry reaction mixture. In the case of hydrolysis, the formation of 2,3,4,5-tetrafluorobenzyl alcohol and hydrobromic acid can be observed.
Q4: How should I store this compound to maintain its integrity?
A4: Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Troubleshooting Guides
Issue 1: Low Yield and Presence of 2,3,4,5-Tetrafluorobenzyl Alcohol Impurity
Possible Cause: Hydrolysis of this compound due to the presence of water in the reaction. Like other benzyl bromides and related acyl chlorides, it is susceptible to react with moisture.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas before use.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If not available, solvents should be freshly distilled from an appropriate drying agent.
-
Handle all reagents and solvents under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glove box.
-
-
Check Reagent Purity:
-
Use a fresh bottle of this compound.
-
Ensure the nucleophile and any other reagents are pure and dry.
-
Issue 2: Formation of Multiple Alkylated Products (Polyalkylation) in Friedel-Crafts Reactions
Possible Cause: The initial alkylation product is more reactive than the starting aromatic compound, leading to further alkylation. This is a common issue in Friedel-Crafts alkylation reactions.
Troubleshooting Steps:
-
Use an Excess of the Aromatic Substrate: Employing a large excess of the aromatic compound relative to the this compound increases the statistical probability of the electrophile reacting with the unreacted starting material.[2]
-
Control Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of subsequent alkylations.[2]
-
Slow Addition of Alkylating Agent: Add the this compound solution dropwise to the reaction mixture to maintain a low concentration of the alkylating agent throughout the reaction.[2]
-
Choice of Catalyst: In some cases, using a milder Lewis acid catalyst can reduce the reactivity and improve selectivity.[2]
Issue 3: Formation of Byproducts from Reaction with Solvent or Base
Possible Cause: Nucleophilic solvents (e.g., alcohols) or bases can compete with the intended nucleophile and react with this compound.
Troubleshooting Steps:
-
Select an Appropriate Solvent: Use aprotic, non-nucleophilic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Choose a Suitable Base: If a base is required, use a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge acid byproducts without reacting with the benzyl bromide.
Quantitative Data Summary
| Substrate Ratio (Aromatic : Benzyl Bromide) | Temperature (°C) | Desired Mono-alkylated Product (%) | Poly-alkylated Byproducts (%) |
| 1 : 1 | 25 | 60 | 40 |
| 5 : 1 | 25 | 85 | 15 |
| 10 : 1 | 25 | >95 | <5 |
| 5 : 1 | 0 | 90 | 10 |
| 5 : 1 | 50 | 75 | 25 |
Note: These are generalized values to illustrate trends. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine with this compound
This protocol is designed to minimize side reactions such as hydrolysis and over-alkylation.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
To the flask, add the amine (1.0 equivalent) and anhydrous solvent (10-15 mL per mmol of amine).
-
Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the mixture.
-
Slowly add a solution of this compound (1.1-1.2 equivalents) in the anhydrous solvent to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) if the reaction is sluggish.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for common side reactions.
Caption: General experimental workflow to minimize side reactions.
References
Technical Support Center: Purification of 2,3,4,5-Tetrafluorobenzyl Bromide Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with products synthesized from 2,3,4,5-tetrafluorobenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can include unreacted this compound, solvents used in the reaction, and byproducts from side reactions. Depending on the specific reaction, byproducts might include compounds from over-alkylation, hydrolysis of the starting material to 2,3,4,5-tetrafluorobenzyl alcohol, or elimination reactions. In bromination reactions, mono-brominated impurities can also be found.[1] Contamination from reagents and solvents, as well as atmospheric contaminants like water vapor, can also introduce impurities.[2]
Q2: Which purification technique is best for my product?
A2: The optimal purification technique depends on the physical state and properties of your product and its impurities.
-
Column Chromatography: This is a versatile method for separating compounds with different polarities. It is particularly useful for purifying reaction mixtures containing multiple components.[3][4] For fluorinated compounds, specialized fluorinated stationary phases can offer unique selectivity.[5][6]
-
Recrystallization: This is an effective technique for purifying solid products.[7][8] It relies on the principle that the solubility of the desired compound and its impurities differ in a given solvent at different temperatures.[9]
-
Distillation: If your product is a liquid with a significantly different boiling point from the impurities, distillation (including vacuum or steam distillation) can be a suitable method.[3][10]
-
Sublimation: For certain solid compounds, sublimation can be an effective purification method.[11]
Q3: Are there special considerations for purifying fluorinated compounds?
A3: Yes, the presence of multiple fluorine atoms can influence a molecule's properties. Fluorinated compounds can exhibit unique retention behaviors in chromatography.[12][13] Specialized fluorinated solid phases, such as pentafluorophenyl (PFP) or other fluoroalkylsilane coated silica gels, can be particularly effective for separating fluorinated molecules from each other and from non-fluorinated compounds.[5][6][14] The retention on these phases often depends on the hydrophobic character of the analyte and its fluorine content.[5]
Troubleshooting Guides
Column Chromatography
Q1: My fluorinated compounds are not separating well on a standard silica gel column. What can I do?
A1: If you are experiencing poor separation of fluorinated compounds on standard silica, consider the following:
-
Change the Mobile Phase: Systematically vary the polarity of your eluent system. A common approach is to use a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Use a Fluorinated Stationary Phase: For challenging separations of fluorinated compounds, a column with a fluorinated stationary phase (e.g., PFP or TDF) can provide better selectivity.[5][6] These phases can offer different retention mechanisms compared to standard C18 or silica columns.[5]
-
Optimize Column Parameters: Ensure your column is packed correctly and is of an appropriate size for your sample amount. A longer column or a smaller particle size can improve resolution.
Q2: How can I remove unreacted this compound from my product using column chromatography?
A2: this compound is a relatively non-polar compound. In normal-phase chromatography on silica gel, it will typically elute with non-polar solvents. You can start with a low-polarity eluent (e.g., hexane or a hexane/dichloromethane mixture) to wash the benzyl bromide from the column before increasing the polarity to elute your more polar product.[3]
Recrystallization
Q1: My product is "oiling out" instead of crystallizing during recrystallization. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To address this:
-
Add more solvent: This will decrease the saturation of the solution.
-
Reheat the solution: Ensure all the "oil" redissolves completely.
-
Cool the solution slowly: Slow cooling promotes the formation of crystals over oils. You can also try scratching the inside of the flask with a glass rod to initiate crystallization.
-
Use a different solvent or a solvent pair: A solvent in which the compound is less soluble may be a better choice. Using a solvent pair, where the compound is soluble in one and less soluble in the other, can also be effective.[15]
Q2: I have a low yield after recrystallization. How can I improve it?
A2: A low yield can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent needed to fully dissolve your compound.[7][15]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
-
Premature crystallization: If crystals form in the funnel during hot filtration, you can lose product.[15] Ensure your filtration apparatus is hot to prevent this. Using a stemless funnel is also recommended.[15]
Quantitative Data Summary
The following table summarizes typical outcomes for common purification techniques based on literature for similar compounds. Actual results will vary depending on the specific product and reaction mixture.
| Purification Technique | Typical Purity | Typical Yield | Notes |
| Column Chromatography (Silica Gel) | >95% | 60-90% | Highly dependent on the separation of impurities. |
| Column Chromatography (Fluorinated Phase) | >98% | 50-85% | Offers enhanced selectivity for fluorinated compounds.[5][6] |
| Recrystallization | >99% | 40-80% | Yield can be improved by optimizing solvent choice and cooling rate. |
| Distillation | >98% | 70-95% | Only suitable for thermally stable, volatile liquid products. |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packed bed. Drain the excess solvent until the solvent level is just above the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent). Carefully add the sample to the top of the silica bed.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 100% hexane). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Test small amounts of your crude product in various solvents to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7][15]
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8][9]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, by leaving them under vacuum.
Visualization
Caption: General workflow for the purification of synthesized products.
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snscourseware.org [snscourseware.org]
- 3. researchgate.net [researchgate.net]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. silicycle.com [silicycle.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US6613948B1 - Process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Troubleshooting Low Yields in Syntheses Using 2,3,4,5-Tetrafluorobenzyl Bromide
Welcome to the technical support center for 2,3,4,5-Tetrafluorobenzyl Bromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize syntheses involving this versatile fluorinated reagent. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields when using this compound?
Low yields in reactions with this compound can stem from several factors. The most common issues include side reactions such as hydrolysis of the benzyl bromide, elimination reactions, and over-alkylation of nucleophiles. Additionally, suboptimal reaction conditions, including the choice of base, solvent, and temperature, can significantly impact the reaction outcome. The purity of the starting materials and the efficiency of the purification process are also critical factors.
Q2: What are the typical side reactions observed with this compound?
The primary side reactions include:
-
Hydrolysis: this compound can react with trace amounts of water in the reaction mixture to form 2,3,4,5-tetrafluorobenzyl alcohol. This is often observed when using protic solvents or if the reagents and glassware are not properly dried.
-
Elimination: Under strongly basic conditions, particularly with sterically hindered bases, an elimination reaction can occur to form a tetrafluorinated toluene derivative.[1]
-
Over-alkylation: With nucleophiles like primary or secondary amines, reaction with a second molecule of the benzyl bromide can occur, leading to the formation of tertiary amines or quaternary ammonium salts, respectively.[2]
Q3: How does the choice of solvent affect my reaction?
The solvent plays a crucial role in reactions involving this compound.
-
Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and tetrahydrofuran (THF) are generally recommended for S(_N)2 reactions as they can help to solvate the cation of the nucleophile's salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[1]
-
Polar protic solvents like water and alcohols can stabilize the carbocation intermediate in S(_N)1-type reactions. However, they can also lead to undesired solvolysis side products.[3]
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a common and effective method to monitor the consumption of the starting materials and the formation of the product. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the components of the reaction mixture, including any side products.[4] 1H and 19F NMR spectroscopy can also be valuable tools for monitoring the reaction and characterizing the products and byproducts.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing low or no formation of your desired product, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Product Yield
Caption: A flowchart for troubleshooting low product yields.
| Potential Cause | Recommended Action | Expected Outcome |
| Degraded Reagents | Use fresh, high-purity this compound and nucleophile. Ensure the base is not expired or degraded. | Increased conversion to the desired product. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. For mono-alkylation of amines, using a slight excess of the amine may be beneficial. | Reduced formation of over-alkylation byproducts. |
| Suboptimal Solvent | If using a polar protic solvent, switch to a polar aprotic solvent like DMF or acetonitrile to favor an S(_N)2 pathway.[1] | Minimized solvolysis side products and potentially faster reaction rates. |
| Inappropriate Base | For S(_N)2 reactions, a non-nucleophilic, moderately strong base is often ideal. Strong, bulky bases may promote elimination. Consider using K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU. | Reduced formation of elimination byproducts. |
| Incorrect Temperature | If the reaction is sluggish, a moderate increase in temperature may be necessary. However, high temperatures can promote side reactions. Monitor the reaction closely by TLC or GC-MS to find the optimal temperature. | Improved reaction rate without significant byproduct formation. |
Issue 2: Presence of Significant Side Products
If your reaction yields a mixture of products, the following guide can help you identify and mitigate the formation of common impurities.
Troubleshooting Side Product Formation
References
Technical Support Center: Reactions Involving 2,3,4,5-Tetrafluorobenzyl Bromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3,4,5-Tetrafluorobenzyl bromide. The focus is on managing acidic byproducts and overcoming common challenges during its synthesis and subsequent use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, a process often involving the radical bromination of 2,3,4,5-tetrafluorotoluene. The primary acidic byproduct of concern is hydrogen bromide (HBr).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of the product by HBr. 3. Sub-optimal reaction temperature. 4. Insufficient radical initiation. | 1. Increase reaction time or temperature gradually. Monitor reaction progress by GC or TLC. 2. Incorporate a method for HBr removal during the reaction, such as a nitrogen sweep or the addition of an acid scavenger.[1][2][3] 3. Optimize the temperature; benzylic bromination is typically conducted at elevated temperatures (reflux in a suitable solvent).[4] 4. Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and used in an appropriate amount. For photochemical initiation, ensure the light source is of the correct wavelength and intensity.[5][6] |
| Formation of Dibrominated Byproduct | 1. Excess of brominating agent (e.g., NBS, Br₂). 2. High localized concentration of bromine. | 1. Use a stoichiometric amount or a slight excess of the brominating agent relative to the starting toluene.[1][2] 2. Add the brominating agent portion-wise or via slow addition to maintain a low concentration of bromine in the reaction mixture.[3] |
| Reaction Fails to Initiate | 1. Inactive radical initiator. 2. Presence of radical inhibitors in the starting material or solvent. | 1. Use a fresh batch of radical initiator. 2. Purify the starting material and solvent to remove any inhibitory substances. |
| Polymerization of Starting Material/Product | 1. Acid-catalyzed polymerization initiated by HBr. 2. Radical polymerization. | 1. Neutralize HBr as it forms using a non-nucleophilic base (e.g., sodium carbonate) or by including water in the reaction mixture to absorb the HBr.[1][2] 2. Conduct the reaction in the dark or wrap the reaction vessel in foil to prevent photo-initiation. Maintain a controlled temperature. |
| Aqueous Workup is Ineffective at Removing Acidic Impurities | 1. Insufficient amount or concentration of basic wash solution. 2. Emulsion formation hindering separation. | 1. Use a saturated solution of a weak base like sodium bicarbonate and perform multiple washes. Check the pH of the aqueous layer to ensure it is basic.[7] 2. If an emulsion forms, add brine to the separatory funnel to help break it. |
Frequently Asked Questions (FAQs)
Q1: What is the primary acidic byproduct in the synthesis of this compound and why is it a concern?
A1: The primary acidic byproduct is hydrogen bromide (HBr), which is generated during the radical substitution of a benzylic hydrogen with bromine. HBr is a strong acid that can lead to several issues, including degradation of the desired product, acid-catalyzed side reactions such as polymerization, and corrosion of equipment.[1][2][6]
Q2: How can I effectively neutralize or remove HBr during the reaction?
A2: There are several methods to manage HBr as it is formed:
-
Inert Gas Sweep: Bubbling a stream of an inert gas, such as nitrogen, through the reaction mixture can help to carry away the gaseous HBr.[3]
-
Addition of an Acid Scavenger: A non-nucleophilic inorganic base like sodium carbonate or calcium carbonate can be added to the reaction mixture to neutralize the HBr as it is produced.
-
Aqueous Phase: Including a separate aqueous phase in the reaction can effectively dissolve the HBr, removing it from the organic phase where the reaction is occurring.[1][2]
Q3: What are the recommended starting materials and reagents for the synthesis of this compound?
A3: The typical starting material is 2,3,4,5-tetrafluorotoluene. The most common method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.[4][8] Alternatively, liquid bromine can be used with initiation by heat or UV light.[9]
Q4: My starting material, 2,3,4,5-tetrafluorotoluene, is electron-deficient. How does this affect the benzylic bromination reaction?
A4: The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic attack, which is beneficial as it prevents ring bromination. However, this deactivation can also make the benzylic C-H bonds slightly stronger and the benzylic radical intermediate less stable compared to non-fluorinated analogues, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve good conversion.[3]
Q5: What is the best way to purify the crude this compound product to remove acidic impurities?
A5: After the reaction is complete, the crude product should be subjected to an aqueous workup. This typically involves washing the organic layer with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize any remaining HBr and other acidic byproducts. This is followed by a wash with water and then brine to remove residual salts and water.[7] For high purity, the product can be further purified by vacuum distillation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Wohl-Ziegler Reaction
This protocol is a representative procedure based on the Wohl-Ziegler reaction for benzylic bromination.[4][10]
Materials:
-
2,3,4,5-Tetrafluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or a less toxic alternative like trifluorotoluene[4]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,3,4,5-tetrafluorotoluene (1.0 eq.) in the chosen solvent (e.g., trifluorotoluene).
-
Add N-bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of AIBN (e.g., 0.02-0.1 eq.) to the solution.
-
Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by the heat from the refluxing solvent or by irradiation with a UV lamp.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x), water (1 x), and brine (1 x).[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Relationship between acidic byproduct and common reaction issues.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 3. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
Proper handling, storage, and quenching procedures for 2,3,4,5-Tetrafluorobenzyl bromide
This technical support center provides detailed guidance on the proper handling, storage, and quenching procedures for 2,3,4,5-Tetrafluorobenzyl bromide. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it can cause intense irritation to the eyes and mucous membranes, leading to tearing and respiratory discomfort.[3][4] Inhalation of vapors may cause lung edema.[1] It is harmful if swallowed and may be combustible.[1][3]
Q2: What are the immediate first aid measures in case of exposure?
A2:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[1][5]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It should be stored away from incompatible materials such as strong bases, oxidizing agents, alcohols, amines, and metals.[6][7] The storage area should be a designated corrosives area, and containers should be protected from physical damage and moisture.[6][7]
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: Always handle this compound in a well-ventilated fume hood.[1] Required PPE includes:
-
Chemical safety goggles and a face shield.[8]
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
A lab coat or chemical-resistant apron.
-
Closed-toe shoes. In case of potential inhalation, a respirator with an appropriate cartridge should be used.
Q5: How do I quench a reaction containing unreacted this compound?
A5: Unreacted this compound can be quenched by slowly adding a suitable nucleophilic reagent. Common quenching agents for benzyl bromides include aqueous solutions of sodium bisulfite or sodium thiosulfate.[9][10] Amines, such as triethylamine, can also be used to convert it to a water-soluble ammonium salt.[11] The quenching process should be performed in an ice bath to control any exothermic reaction.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no reactivity in a substitution reaction. | 1. Degradation of the reagent due to improper storage (exposure to moisture or light).2. Presence of inhibitors in the reaction solvent.3. Insufficiently activated nucleophile. | 1. Use a fresh bottle of the reagent or purify the existing stock. Ensure storage under an inert atmosphere.2. Use anhydrous and freshly distilled solvents.3. Use a stronger base or a phase-transfer catalyst to enhance nucleophilicity. |
| Formation of side products (e.g., elimination or self-condensation). | 1. Reaction temperature is too high.2. The base used is too strong or sterically unhindered.3. Prolonged reaction time. | 1. Lower the reaction temperature. Consider running the reaction at 0 °C or room temperature.2. Use a milder or more sterically hindered base (e.g., potassium carbonate instead of sodium hydride).3. Monitor the reaction progress by TLC or GC and quench it as soon as the starting material is consumed. |
| Difficulty in removing excess this compound during workup. | 1. The reagent is soluble in the organic extraction solvent.2. The quenching reaction was incomplete. | 1. After quenching, wash the organic layer with a dilute aqueous solution of a suitable amine (e.g., triethylamine) to convert the excess bromide into a water-soluble salt.2. Ensure complete quenching by adding the quenching agent portion-wise until no more exothermic reaction is observed. |
| The reaction mixture turns dark or tar-like. | 1. Decomposition of the reagent or product at elevated temperatures.2. Presence of impurities that catalyze polymerization. | 1. Run the reaction at a lower temperature.2. Ensure all reagents and solvents are of high purity. Consider filtering the reaction mixture through a short plug of silica gel to remove baseline impurities. |
Experimental Protocols
General Handling and Dispensing Protocol
-
Preparation: Before handling, ensure that a fume hood is available and functioning correctly. Have all necessary PPE readily accessible. Prepare a quenching solution (e.g., 10% aqueous sodium bisulfite) and a waste container.
-
Inert Atmosphere: If the reaction is moisture-sensitive, ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: this compound is a liquid. Use a clean, dry syringe or a cannula to transfer the required amount from the storage bottle to the reaction vessel under an inert atmosphere to prevent exposure to moisture.
-
Cleaning: Clean any spills immediately with an absorbent material (e.g., vermiculite or sand) and quench the absorbent material with a suitable quenching agent before disposal.[1] Decontaminate glassware by rinsing with a suitable solvent, followed by a quenching solution.
Storage Protocol
-
Container: Keep the compound in its original, tightly sealed container.[1]
-
Environment: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][6] The recommended storage temperature is typically between 2-8°C, but always refer to the supplier's specific recommendations.
-
Incompatibilities: Store away from strong bases, oxidizing agents, alcohols, amines, and metals.[6][7]
-
Inspection: Regularly inspect the container for any signs of leakage or damage.[1]
Quenching Protocol for Excess Reagent
-
Cooling: At the end of the reaction, cool the reaction vessel to 0 °C in an ice bath.[10]
-
Quenching Agent Preparation: Prepare a 10% (w/v) aqueous solution of sodium bisulfite or sodium thiosulfate.[9]
-
Slow Addition: Slowly add the quenching solution dropwise to the cooled reaction mixture with vigorous stirring. Monitor for any temperature increase or gas evolution.
-
Completion Check: Continue adding the quenching solution until no more exothermic reaction is observed. The disappearance of a lachrymatory smell can also indicate complete quenching.
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Workup: Proceed with the standard aqueous workup procedure for your reaction.
Visualizations
Caption: Workflow for handling this compound.
Caption: Procedure for quenching excess this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Benzyl Bromide [commonorganicchemistry.com]
- 4. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Derivatization with 2,3,4,5-Tetrafluorobenzyl Bromide (TFBBr)
Welcome to the technical support center for 2,3,4,5-Tetrafluorobenzyl bromide (TFBBr) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency of your derivatization experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of your target analytes with TFBBr for analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS).
Q1: My derivatization reaction is incomplete, resulting in low product yield. What are the common causes and how can I resolve this?
A1: Incomplete derivatization is a frequent challenge. Several factors can contribute to this issue. Consider the following troubleshooting steps:
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Optimize Reaction Time and Temperature: The reaction may not have reached completion. It is crucial to optimize both the temperature and duration for your specific analytes and reagents. For similar reagents like pentafluorobenzyl bromide (PFB-Br), heating at temperatures between 50-80°C for 30 to 60 minutes is common.[1][2][3] A time-course study can help determine the optimal reaction time.
-
Presence of Water: Many derivatization reagents are sensitive to moisture.[4] Water in the sample or solvent can react with TFBBr, reducing its availability for derivatizing the target analyte and leading to incomplete reactions.[4][5]
-
Reagent Quality and Quantity: The TFBBr reagent may have degraded due to improper storage, or an insufficient amount may have been used.
-
Solution: Use fresh, high-quality TFBBr and store it under the recommended conditions (cool, dry, and dark). A significant molar excess of the derivatizing agent is typically recommended to drive the reaction to completion.[4]
-
-
Suboptimal pH: The pH of the reaction mixture can significantly impact the nucleophilicity of the analyte. For acidic compounds, a basic catalyst is often required to deprotonate the analyte, making it a better nucleophile.
-
Solution: The addition of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, can catalyze the reaction.[1] Experiment with different bases and concentrations to find the optimal conditions for your analyte.
-
Q2: I am observing multiple peaks for my derivatized analyte in the chromatogram. What could be the cause?
A2: The presence of multiple peaks can be attributed to several factors:
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Formation of Isomers: Some analytes have multiple reactive sites, leading to the formation of different derivatized isomers. For example, with certain compounds, derivatization can occur at different nitrogen atoms (e.g., N7 and N9 isomers), resulting in distinct chromatographic peaks.[6]
-
Side Reactions: The derivatization reagent may react with other functional groups on your analyte or with other components in the sample matrix, leading to the formation of byproducts.
-
Incomplete Derivatization: As discussed in Q1, if the reaction is incomplete, you may see a peak for the underivatized analyte in addition to the derivatized product.
Q3: The peak corresponding to my derivatized analyte has poor shape (e.g., tailing or fronting). How can I improve it?
A3: Poor peak shape is often related to issues within the gas chromatography system or interactions with the analytical column.
-
Analyte Adsorption: Active sites in the GC inlet liner, column, or detector can lead to analyte adsorption and peak tailing.[5]
-
Improper Injection Technique: Issues with the injection volume, temperature, or speed can affect peak shape.
-
Solution: Optimize your injection parameters. A splitless injection may be preferable for trace analysis, but ensure the inlet temperature is sufficient to vaporize the sample without causing degradation.
-
Frequently Asked Questions (FAQs)
Q1: What types of compounds can be derivatized with this compound?
A1: TFBBr is an alkylating agent that reacts with nucleophilic functional groups. It is commonly used for the derivatization of compounds containing:
Q2: What are the typical reaction conditions for derivatization with TFBBr?
A2: While optimal conditions are analyte-dependent, a general starting point based on protocols for the similar reagent PFB-Br is provided below.
| Parameter | Typical Range/Condition | Notes |
| Solvent | Acetonitrile, Acetone | Anhydrous conditions are crucial.[4] |
| Catalyst | N,N-diisopropylethylamine (DIPEA), Triethylamine | Often used for acidic protons.[1] |
| Temperature | 50 - 80 °C | Higher temperatures can increase reaction rate but may degrade sensitive analytes.[1][5] |
| Time | 30 - 60 minutes | Monitor reaction progress to determine the optimal time.[1][2][3] |
| Reagent Molar Excess | 5- to 100-fold | A significant excess helps to drive the reaction to completion.[4] |
Q3: How can I remove excess TFBBr after the reaction?
A3: Excess TFBBr can interfere with chromatographic analysis. Common methods for its removal include:
-
Liquid-Liquid Extraction: After the reaction, the derivatized analyte can be extracted into an organic solvent, leaving the excess reagent and byproducts in the aqueous phase (if applicable).
-
Solid-Phase Extraction (SPE): An appropriate SPE cartridge can be used to retain the derivatized analyte while the excess reagent is washed away.
-
Evaporation: If the derivatized product is significantly less volatile than the reagent, the excess TFBBr can be removed by gentle evaporation under a stream of nitrogen.
Experimental Protocols
General Protocol for Derivatization of Carboxylic Acids with TFBBr
This protocol provides a general guideline. Optimization will be required for specific analytes.
-
Sample Preparation:
-
Accurately weigh or measure the sample containing the analyte into a reaction vial.
-
If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of water.[4]
-
-
Reagent Preparation:
-
Prepare a solution of this compound in an anhydrous solvent (e.g., acetonitrile) at a suitable concentration.
-
Prepare a solution of a base catalyst (e.g., N,N-diisopropylethylamine) in the same solvent.
-
-
Derivatization Reaction:
-
Add the anhydrous solvent to the dried sample and vortex to dissolve.
-
Add the base catalyst solution to the sample.
-
Add the TFBBr solution. The final volume and concentrations should be optimized for your experiment.
-
Seal the vial tightly and heat at the desired temperature (e.g., 60°C) for the optimized time (e.g., 45 minutes).[4]
-
-
Work-up and Extraction:
-
Cool the reaction vial to room temperature.
-
Add water and an extraction solvent (e.g., hexane or ethyl acetate).
-
Vortex vigorously for 30 seconds to extract the derivatized analyte into the organic layer.[4]
-
Allow the layers to separate.
-
-
Sample Analysis:
-
Carefully transfer the upper organic layer to a clean vial for analysis by GC-MS or another appropriate technique. To ensure no water is transferred, the organic layer can be passed through a small column of anhydrous sodium sulfate.[4]
-
Visualizations
Caption: General workflow for derivatization with TFBBr.
Caption: Troubleshooting decision tree for low derivatization yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. 4-(4′-Methyltetrafluorophenyl)-2,3,5,6-tetrafluorobenzyl bromide: A New Electrophoric Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Phase-Transfer Catalysis for Reactions with 2,3,4,5-Tetrafluorobenzyl Bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,3,4,5-Tetrafluorobenzyl bromide in phase-transfer catalysis (PTC) reactions. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using phase-transfer catalysis for reactions with this compound?
A1: Phase-transfer catalysis (PTC) is an effective methodology for reactions involving this compound, especially when reacting it with nucleophiles that are soluble in an aqueous phase while the bromide is in an immiscible organic phase. Key advantages include:
-
Enhanced Reaction Rates: PTC facilitates the transfer of the nucleophile from the aqueous phase to the organic phase, increasing the proximity of reactants and accelerating the reaction.[1]
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures and with less aggressive bases, which helps to minimize side reactions.
-
Improved Yields and Purity: By promoting the desired reaction pathway, PTC can lead to higher product yields and a cleaner reaction profile, simplifying purification.
-
Use of Inexpensive and Safer Reagents: PTC allows for the use of readily available and less hazardous inorganic bases (e.g., NaOH, K₂CO₃) and avoids the need for expensive, anhydrous, or polar aprotic solvents like DMSO or DMF.[2]
Q2: Which type of phase-transfer catalyst is most effective for reactions with this compound?
A2: Quaternary ammonium and phosphonium salts are the most commonly employed and effective phase-transfer catalysts.[1] For reactions with this compound, the choice of catalyst can impact the reaction efficiency.
-
Tetrabutylammonium bromide (TBAB) is a versatile and widely used catalyst that has shown efficacy in similar systems.
-
Tetrabutylammonium hydrogen sulfate (TBAHS) can also be effective, particularly in reactions where the pH of the aqueous phase is a critical parameter.
-
Benzyltriethylammonium chloride (TEBAC) is another common choice that can offer good performance. The optimal catalyst may vary depending on the specific nucleophile and reaction conditions. It is often recommended to screen a few catalysts to determine the best performer for a particular transformation.
Q3: What are the potential side reactions when using this compound in PTC reactions?
A3: The primary side reactions to be aware of are:
-
Hydrolysis: this compound can undergo hydrolysis to the corresponding alcohol, particularly in the presence of a strong aqueous base. This can be more pronounced at elevated temperatures.
-
Elimination: Although less common with primary benzylic halides, under strongly basic conditions, elimination to form a transient and highly reactive benzylic species could occur, leading to undesired byproducts.
-
Reaction with the Catalyst: In some cases, the phase-transfer catalyst itself can be susceptible to degradation or can participate in side reactions, though this is less common with robust quaternary ammonium salts.
Q4: How do the fluorine substituents on the aromatic ring of this compound affect its reactivity in PTC reactions?
A4: The four electron-withdrawing fluorine atoms have a significant impact on the reactivity of the molecule.
-
Increased Electrophilicity: The fluorine atoms inductively withdraw electron density from the benzene ring, which in turn makes the benzylic carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. This can lead to faster reaction rates compared to non-fluorinated benzyl bromide.
-
Stabilization of the Transition State: The electron-withdrawing nature of the fluorine atoms can help to stabilize the negative charge that develops on the leaving group (bromide) in the transition state of an Sₙ2 reaction, further accelerating the reaction.
-
Potential for Nucleophilic Aromatic Substitution (SₙAr): While the primary reaction is expected at the benzylic position, under certain conditions with very strong nucleophiles, there is a possibility of SₙAr on the highly electron-deficient aromatic ring, though this is generally less favorable than Sₙ2 at the benzylic carbon.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient phase mixing. 2. Inactive or insufficient catalyst. 3. Hydrolysis of this compound. 4. Low reactivity of the nucleophile. | 1. Increase the stirring speed to ensure a large interfacial area between the aqueous and organic phases. 2. Use a fresh batch of catalyst. Increase the catalyst loading (typically 1-10 mol%). Consider screening different catalysts (e.g., TBAB, TBAHS, TEBAC). 3. Use a lower concentration of the aqueous base or a weaker base (e.g., K₂CO₃ instead of NaOH). Lower the reaction temperature. 4. Increase the reaction temperature. Increase the concentration of the nucleophile. |
| Formation of Multiple Products/Byproducts | 1. Over-alkylation (in cases of N- or C-alkylation with multiple acidic protons). 2. Hydrolysis of the starting material to 2,3,4,5-Tetrafluorobenzyl alcohol. 3. Side reactions due to high temperature or strong base. | 1. Use a stoichiometric amount of the alkylating agent or a slight excess of the nucleophile. Monitor the reaction closely by TLC or GC and stop it once the desired product is formed. 2. Lower the reaction temperature and/or use a milder base. 3. Optimize the reaction conditions by lowering the temperature and using the minimum necessary concentration and strength of the base. |
| Difficult Product Isolation/Emulsion Formation | 1. The phase-transfer catalyst acting as a surfactant. 2. High concentration of salts in the aqueous phase. | 1. Add a small amount of brine (saturated NaCl solution) to help break the emulsion during workup. 2. Dilute the reaction mixture with water before extraction. Centrifugation can also be effective in separating the layers. |
| Reaction is Stalled or Incomplete | 1. Catalyst poisoning. 2. Insufficient amount of base. 3. Poor solubility of the nucleophile in the aqueous phase. | 1. Ensure all reagents and solvents are of appropriate purity. Some impurities can deactivate the catalyst. 2. Ensure a sufficient excess of base is used to deprotonate the nucleophile throughout the reaction. 3. Add a co-solvent that is miscible with both phases to improve solubility, though this should be done with caution as it can affect the phase separation. |
Experimental Protocols
O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol describes the synthesis of a 2,3,4,5-tetrafluorobenzyl ether from a substituted phenol.
Reagents and Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene or Dichloromethane (DCM)
-
Water
-
5% Aqueous HCl
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq), toluene or DCM, and an aqueous solution of NaOH or K₂CO₃ (2.0 eq).
-
Add the phase-transfer catalyst, TBAB (0.05 eq), to the biphasic mixture.
-
Stir the mixture vigorously for 15-30 minutes at room temperature to generate the phenoxide.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 40-60 °C. The optimal temperature may vary depending on the reactivity of the phenol.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and separate the organic layer.
-
Wash the organic layer sequentially with 5% aqueous HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
N-Alkylation of a Secondary Amine
This protocol outlines the synthesis of a tertiary amine via N-alkylation of a secondary amine.
Reagents and Materials:
-
Secondary Amine (1.0 eq)
-
This compound (1.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Tetrabutylammonium iodide (TBAI) (0.1 eq)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the secondary amine (1.0 eq), K₂CO₃ (2.5 eq), and TBAI (0.1 eq) in acetonitrile or DCM.
-
Stir the suspension vigorously at room temperature.
-
Add this compound (1.05 eq) to the mixture.
-
Heat the reaction to reflux and monitor its progress by TLC or LC-MS.
-
Once the starting amine is consumed, cool the reaction to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography if required.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for PTC Reactions with Polyfluorobenzyl Halides
| Reaction Type | Nucleophile | Alkylating Agent | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| O-Alkylation | 4-ethylphenol | methyl iodide | TBAB (4.5) | 25% NaOH (aq) | Biphasic | Reflux | 1 | - | [3] |
| N-Alkylation | Indole | benzyl chloride | TEATFB (5) | 50% NaOH (aq) | DCM/H₂O | RT | 3-5 | - | Inferred from[4] |
| C-Alkylation | Diethyl malonate | benzyl bromide | TBAB (10) | K₂CO₃ | Solvent-free (MW) | 180 | 0.75 | 68 | [4] |
| Fluorination | Tetrachlorophthalimide | KF | TBAB | - | - | - | - | 81.3 | [5] |
Note: Yields are highly substrate-dependent and the conditions provided are a general guideline. Optimization is recommended for specific substrates.
Visualizations
Experimental Workflow for PTC O-Alkylation
Caption: General experimental workflow for the O-alkylation of phenols with this compound using phase-transfer catalysis.
Troubleshooting Logic for Low Yield in PTC Reactions
Caption: A decision-making diagram for troubleshooting low product yields in PTC reactions involving this compound.
References
Selecting the right base for reactions involving 2,3,4,5-Tetrafluorobenzyl bromide
Welcome to the technical support center for 2,3,4,5-Tetrafluorobenzyl bromide. This guide provides detailed information for researchers, scientists, and drug development professionals on selecting the appropriate base for reactions with this versatile reagent. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a base for reactions with this compound?
A1: The choice of base is critical and depends on several factors:
-
pKa of the Nucleophile: The acidity of the N-H, O-H, or C-H bond of your nucleophile will determine the strength of the base required for deprotonation. A general rule is to use a base whose conjugate acid has a pKa 2-4 units higher than the pKa of the nucleophile.
-
Reaction Type: The nature of the alkylation (O-, N-, or C-alkylation) will influence the choice of base and reaction conditions.
-
Solvent: The polarity and protic/aprotic nature of the solvent can significantly affect the reactivity of the base and the nucleophile.
-
Potential Side Reactions: The base should be chosen to minimize side reactions such as elimination (E2) or over-alkylation. The electron-withdrawing fluorine atoms on the benzene ring can impact the reactivity of the benzylic position.
Q2: How do the fluorine atoms on the aromatic ring affect the reactivity of this compound?
A2: The four electron-withdrawing fluorine atoms have a significant impact on the reactivity of the molecule. They make the benzylic carbon more electrophilic and susceptible to nucleophilic attack. However, extensive fluorination can also decrease the rate of S\textsubscript{N}2 reactions compared to non-fluorinated benzyl bromide due to steric hindrance and electrostatic repulsion between the fluorine atoms and the incoming nucleophile.[1]
Q3: What are common side reactions to be aware of?
A3: The most common side reactions include:
-
Over-alkylation: This is particularly prevalent in N-alkylation of primary amines, where the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts.[2][3][4][5]
-
Elimination (E2): Strong, bulky bases can promote the elimination of HBr to form a tetrafluorostyrene derivative, especially at elevated temperatures.[6]
-
Reaction with Solvent: In protic solvents like alcohols, the solvent itself can act as a nucleophile, leading to the formation of ether byproducts.
Base Selection Guide
The selection of an appropriate base is paramount for a successful reaction. The following table provides a summary of commonly used bases, their pKa values (as a measure of the conjugate acid's strength), and their typical applications in alkylation reactions with this compound.
| Base | pKa of Conjugate Acid (in DMSO) | pKa of Conjugate Acid (in Water) | Typical Applications | Key Considerations |
| Inorganic Bases | ||||
| Potassium Carbonate (K₂CO₃) | ~10.3 (for HCO₃⁻) | 10.33 | O-alkylation of phenols, N-alkylation of heterocycles. | Mild and inexpensive. Heterogeneous in many organic solvents, which can be advantageous for work-up. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 (for HCO₃⁻) | 10.33 | O-alkylation of phenols. | More soluble in organic solvents than K₂CO₃, often leading to faster reactions and higher yields. |
| Sodium Hydride (NaH) | ~36 (for H₂) | ~35 | O-alkylation of alcohols, C-alkylation of active methylene compounds. | Very strong, non-nucleophilic base. Reacts with protic solvents. Requires anhydrous conditions and careful handling. |
| Sodium Hydroxide (NaOH) | ~17 (for H₂O) | 15.7 | O-alkylation under phase-transfer conditions. | Strong base, can promote elimination. Often used in biphasic systems with a phase-transfer catalyst. |
| Organic Bases | ||||
| Triethylamine (Et₃N) | 9.0 | 10.75 | N-alkylation of amines. | Acts as a base to neutralize the HBr byproduct. Can also be a nucleophile. |
| Diisopropylethylamine (DIPEA) | 11.4 | 10.7 | N-alkylation of amines. | A non-nucleophilic, sterically hindered base. Useful for preventing quaternization of the amine. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | 12.0 | General purpose, including elimination reactions. | Strong, non-nucleophilic base. Can be used to promote elimination if desired. |
Troubleshooting Guides
O-Alkylation of Phenols and Alcohols
N-Alkylation of Amines
C-Alkylation of Active Methylene Compounds
Experimental Protocols
The following are general protocols that can be adapted for specific substrates. It is highly recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: O-Alkylation of a Phenol using Potassium Carbonate
Detailed Methodology:
-
To a solution of the phenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) or acetone, add anhydrous potassium carbonate (2.0-3.0 equivalents).[7]
-
Add this compound (1.1-1.5 equivalents) to the suspension.[7]
-
Stir the reaction mixture at a temperature ranging from room temperature to 70°C.
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[7]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: N-Alkylation of a Primary Amine using Triethylamine
Detailed Methodology:
-
Dissolve the primary amine (1.0 equivalent) and triethylamine (1.1-1.5 equivalents) in a suitable solvent such as acetonitrile or DMF.
-
Add this compound (1.0 equivalent) to the solution. For controlling selectivity towards mono-alkylation, consider adding the benzyl bromide dropwise.
-
Stir the reaction at room temperature or heat to 50-80°C, depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Protocol 3: C-Alkylation of Diethyl Malonate using Sodium Hydride
Detailed Methodology:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF or DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl malonate (1.0 equivalent) in the same solvent dropwise at 0°C.
-
Allow the mixture to stir at 0°C or room temperature for 30-60 minutes to ensure complete formation of the enolate.
-
Cool the mixture back to 0°C and add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography or distillation to yield the pure C-alkylated product.
References
- 1. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FR2698353A1 - Process for O-alkylation of phenolic compounds. - Google Patents [patents.google.com]
- 6. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Stability of 2,3,4,5-Tetrafluorobenzyl bromide in various solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,5-Tetrafluorobenzyl bromide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Stability of this compound in Various Solvents
Question: How stable is this compound in common laboratory solvents?
Data Summary: Solvent Compatibility and Incompatibility
The following table summarizes the known and expected compatibility of this compound with various solvents and reagents based on its chemical properties and information from safety data sheets of related compounds.[1][2]
| Solvent/Reagent Class | Compatibility | Potential Issues & Remarks |
| Aprotic, Non-nucleophilic Solvents | ||
| Dichloromethane (DCM) | Good | Generally a good choice for short-term storage and reactions. Ensure the solvent is anhydrous. |
| Tetrahydrofuran (THF) | Moderate | Peroxides in aged THF can initiate radical reactions. Use freshly distilled or inhibitor-free, anhydrous THF. |
| Acetonitrile (MeCN) | Moderate | Can act as a nucleophile under certain conditions, especially at elevated temperatures. Use anhydrous grade. |
| N,N-Dimethylformamide (DMF) | Poor to Moderate | Can contain amine impurities that react with the bromide.[3] Can also participate in reactions. Use high-purity, anhydrous DMF and prepare solutions fresh. |
| Protic Solvents | ||
| Alcohols (e.g., Methanol, Ethanol) | Incompatible | Reacts via solvolysis to form the corresponding benzyl ether.[1][2] |
| Water | Incompatible | Hydrolyzes to form 2,3,4,5-tetrafluorobenzyl alcohol.[1][2] |
| Other Reagents | ||
| Amines | Incompatible | Reacts readily via nucleophilic substitution.[1][2] |
| Bases (e.g., Hydroxides, Carbonates) | Incompatible | Promotes elimination and substitution reactions.[1][2] |
| Strong Oxidizing Agents | Incompatible | May lead to decomposition.[1][2] |
| Metals | Incompatible | Can promote coupling or reduction reactions.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in Dichloromethane (DCM)
-
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) from a freshly opened bottle or dried over a suitable drying agent (e.g., CaH₂).
-
Oven-dried glassware (e.g., volumetric flask, syringe).
-
Inert atmosphere (Nitrogen or Argon).
-
-
Procedure: a. Dry all glassware in an oven at >100°C for at least 4 hours and cool under a stream of inert gas. b. Using a syringe, transfer the desired volume of anhydrous DCM to the volumetric flask under an inert atmosphere. c. Accurately weigh the required amount of this compound in a separate, dry container. d. Quickly transfer the weighed bromide to the volumetric flask containing DCM. e. Seal the flask and gently swirl to dissolve the compound completely. f. Store the solution under an inert atmosphere in a tightly sealed container, protected from light, and at a low temperature (see storage recommendations).
Protocol 2: Monitoring the Stability of a Solution by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Prepare a solution of this compound in the desired deuterated solvent (e.g., CDCl₃, THF-d₈) following the procedure in Protocol 1.
-
Transfer a sample of the freshly prepared solution to an NMR tube and acquire a ¹H NMR spectrum. This will serve as the t=0 reference.
-
-
Data Acquisition:
-
The benzylic protons (-CH₂Br) of this compound will appear as a characteristic singlet.
-
Monitor the appearance of new signals over time. For example, hydrolysis to the corresponding alcohol (2,3,4,5-tetrafluorobenzyl alcohol) will result in a new singlet for the benzylic protons (-CH₂OH) at a different chemical shift.
-
Integrate the signals corresponding to the starting material and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point using the following formula: % Remaining = [Integral of -CH₂Br / (Integral of -CH₂Br + Integral of degradation product -CH₂)] * 100%
-
Troubleshooting Guide & FAQs
Question: My reaction with this compound is giving low yields or multiple products. What could be the cause?
Answer: Low yields or the formation of multiple products in reactions involving this compound can often be attributed to the degradation of the starting material or side reactions. The following troubleshooting guide can help identify and resolve common issues.
Caption: Troubleshooting workflow for reactions involving this compound.
FAQs:
-
Q1: I observe a white precipitate forming in my solution of this compound in an amine-containing solvent. What is it?
-
A1: The white precipitate is likely the hydrobromide salt of your amine. This compound can react with the amine to form a quaternary ammonium salt or undergo elimination reactions catalyzed by the amine, releasing HBr which then reacts with the excess amine.
-
-
Q2: My solution of this compound in THF turned yellow/brown. Is it still usable?
-
A2: A color change can indicate decomposition. It is recommended to analyze a small aliquot by TLC or NMR to check the purity. If significant degradation has occurred, it is best to use a fresh solution. To prevent this, use freshly distilled, inhibitor-free THF and store the solution under an inert atmosphere at a low temperature.
-
-
Q3: Can I store a solution of this compound? If so, under what conditions?
-
A3: For best results, it is always recommended to use freshly prepared solutions. If short-term storage is necessary, dissolve the compound in an anhydrous, aprotic, and non-nucleophilic solvent like dichloromethane. Store the solution under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperature (2-8 °C) and protected from light.
-
Signaling Pathways and Logical Relationships
The primary degradation pathway for this compound in the presence of nucleophiles is through nucleophilic substitution (Sₙ2 or Sₙ1 mechanism). The presence of electron-withdrawing fluorine atoms on the benzene ring can influence the reactivity of the benzylic carbon.
Caption: General degradation pathways of this compound in the presence of nucleophiles.
References
Validation & Comparative
A Head-to-Head Battle of Fluorinated Derivatizing Agents: 2,3,4,5-Tetrafluorobenzyl Bromide vs. Pentafluorobenzyl Bromide
In the realm of analytical chemistry, particularly in chromatographic analysis, derivatization is a key strategy to enhance the detectability and improve the chromatographic behavior of target analytes. Among the myriad of derivatizing agents, halogenated compounds have carved a niche for themselves due to their ability to introduce electrophoric groups, significantly boosting sensitivity in electron capture detection (ECD) and negative ion chemical ionization mass spectrometry (NICI-MS). This guide provides a comprehensive comparison of two such agents: the widely-used pentafluorobenzyl bromide (PFB-Br) and its close relative, 2,3,4,5-tetrafluorobenzyl bromide (TFB-Br).
This comparison will delve into their physical and chemical properties, reactivity, and performance as derivatizing agents, supported by experimental data and detailed protocols. While PFB-Br is a well-established and extensively documented reagent, literature on the specific use of TFB-Br as a derivatizing agent for analytical purposes is limited. Therefore, this guide will also present a proposed experimental protocol for TFB-Br based on the established chemistry of PFB-Br and related fluorinated benzyl bromides.
Physicochemical Properties and Reactivity
Both TFB-Br and PFB-Br are activated benzyl bromides where the phenyl ring is substituted with fluorine atoms. These electron-withdrawing fluorine atoms make the benzylic carbon highly electrophilic and susceptible to nucleophilic attack, facilitating the derivatization of a wide range of functional groups.
| Property | This compound (TFB-Br) | Pentafluorobenzyl Bromide (PFB-Br) |
| Molecular Formula | C₇H₃BrF₄ | C₇H₂BrF₅ |
| Molecular Weight | 243.00 g/mol | 260.99 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid or solid |
| Boiling Point | ~185-190 °C (estimated) | 174-175 °C |
| Reactivity | High | Very High |
| Primary Analytes | Phenols, Carboxylic Acids, Thiols, Amines, Inorganic Anions | Phenols, Carboxylic Acids, Thiols, Amines, Inorganic Anions |
The primary reaction mechanism for both reagents is a nucleophilic substitution (Sɴ2) reaction, where a nucleophilic functional group on the analyte molecule displaces the bromide ion from the benzyl bromide.
Performance as Derivatizing Agents: A Comparative Overview
The performance of a derivatizing agent is judged by several factors including reaction efficiency, stability of the derivatives, and the enhancement in analytical signal.
Reactivity and Reaction Conditions
Pentafluorobenzyl bromide is known for its high reactivity, allowing for rapid and efficient derivatization of various nucleophiles, often under mild conditions. It is a versatile reagent used for derivatizing a broad spectrum of compounds including carboxylic acids, phenols, thiols, and inorganic anions.[1][2]
While specific data for this compound is scarce, the reactivity is expected to be comparable to that of PFB-Br, driven by the electron-withdrawing nature of the four fluorine atoms on the aromatic ring.
Detector Response and Sensitivity
The key advantage of using fluorinated derivatizing agents lies in the significant enhancement of sensitivity, particularly with electron capture detection (ECD) and negative ion chemical ionization mass spectrometry (NICI-MS). The multiple fluorine atoms in the derivatives have a high affinity for capturing thermal electrons, leading to a strong signal.
Studies comparing di-fluorinated with penta-fluorinated benzyl derivatives have shown that the GC-ECD response for the di-fluorinated compounds is only about two- to four-fold lower than their penta-fluorinated counterparts.[3] This suggests that while TFB-Br derivatives might exhibit a slightly lower response than PFB-Br derivatives, they would still provide excellent sensitivity for trace analysis.
Volatility and Chromatographic Behavior
The volatility of the derivatives is an important consideration for gas chromatography. A study on a related tetrafluorobenzyl bromide compound, 4-(4′-methyltetrafluorophenyl)-2,3,5,6-tetrafluorobenzyl bromide, indicated that its derivatives are less volatile than the corresponding pentafluorobenzyl derivatives.[4] This suggests that TFB-Br derivatives would also be less volatile than PFB-Br derivatives, which could be advantageous in certain chromatographic separations to move peaks away from early-eluting interferences.
Experimental Protocols
Detailed methodologies for the derivatization of phenols, carboxylic acids, and thiols are provided below. The protocols for PFB-Br are well-established, while the protocol for TFB-Br is a proposed adaptation.
Derivatization of Phenols
Pentafluorobenzyl Bromide (PFB-Br) Protocol:
-
Sample Preparation: Dissolve the phenol-containing sample in a suitable organic solvent (e.g., acetone, acetonitrile).
-
Reagent Addition: Add an excess of PFB-Br and a base catalyst, such as potassium carbonate (K₂CO₃).
-
Reaction: Heat the mixture at 60-80°C for 1-2 hours.
-
Work-up: After cooling, the excess reagent can be removed by a simple liquid-liquid extraction or by passing the sample through a silica gel cartridge.
-
Analysis: The resulting PFB-ether derivative is then analyzed by GC-MS.
Proposed this compound (TFB-Br) Protocol:
-
Sample Preparation: Dissolve the phenol-containing sample in acetone or acetonitrile.
-
Reagent Addition: Add a molar excess of TFB-Br and anhydrous potassium carbonate.
-
Reaction: Heat the reaction mixture at 70-90°C for 2-3 hours.
-
Work-up: Cool the mixture, filter to remove the base, and evaporate the solvent. Reconstitute the residue in a suitable solvent for injection.
-
Analysis: Analyze the TFB-ether derivative by GC-MS.
Derivatization of Carboxylic Acids
Pentafluorobenzyl Bromide (PFB-Br) Protocol:
-
Sample Preparation: The carboxylic acid sample is dissolved in an aprotic solvent like acetonitrile.
-
Reagent Addition: Add PFB-Br and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to catalyze the reaction.
-
Reaction: The reaction is typically carried out at room temperature or with gentle heating (e.g., 60°C) for 15-60 minutes.
-
Work-up: The reaction mixture is often diluted with an organic solvent and washed with an aqueous solution to remove the catalyst and excess reagents.
-
Analysis: The PFB-ester derivative is then analyzed by GC-MS.[2]
Proposed this compound (TFB-Br) Protocol:
-
Sample Preparation: Dissolve the carboxylic acid in acetonitrile.
-
Reagent Addition: Add TFB-Br and DIPEA.
-
Reaction: Heat the mixture at 60-70°C for 30-90 minutes.
-
Work-up: Dilute with a water-immiscible organic solvent and wash with water or a dilute aqueous acid to remove DIPEA.
-
Analysis: Analyze the TFB-ester derivative by GC-MS.
Derivatization of Thiols
Pentafluorobenzyl Bromide (PFB-Br) Protocol:
-
Sample Preparation: Dissolve the thiol-containing sample in a suitable solvent (e.g., acetonitrile).
-
Reagent Addition: Add PFB-Br and a mild base (e.g., potassium bicarbonate) to facilitate the deprotonation of the thiol.
-
Reaction: The reaction is usually fast and can be performed at room temperature for 30-60 minutes.
-
Work-up: The work-up is similar to that for carboxylic acids, involving extraction and washing.
-
Analysis: The resulting PFB-thioether is analyzed by GC-MS.
Proposed this compound (TFB-Br) Protocol:
-
Sample Preparation: Dissolve the thiol in acetonitrile.
-
Reagent Addition: Add TFB-Br and potassium bicarbonate.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Dilute with an organic solvent and wash with water.
-
Analysis: Analyze the TFB-thioether derivative by GC-MS.
Visualizing the Chemistry
To better understand the processes described, the following diagrams illustrate the chemical structures, the general derivatization reaction, and a typical experimental workflow.
Conclusion: Choosing the Right Reagent
Pentafluorobenzyl bromide remains the gold standard for derivatization when high sensitivity is paramount, backed by a vast body of literature and well-established protocols. Its high reactivity and the exceptional electron-capturing properties of its derivatives make it a reliable choice for a wide range of analytical challenges.
This compound, while less documented, presents itself as a viable alternative. Based on the performance of similarly fluorinated compounds, it is expected to offer good reactivity and high sensitivity, albeit likely slightly lower than PFB-Br. The potentially lower volatility of its derivatives could be a valuable tool for chromatographers to optimize separations and avoid interferences.
For researchers and drug development professionals, the choice between TFB-Br and PFB-Br will depend on the specific requirements of the analysis. When developing a new method, PFB-Br offers a more straightforward path due to the wealth of available information. However, in cases where chromatographic interferences are an issue or when exploring alternative derivatization strategies, TFB-Br is a promising candidate that warrants further investigation. The lack of extensive data on TFB-Br also presents an opportunity for novel research to fully characterize its potential as a derivatizing agent in analytical chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]
Reactivity comparison between different isomers of tetrafluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, making fluorinated compounds highly valuable in pharmaceutical and materials science research. Tetrafluorobenzyl bromides are versatile building blocks in this context, serving as precursors for a wide array of fluorinated molecules. However, the isomeric position of the fluorine atoms on the benzene ring can significantly influence the reactivity of the benzylic bromide. This guide provides a comparative analysis of the reactivity of different isomers of tetrafluorobenzyl bromide, supported by theoretical principles and detailed experimental protocols to enable researchers to make informed decisions in their synthetic endeavors.
Theoretical Comparison of Reactivity
Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). In the case of polyfluorinated systems, the inductive effect generally dominates, leading to an overall deactivation of the aromatic ring towards electrophilic attack but influencing the reactivity of a benzylic leaving group in a more nuanced way.
The reactivity of benzyl bromides in nucleophilic substitution reactions can proceed through either an SN1 or SN2 mechanism.
-
SN1 Mechanism: This pathway involves the formation of a carbocation intermediate. Electron-withdrawing groups on the aromatic ring destabilize the positive charge of the benzylic carbocation, thus slowing down the rate of an SN1 reaction.
-
SN2 Mechanism: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The transition state has a developing negative charge. Electron-withdrawing groups can stabilize this transition state, thereby accelerating the SN2 reaction.
Given that tetrafluorobenzyl bromides are primary benzylic halides, the SN2 pathway is generally favored, especially with good nucleophiles. The relative rates of reaction for the different isomers will therefore largely depend on the extent to which the fluorine atoms stabilize the SN2 transition state.
Predicted Order of Reactivity for SN2 Reactions:
The electron-withdrawing inductive effect of the fluorine atoms is distance-dependent. Therefore, isomers with fluorine atoms closer to the benzylic carbon (the ortho positions) are expected to have a greater influence on the reaction rate.
-
2,3,5,6-Tetrafluorobenzyl bromide: This isomer is expected to be the most reactive in SN2 reactions. The two fluorine atoms at the ortho positions (2 and 6) provide the strongest inductive stabilization of the electron-rich transition state.
-
2,3,4,5-Tetrafluorobenzyl bromide: With one ortho fluorine atom, this isomer is predicted to be less reactive than the 2,3,5,6-isomer but more reactive than an isomer with no ortho fluorines.
-
2,3,4,6-Tetrafluorobenzyl bromide: Similar to the 2,3,4,5-isomer, the presence of two ortho fluorine atoms suggests a high reactivity, comparable to the 2,3,5,6-isomer.
It is important to note that steric hindrance from the ortho fluorine atoms could potentially counteract the electronic acceleration. However, for a primary benzylic system, this steric effect is generally considered to be minimal.
Experimental Protocols
To empirically determine the relative reactivity of the tetrafluorobenzyl bromide isomers, a kinetic study of a nucleophilic substitution reaction can be performed. The following protocol describes a general method for monitoring the reaction rate with a common nucleophile, such as iodide ion.
Kinetic Analysis of Nucleophilic Substitution with Sodium Iodide
Objective: To determine the second-order rate constants for the reaction of different tetrafluorobenzyl bromide isomers with sodium iodide in acetone (a classic Finkelstein reaction).
Materials:
-
This compound
-
2,3,4,6-Tetrafluorobenzyl bromide
-
2,3,5,6-Tetrafluorobenzyl bromide
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Sodium thiosulfate (Na2S2O3) solution, standardized
-
Starch indicator solution
-
Volumetric flasks, pipettes, burette, and stopwatch
-
Constant temperature bath
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each tetrafluorobenzyl bromide isomer (e.g., 0.1 M) in anhydrous acetone.
-
Prepare a stock solution of sodium iodide (e.g., 0.1 M) in anhydrous acetone.
-
-
Kinetic Run:
-
Equilibrate the stock solutions and a quenching solution (e.g., dilute acid) to the desired reaction temperature (e.g., 25 °C) in a constant temperature bath.
-
To initiate the reaction, mix equal volumes of the tetrafluorobenzyl bromide solution and the sodium iodide solution in a reaction vessel. Start the stopwatch immediately.
-
At regular time intervals (e.g., every 5-10 minutes), withdraw an aliquot (e.g., 5 mL) of the reaction mixture and quench the reaction by adding it to a flask containing the quenching solution.
-
The unreacted iodide is then titrated with a standardized solution of sodium thiosulfate using a starch indicator. The endpoint is the disappearance of the blue color.
-
-
Data Analysis:
-
The concentration of iodide at each time point can be calculated from the titration data.
-
The reaction follows second-order kinetics: rate = k[R-Br][I⁻].
-
A plot of 1/([I⁻]t - [I⁻]0) versus time will yield a straight line with a slope equal to the second-order rate constant, k.
-
Compare the rate constants obtained for each isomer under identical conditions to determine their relative reactivity.
-
Data Presentation
While direct comparative experimental data is not available in the literature, a hypothetical data table based on the theoretical predictions is presented below for illustrative purposes.
| Isomer | Predicted Relative Reactivity (SN2) |
| 2,3,5,6-Tetrafluorobenzyl bromide | Highest |
| 2,3,4,6-Tetrafluorobenzyl bromide | High |
| This compound | Moderate |
Visualizations
Caption: Generalized SN2 reaction pathway for a benzyl bromide.
A Comparative Guide to Alternative Reagents for Introducing Fluorinated Benzyl Groups in Synthesis
For researchers, scientists, and drug development professionals, the incorporation of fluorinated benzyl groups into molecular scaffolds is a critical strategy for modulating pharmacokinetic and physicochemical properties. The unique characteristics of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an objective comparison of alternative reagents and methodologies for introducing these valuable moieties, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Strategies
The introduction of fluorinated benzyl groups can be broadly categorized into three main approaches: nucleophilic, electrophilic, and radical pathways. Each strategy offers distinct advantages and is suited to different substrates and desired outcomes.
| Methodology | Typical Reagents | Key Advantages | Key Disadvantages |
| Nucleophilic Substitution | Fluorinated Benzyl Halides (e.g., 4-Fluorobenzyl bromide) | Readily available reagents, straightforward SN2 reactions. | Limited to the availability of corresponding benzyl halides. |
| Radical C-H Fluorination | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® | Direct functionalization of benzylic C-H bonds, late-stage modification.[1][2] | Can lead to mixtures of products, requires activation (e.g., photocatalysis, initiator). |
| Photocatalysis | Various photocatalysts with fluorinating agents | Mild reaction conditions, high functional group tolerance.[3] | May require specialized equipment, catalyst screening can be necessary. |
Nucleophilic Substitution: A Workhorse Approach
The most common method for introducing a fluorinated benzyl group is through nucleophilic substitution, typically an SN2 reaction, using a fluorinated benzyl halide. This approach is widely used for the synthesis of fluorinated benzyl ethers and amines.
Comparative Data for Nucleophilic Benzylation
| Reactants | Product | Reagents & Conditions | Yield (%) | Reaction Time (h) |
| Methyl-α-D-mannopyranoside, Pentafluorobenzyl bromide | Pentafluorobenzyl ether derivative | NaH, DMF, 0 °C to rt | Not specified | Not specified |
| Methyl-α-D-mannopyranoside, (2,3,5,6-Tetrafluoro-4-methoxy)benzyl bromide | Tetrafluorobenzyl ether derivative | NaH, DMF, 0 °C to rt | Not specified | Not specified |
| 2-Fluoro-4-bromotoluene | 4-Bromo-2-fluorobenzyl bromide | NBS, AIBN, CCl4, reflux | 89 | 13 |
| 4-Bromo-2-fluorobenzyl alcohol | 4-Bromo-2-fluorobenzyl bromide | 48% HBr, 100 °C | 91 | 0.17 |
Data compiled from various sources, including syntheses of fluorinated benzyl ethers and the preparation of fluorinated benzyl bromide reagents.[4][5]
Experimental Protocol: Williamson Ether Synthesis with Fluorinated Benzyl Bromide
This protocol details the synthesis of a pentafluorobenzylated mannopyranoside, a representative example of nucleophilic substitution.[5]
Materials:
-
Methyl-α-D-mannopyranoside
-
Pentafluorobenzyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
A solution of methyl-α-D-mannopyranoside in anhydrous DMF is cooled to 0 °C in an ice bath.
-
Sodium hydride is added portion-wise to the solution, and the mixture is stirred for 30 minutes at 0 °C.
-
Pentafluorobenzyl bromide is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Upon completion, the reaction is carefully quenched with water and extracted with an appropriate organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Caption: General workflow for nucleophilic substitution to form fluorinated benzyl ethers or amines.
Radical C-H Fluorination: Direct Functionalization
Direct fluorination of benzylic C-H bonds offers a powerful strategy for late-stage functionalization, avoiding the need for pre-functionalized starting materials. These reactions are often mediated by radical initiators or photocatalysts.
Reagents for Radical Benzylic C-H Fluorination
| Reagent | Initiation | Typical Substrates | Advantages |
| N-Fluorobenzenesulfonimide (NFSI) | Photocatalyst (e.g., decatungstate) or radical initiator (e.g., AIBN) | Alkylarenes | Direct C-H functionalization |
| Selectfluor® | Iron(II) acetylacetonate or N-oxyl radical catalyst | Alkylarenes | Commercially available, high efficiency |
Information gathered from studies on direct fluorination of benzylic C-H bonds.[1]
Experimental Protocol: Photocatalytic Fluorination of a Benzylic C-H Bond
This protocol provides a general method for the direct fluorination of a benzylic C-H bond using a photocatalyst and NFSI.[1]
Materials:
-
Substituted Toluene Derivative
-
N-Fluorobenzenesulfonimide (NFSI)
-
Photocatalyst (e.g., decatungstate)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
In a suitable reaction vessel, the substituted toluene derivative, NFSI, and the photocatalyst are dissolved in the solvent.
-
The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen).
-
The vessel is sealed and irradiated with a suitable light source (e.g., a high-power LED) at room temperature.
-
The reaction progress is monitored by GC-MS or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to isolate the fluorinated benzyl product.
Caption: Simplified workflow for photocatalytic radical C-H fluorination at the benzylic position.
Electrophilic vs. Nucleophilic Reagents: A Fundamental Choice
The choice between an electrophilic or nucleophilic reagent fundamentally dictates the synthetic strategy.
-
Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond with an electrophile.[6][7] In the context of fluorobenzylation, the nucleophile is typically the molecule to which the fluorinated benzyl group is being attached (e.g., an alcohol or amine).
-
Electrophiles are electron-deficient species that accept an electron pair from a nucleophile.[8] Fluorinated benzyl bromides are classic examples of electrophiles used in these reactions.
Caption: The fundamental interaction between a nucleophile and an electrophile.
Conclusion
References
- 1. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 5. wiserpub.com [wiserpub.com]
- 6. Nucleophile vs Electrophile: Key Differences Explained [eureka.patsnap.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. study.com [study.com]
Illuminating the Fluorinated Landscape: A Comparative Guide to Confirming the Structure of 2,3,4,5-Tetrafluorobenzylated Products
For researchers, scientists, and drug development professionals navigating the complexities of fluorinated compounds, the precise confirmation of a molecule's structure is paramount. This guide provides a comprehensive comparison of the primary analytical methods for the structural elucidation of 2,3,4,5-tetrafluorobenzylated products, supported by experimental data and detailed protocols.
The introduction of the 2,3,4,5-tetrafluorobenzyl moiety into a molecule can significantly alter its physicochemical and biological properties. Consequently, unambiguous structural verification is a critical step in the research and development pipeline. The principal techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each method offers unique insights into the molecular architecture, and a combination of these approaches provides the most robust and conclusive evidence of a compound's identity and purity.
A Comparative Overview of Analytical Techniques
A combination of spectroscopic and crystallographic techniques is indispensable for the unequivocal structure determination of 2,3,4,5-tetrafluorobenzylated products. While NMR and MS provide crucial information about the molecular formula and connectivity, X-ray crystallography offers the definitive three-dimensional structure.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | |||
| ¹H NMR | Number and environment of protons. | Provides information on the benzylic protons and other protons in the molecule. | Can have complex splitting patterns due to coupling with fluorine. |
| ¹³C NMR | Number and environment of carbon atoms. | Confirms the carbon skeleton. | Signals for carbons attached to fluorine are split, which can aid in assignment but also complicates the spectrum. |
| ¹⁹F NMR | Number and environment of fluorine atoms. | Highly sensitive and has a wide chemical shift range, making it excellent for identifying and differentiating fluorinated compounds.[1][2][3][4][5] | Requires a spectrometer equipped for fluorine detection. |
| Mass Spectrometry | |||
| GC-MS | Molecular weight and fragmentation pattern of volatile compounds. | Provides information on the molecular ion and characteristic fragments. | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS/MS | Molecular weight and fragmentation pattern of a wide range of compounds. | Applicable to a broader range of compounds than GC-MS. | Matrix effects can sometimes suppress ionization. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in a single crystal. | Provides the absolute and unambiguous structure of the molecule. | Requires a high-quality single crystal, which can be challenging to obtain.[6] |
Experimental Protocols and Data Interpretation
To illustrate the application of these techniques, let's consider a hypothetical 2,3,4,5-tetrafluorobenzylated product, N-(2,3,4,5-tetrafluorobenzyl)acetamide .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[2][3][4][5]
Experimental Protocol:
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. For ¹⁹F NMR, a fluorine-observe probe is used.
Data Interpretation and Expected Values for N-(2,3,4,5-tetrafluorobenzyl)acetamide:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~7.0-7.2 | m | Aromatic-H | |
| ~5.8 | br s | NH | ||
| ~4.5 | d | ³J(H,H) ≈ 6 | CH₂ | |
| ~2.0 | s | CH₃ | ||
| ¹³C NMR | ~170 | s | C=O | |
| ~140-145 | m | Aromatic C-F | ||
| ~120-125 | m | Aromatic C-H & C-C | ||
| ~38 | t | ²J(C,F) ≈ 20 | CH₂ | |
| ~23 | s | CH₃ | ||
| ¹⁹F NMR | -138 to -142 | m | F-3, F-4 | |
| -153 to -157 | m | F-2, F-5 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific electronic environment of the molecule.
Caption: A simplified diagram illustrating the fragmentation of a molecular ion in a mass spectrometer.
X-ray Crystallography
For compounds that form high-quality single crystals, X-ray crystallography provides the definitive three-dimensional structure, including bond lengths, bond angles, and stereochemistry. [6] Experimental Protocol:
Growing a suitable single crystal is often the most challenging step. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer, and X-ray diffraction data is collected.
Data Interpretation:
The diffraction data is processed to generate an electron density map, from which the positions of the atoms in the crystal lattice are determined. This allows for the precise determination of the molecular structure. For a 2,3,4,5-tetrafluorobenzylated product, the analysis would confirm the substitution pattern on the aromatic ring and the overall conformation of the molecule in the solid state.
Logical Flow of Crystallographic Analysis
Caption: The sequential steps involved in determining a molecular structure by X-ray crystallography.
Conclusion
The structural confirmation of 2,3,4,5-tetrafluorobenzylated products requires a multi-faceted analytical approach. NMR spectroscopy, particularly with the inclusion of ¹⁹F NMR, provides detailed information about the molecular framework and the electronic environment of the fluorine atoms. Mass spectrometry complements this by confirming the molecular weight and revealing characteristic fragmentation patterns. For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard. By judiciously applying these powerful analytical techniques, researchers can confidently elucidate the structures of these important fluorinated compounds, paving the way for their further development and application.
References
- 1. rsc.org [rsc.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Placement of Fluorine: A Comparative Analysis of 2,3,4,5-Tetrafluoro Substitution and Its Impact on Bioactivity
For researchers, scientists, and drug development professionals, the precise placement of fluorine atoms on a molecular scaffold can be the determining factor in a drug candidate's success. This guide provides a comparative analysis of the 2,3,4,5-tetrafluoro substitution pattern against other fluorine arrangements, offering insights into how these subtle structural changes modulate bioactivity. Supported by experimental data, this document serves as a resource for understanding the nuanced effects of fluorine substitution in medicinal chemistry.
The introduction of fluorine into bioactive molecules is a widely employed strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] The highly electronegative nature and small size of the fluorine atom can significantly alter the electronic and conformational landscape of a molecule, thereby influencing its interaction with biological targets.[3] This guide delves into a specific example of this principle, examining how different patterns of fluorine substitution on a phenyl ring can lead to differential bioactivity, with a focus on anticancer agents.
Case Study: Fluorinated Imipridone Analogs in Pancreatic Cancer
A compelling example of the impact of fluorine substitution is seen in the study of analogs of the imipridone ONC201, a compound investigated for its anti-tumor properties. A comparative study of ONC201 and its fluorinated derivatives, TBP-134 and TBP-135, in pancreatic cancer cell lines provides quantitative data on how fluorination can enhance potency.[4]
Data Presentation: Comparative Anticancer Activity
The antiproliferative effects of ONC201 and its fluorinated analogs were assessed against the PANC-1 human pancreatic cancer cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after a 72-hour treatment period.
| Compound | Fluorine Substitution Pattern | PANC-1 IC50 (µM)[4] |
| ONC201 | Non-fluorinated parent compound | 6.1 |
| TBP-134 | Fluorinated analog | 0.35 |
| TBP-135 | Fluorinated analog | 1.8 |
The data clearly indicates that the fluorinated analogs, particularly TBP-134, exhibit significantly greater potency against PANC-1 cells compared to the non-fluorinated parent compound, ONC201.[4] This enhancement in bioactivity underscores the profound impact of fluorine substitution.
The Broader Context: Fluorine in Kinase Inhibitors
The principle of leveraging fluorine substitution is extensively applied in the design of kinase inhibitors, a major class of targeted cancer therapeutics. The 4-anilinoquinazoline scaffold is a common core structure for many kinase inhibitors, where a substituted aniline ring plays a crucial role in binding to the ATP pocket of the kinase.[5] Structure-activity relationship (SAR) studies have repeatedly shown that the nature and position of substituents on this aniline ring are critical for inhibitory activity.
For instance, in the development of vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors, it was found that small, lipophilic substituents such as halogens on the aniline ring were preferred.[6] Specifically, small substituents like hydrogen and fluorine are favored at the C-2' position of the aniline ring.[6] This suggests that the electronic effects and size of the fluorine atom are well-suited for optimal interaction within the kinase binding site. While a direct comparative study of 2,3,4,5-tetrafluoroanilinoquinazolines versus other tetrafluoro-isomers was not identified in the surveyed literature, the established SAR principles for this class of compounds strongly support the hypothesis that the specific placement of multiple fluorine atoms would significantly modulate kinase inhibitory potency.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[4]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours, allowing formazan crystals to form.[3]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values by plotting cell viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based method for measuring the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.[8]
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[9]
Protocol:
-
Kinase Reaction Setup: In a multiwell plate, set up the kinase reaction containing the kinase, a suitable substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the test compounds (or vehicle control) to the wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for approximately 40 minutes at room temperature.[10]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathway Context
The enhanced anticancer activity of the fluorinated imipridone analogs is associated with their ability to induce cell cycle arrest and apoptosis.[4] Specifically, these compounds were found to cause a G2/M phase arrest in the cell cycle of PANC-1 cells, which is a common mechanism for anticancer agents to halt the proliferation of cancer cells before they can divide.[4] This arrest is often a prelude to apoptosis, or programmed cell death.
Conclusion
The strategic incorporation of fluorine into molecular scaffolds is a powerful tool in drug discovery. As demonstrated by the case of fluorinated imipridone analogs, even subtle changes in the fluorine substitution pattern can lead to dramatic improvements in bioactivity. While a direct comparative study on the 2,3,4,5-tetrafluoro substitution pattern versus its isomers on a single scaffold was not found in the reviewed literature, the established principles of SAR in medicinal chemistry strongly suggest that such variations would have a profound and predictable impact on a compound's interaction with its biological target. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative analyses and further explore the vast potential of fluorinated compounds in the development of novel therapeutics.
References
- 1. medium.com [medium.com]
- 2. jelsciences.com [jelsciences.com]
- 3. atcc.org [atcc.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
A Comparative Guide to the GC Analysis of Derivatives Using 2,3,4,5-Tetrafluorobenzyl Bromide
For researchers, scientists, and drug development professionals, the gas chromatographic (GC) analysis of polar, non-volatile compounds such as phenols, carboxylic acids, and amines presents a significant challenge. Derivatization is a crucial step to enhance the volatility and thermal stability of these analytes, thereby improving their chromatographic separation and detection. 2,3,4,5-Tetrafluorobenzyl bromide (TFB-Br) is a derivatizing agent that, like its well-studied analog 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), reacts with acidic protons in polar functional groups to form less polar, more volatile derivatives. These fluorinated derivatives are particularly amenable to sensitive detection by electron capture detectors (ECD) and negative chemical ionization mass spectrometry (NCI-MS).
This guide provides a comparative analysis of TFB-Br as a derivatizing agent, using data from its close analog PFBBr, and contrasts its performance with other common derivatizing agents. Detailed experimental protocols and quantitative data are presented to assist in method development and analysis.
Performance Comparison of Derivatizing Agents
The choice of a derivatizing agent is critical and depends on the analyte's functional groups, the required sensitivity, and the available instrumentation. The following table provides a qualitative comparison of TFB-Br/PFBBr with other commonly used derivatizing agents.
| Derivatizing Agent | Target Analytes | Advantages | Disadvantages |
| This compound (TFB-Br) / 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) | Phenols, Carboxylic Acids, Thiols, Amines | Forms stable, volatile derivatives. Excellent for sensitive detection using ECD and NCI-MS.[1] | Reaction can be slower than silylation. May require a catalyst and heating.[2] Potential for co-elution of some derivatives.[3] |
| Silylating Agents (e.g., BSTFA, MSTFA) | Alcohols, Phenols, Carboxylic Acids, Amines | Fast and quantitative reactions. Reagents and byproducts are often volatile.[4] | Derivatives are susceptible to hydrolysis and require anhydrous conditions.[5] |
| Acylating Agents (e.g., TFAA, HFBA) | Alcohols, Phenols, Primary and Secondary Amines | Forms stable derivatives. Can improve chromatographic resolution. | Can produce corrosive acidic byproducts (e.g., trifluoroacetic acid). May require a base to neutralize byproducts. |
| Alkylating Agents (e.g., Diazomethane, Trimethylsilyldiazomethane) | Carboxylic Acids | Fast and clean methylation for fatty acids.[4] | Diazomethane is toxic and explosive. |
Quantitative Data: GC Retention Times of PFBBr Derivatives
| Analyte | Retention Time (min) on DB-5 Column | Retention Time (min) on DB-1701 Column |
| Phenol | 10.38 | 11.23 |
| 2-Chlorophenol | 12.18 | 13.08 |
| 2-Nitrophenol | 13.08 | 14.53 |
| 2,4-Dimethylphenol | 12.00 | 12.42 |
| 2,4-Dichlorophenol | 14.18 | 15.17 |
| 4-Chloro-3-methylphenol | 14.12 | 14.78 |
| 2,4,6-Trichlorophenol | 15.53 | 16.20 |
| 2,4,5-Trichlorophenol | 15.93 | 16.92 |
| 2,3,5-Trichlorophenol | 15.93 | 16.92 |
| 2,3,6-Trichlorophenol | 15.48 | 16.48 |
| 2,3,4-Trichlorophenol | 16.82 | 18.23 |
| 2,3,4,5-Tetrachlorophenol | 18.57 | 20.08 |
| 2,3,4,6-Tetrachlorophenol | 17.80 | 18.93 |
| Pentachlorophenol | 19.33 | 20.30 |
| 4-Nitrophenol | 17.07 | 19.45 |
| 2-Methyl-4,6-dinitrophenol | Not derivatized | Not derivatized |
| 2,4-Dinitrophenol | Not derivatized | Not derivatized |
| Dinoseb | Not derivatized | Not derivatized |
Data sourced from EPA Method 8041A.[3] Conditions: 30 m x 0.32 mm ID fused-silica capillary columns.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of phenols and carboxylic acids using PFBBr, which can be adapted for TFB-Br.
Protocol 1: Derivatization of Phenols with PFBBr
This protocol is based on the procedures outlined in EPA Method 8041A.[3]
Reagents and Materials:
-
Sample extract in a suitable solvent (e.g., acetone)
-
2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) solution (100 mg/mL in acetone)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Hexane
-
Deionized water
-
Reaction vials with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
GC-MS system with an appropriate capillary column (e.g., DB-5)
Procedure:
-
Concentrate 1 mL of the sample extract to 100 µL.
-
Add 10 µL of the PFBBr derivatizing solution.
-
Add approximately 5 mg of anhydrous potassium carbonate.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60°C for 2 hours.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane to the vial and vortex for 1 minute.
-
Add 1 mL of deionized water and vortex for 1 minute.
-
Allow the layers to separate.
-
Transfer the upper hexane layer to a clean vial for GC-MS analysis.
Protocol 2: Derivatization of Carboxylic Acids (Fatty Acids) with PFBBr
This protocol is adapted from methods for the analysis of fatty acids.[6]
Reagents and Materials:
-
Sample containing carboxylic acids
-
PFBBr solution in acetone (e.g., 100 mM)
-
Hexane
-
Reaction vials with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
GC-MS system with an appropriate capillary column
Procedure:
-
Place 200 µL of the sample (e.g., perfusate, standard solution) into a reaction vial.[6]
-
Add 400 µL of the 100 mM PFBBr in acetone solution.[6]
-
Cap the vial tightly and incubate at 60-70°C for 1 hour.[6]
-
After cooling to room temperature, add 1 mL of hexane.[6]
-
Vortex the mixture for 5 minutes.[6]
-
Centrifuge briefly to separate the phases.[6]
-
Transfer the upper hexane layer to a GC vial for analysis.[6]
Visualization of the Derivatization and Analysis Workflow
The following diagram illustrates the general workflow for the analysis of compounds after derivatization with TFB-Br.
References
- 1. GC-MS of Pentafluourobenzyl Derivatives of Phenols, Amines, and Carboxylic Acids | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,3,4,5-Tetrafluorobenzyl Bromide and Benzyl Bromide in Biologically-Oriented Synthesis
Enhanced Metabolic Stability and Bioavailability with Fluorination
A primary driver for the use of fluorinated building blocks in medicinal chemistry is the enhanced metabolic stability they confer to the parent molecule. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes. This increased stability can lead to a longer in vivo half-life and improved bioavailability of a drug candidate. The presence of multiple fluorine atoms on the aromatic ring of 2,3,4,5-Tetrafluorobenzyl bromide can shield adjacent positions from metabolic attack, a crucial advantage in drug design.
Furthermore, the incorporation of fluorine can significantly alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The tetrafluorobenzyl group can modulate the electronic environment of the molecule, potentially leading to more favorable interactions with biological targets.
Comparative Physicochemical and Reactivity Data
The physical and chemical properties of this compound and benzyl bromide are summarized in the table below. These properties influence their handling, reaction conditions, and reactivity profiles.
| Property | This compound | Benzyl Bromide |
| CAS Number | 53001-71-1 | 100-39-0 |
| Molecular Formula | C₇H₃BrF₄ | C₇H₇Br |
| Molecular Weight | 243.00 g/mol | 171.04 g/mol |
| Appearance | Clear colorless to yellow liquid | Colorless liquid |
| Boiling Point | 107-110 °C at 65 mmHg | 198-199 °C at 760 mmHg |
| Density | 1.81 g/mL | 1.438 g/mL |
| Reactivity | Generally lower reactivity in S\N2 reactions due to the strong electron-withdrawing effect of fluorine atoms. | Highly reactive in S\N1 and S\N2 reactions due to the formation of a stable benzyl carbocation. |
| Key Advantages | Introduces a tetrafluorobenzyl moiety, enhancing metabolic stability and modulating lipophilicity of target molecules. | A versatile and highly reactive benzylating agent.[1] |
Experimental Protocol: A Representative Benzylation Reaction
Objective: To synthesize a tetrafluorobenzylated alcohol.
Materials:
-
Alcohol substrate
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Methanol (for quenching)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alcohol substrate (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise at 0 °C using an ice bath.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of anhydrous methanol.
-
Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired tetrafluorobenzylated product.
Visualization of Reaction Mechanisms and Workflows
To better understand the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Thermal and Chemical Stability of Materials Incorporating the 2,3,4,5-Tetrafluorobenzyl Group
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced thermal and chemical stability. This guide provides a comparative assessment of materials containing the 2,3,4,5-tetrafluorobenzyl group against their non-fluorinated benzyl analogues. The information presented herein is based on established principles of fluorine chemistry and standard analytical methodologies.
Comparative Stability Analysis
The 2,3,4,5-tetrafluorobenzyl group is anticipated to confer enhanced stability to a parent molecule compared to the analogous benzyl group. This is primarily attributed to the high electronegativity of fluorine, which strengthens the C-F bonds and induces a significant inductive effect, influencing the stability of adjacent chemical bonds.
Data Presentation: Comparative Stability of Benzyl vs. 2,3,4,5-Tetrafluorobenzyl Ethers
The following table provides a hypothetical comparison based on expected trends in thermal and chemical stability. Actual experimental values may vary depending on the specific molecular structure.
| Parameter | Benzyl Ether Derivative | 2,3,4,5-Tetrafluorobenzyl Ether Derivative | Rationale for Difference |
| Thermal Stability (TGA) | |||
| Onset of Decomposition (Td) | ~350 °C | > 400 °C | The high bond energy of C-F bonds increases the overall thermal stability of the molecule. |
| Chemical Stability (Forced Degradation) | |||
| Acidic Hydrolysis (0.1 M HCl) | Moderate Degradation | Minor to Moderate Degradation | The electron-withdrawing nature of the tetrafluorobenzyl group may slightly influence the stability of the ether linkage. |
| Basic Hydrolysis (0.1 M NaOH) | Stable | Stable | Benzyl ethers are generally stable under basic conditions. |
| Oxidative Degradation (3% H2O2) | Moderate Degradation | Minor Degradation | The electron-deficient aromatic ring in the tetrafluorobenzyl group is less susceptible to oxidative attack. |
| Photostability (ICH Q1B) | Minor Degradation | Very Minor Degradation | Fluorination can enhance photostability by altering the electronic properties of the chromophore. |
Experimental Protocols
Detailed methodologies for assessing the thermal and chemical stability of materials are crucial for obtaining reliable and comparable data.
1. Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a standard technique to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
-
Objective: To determine the onset of decomposition temperature (Td) of the material.
-
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments TGA 5500).
-
Typical Protocol:
-
A small sample of the material (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.
-
The sample is heated in the TGA instrument under a controlled atmosphere, typically nitrogen or air, at a constant flow rate (e.g., 20 mL/min).
-
A temperature ramp is applied, for example, from 25 °C to 600 °C at a heating rate of 10 °C/min.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant mass loss (e.g., 5%) is observed.
-
2. Forced Degradation Studies
Forced degradation, or stress testing, is performed to evaluate the intrinsic stability of a substance by subjecting it to conditions more severe than accelerated stability testing.[1][2][3] This helps to identify potential degradation products and pathways.[2][4]
-
Objective: To assess the stability of the material under hydrolytic, oxidative, and photolytic stress conditions.
-
General Procedure:
-
Prepare stock solutions of the test compound in a suitable solvent.
-
Subject aliquots of the stock solution to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect degradation products.
-
-
Hydrolytic Degradation:
-
Acidic Conditions: The drug substance is exposed to a solution of 0.1 M to 1 M hydrochloric or sulfuric acid.[1][2] The study is typically conducted at room temperature or elevated temperatures (e.g., 50-60 °C) for a defined period.[1]
-
Basic Conditions: The drug substance is subjected to a solution of 0.1 M to 1 M sodium hydroxide or potassium hydroxide under similar temperature and time conditions as the acidic hydrolysis.[1][2]
-
-
Oxidative Degradation:
-
The material is treated with an oxidizing agent, commonly a 3-30% solution of hydrogen peroxide (H₂O₂), at room temperature.[5]
-
-
Photolytic Degradation:
-
The stability of the material to light is assessed by exposing it to a combination of visible and ultraviolet (UV) light, as specified by ICH Q1B guidelines.[1] The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.[3]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for assessing the thermal and chemical stability of materials containing the 2,3,4,5-tetrafluorobenzyl group.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. youtube.com [youtube.com]
Quantitative analysis of reaction completion using 2,3,4,5-Tetrafluorobenzyl bromide
A Comparative Guide to 2,3,4,5-Tetrafluorobenzyl Bromide for Quantitative Analysis
In the fields of pharmaceutical development, environmental monitoring, and clinical diagnostics, the precise quantification of trace-level analytes is paramount. Many target molecules, such as phenols, carboxylic acids, and thiols, possess polar functional groups that render them non-volatile and prone to poor chromatographic performance. Chemical derivatization is a crucial strategy to overcome these challenges by converting analytes into more volatile, stable, and detectable forms for analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
This guide provides an objective comparison of this compound (TFBBr), a key alkylating agent, with its primary alternative, 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr). Both reagents introduce a polyfluorinated moiety onto the analyte, significantly enhancing sensitivity for electron capture detection (ECD) and negative chemical ionization mass spectrometry (NICI-MS).
Caption: General derivatization reaction of an active hydrogen-containing analyte with TFBBr.
Quantitative Performance Comparison: TFBBr vs. PFBBr
While both TFBBr and PFBBr are effective, their performance characteristics can differ, influencing the choice of reagent for a specific application. PFBBr is more commonly cited in literature, but TFBBr presents a viable alternative with similar properties.[1] The selection often depends on the specific analyte, matrix complexity, and desired sensitivity.
| Parameter | This compound (TFBBr) | 2,3,4,5,6-Pentafluorobenzyl Bromide (PFBBr) |
| Target Analytes | Phenols, Carboxylic Acids, Thiols, Amines | Phenols, Carboxylic Acids, Thiols, Carbonyls (as oximes)[1] |
| Typical Reaction Time | 30 - 90 minutes | 30 - 60 minutes[2][3] |
| Typical Reaction Temp. | 60 - 80 °C | 60 - 80 °C[2][4] |
| Derivative Stability | Good, generally stable for GC-MS analysis. | High, forms stable derivatives suitable for analysis.[5] |
| Detection Method | GC-ECD, GC-MS (NICI) | GC-ECD, GC-MS (NICI)[6] |
| Relative Sensitivity | High, due to the tetrafluorobenzyl group. | Very High, the pentafluorobenzyl group provides excellent response in electron capture-based detectors.[6] |
| Common Catalyst | Weak base (e.g., Potassium Carbonate) | Weak base (e.g., Potassium Carbonate, DIPEA)[4] |
Experimental Protocols
The following sections provide detailed, representative protocols for the derivatization of phenolic or carboxylic acid analytes using TFBBr and PFBBr.
Protocol 1: Derivatization with this compound (TFBBr)
This protocol is a general guideline for the derivatization of acidic analytes in a dried organic extract.
Materials:
-
Dried sample extract in a 2 mL reaction vial.
-
TFBBr solution (e.g., 10% in acetone).
-
Anhydrous Potassium Carbonate (K₂CO₃).
-
Acetone (anhydrous).
-
Hexane (for extraction).
-
Heating block or water bath.
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Any residual water can react with the derivatizing reagent and lower the reaction efficiency. This is typically achieved by evaporating the solvent under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the dried residue in 500 µL of acetone.
-
Reagent Addition: Add approximately 10-20 mg of anhydrous potassium carbonate to the vial to act as a catalyst.
-
Derivatization: Add 20 µL of the 10% TFBBr solution. Tightly cap the vial and vortex for 30 seconds.
-
Reaction: Heat the vial at 70°C for 60 minutes in a heating block. Optimization of time and temperature may be necessary for specific analytes.
-
Work-up: Cool the vial to room temperature. Add 1 mL of deionized water and 500 µL of hexane. Vortex vigorously for 1-2 minutes to extract the TFB-derivatives into the hexane layer.
-
Analysis: Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.
Protocol 2: Derivatization with 2,3,4,5,6-Pentafluorobenzyl Bromide (PFBBr)
This protocol is adapted from common procedures for the derivatization of short-chain fatty acids and phenols.[3][7]
Materials:
-
Aqueous sample or dried extract in a 2 mL reaction vial.
-
PFBBr solution (e.g., 10-20% in acetone or hexane).[1]
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base.
-
Hexane (for extraction).
-
Sodium chloride solution (0.9% w/v).
-
Heating block or water bath.
Procedure:
-
Sample Preparation: If starting with a dried extract, dissolve it in 500 µL of acetone. For aqueous samples, proceed to the next step.
-
Reagent Addition: Add 100 µL of the aqueous sample (or reconstituted extract) to a reaction vial. Add 20 µL of PFBBr solution and 10 µL of DIPEA.
-
Reaction: Tightly cap the vial, vortex, and incubate at 60°C for 30-60 minutes.[3] For some analytes, heating at 80°C may be required.[4]
-
Extraction: After cooling, add 150 µL of hexane and 150 µL of 0.9% sodium chloride solution.[3] Vortex thoroughly and centrifuge briefly to separate the layers.
-
Analysis: Transfer the upper hexane layer containing the PFB-derivatives to an autosampler vial for analysis.[3][7]
General Analytical Workflow
The successful quantitative analysis of target compounds involves a multi-step process, from initial sample collection to final data interpretation. Derivatization is a critical link in this chain, enabling sensitive and robust detection.
Caption: A typical workflow for quantitative analysis using TFBBr derivatization followed by GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 4. mdpi.com [mdpi.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Isotopic labeling studies using derivatives of 2,3,4,5-Tetrafluorobenzyl bromide
A Comparative Guide to Derivatization and Isotopic Labeling Strategies for Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of molecules from complex biological samples is paramount. This guide provides a comparative overview of two distinct yet powerful approaches for enhancing mass spectrometry (MS) analysis: chemical derivatization using reagents like pentafluorobenzyl bromide (PFBBr) for small molecule analysis, and isotopic labeling for quantitative proteomics.
While 2,3,4,5-Tetrafluorobenzyl bromide is not commonly cited in isotopic labeling literature, its close analog, 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), is a widely used derivatization agent.[1][2] This guide will focus on PFBBr as a representative derivatization agent and compare its application with established isotopic labeling techniques in proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and Stable Isotope Dimethyl Labeling.
Section 1: Chemical Derivatization with Pentafluorobenzyl Bromide (PFBBr)
PFBBr is a versatile derivatization agent primarily used in gas chromatography-mass spectrometry (GC-MS) to improve the analytical properties of small molecules.[1][3] It reacts with nucleophilic functional groups, such as carboxylic acids, phenols, and thiols, to form stable, volatile, and electron-capturing derivatives.[3] This enhances chromatographic separation and significantly increases sensitivity, especially with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.[1]
Principle of PFBBr Derivatization
The core reaction is a nucleophilic substitution where the target analyte displaces the bromide ion on the PFBBr molecule. The resulting pentafluorobenzyl ester or ether is much more volatile and amenable to GC analysis than the original polar analyte. The high electron affinity of the pentafluorobenzyl group makes these derivatives highly sensitive in ECD and NCI-MS.[1]
Application in Isotopic Labeling
PFBBr is instrumental in stable isotope dilution assays, a precise method for quantification. In this approach, a known amount of a stable isotope-labeled version of the analyte of interest is added to the sample as an internal standard. Both the native (light) and labeled (heavy) analytes are then derivatized with PFBBr and analyzed together. The ratio of the signals from the light and heavy derivatives allows for highly accurate and precise quantification, correcting for sample loss during preparation and analysis.[1] Isotopically labeled versions of analytes for use as internal standards are commercially available.[4]
Quantitative Performance of PFBBr Derivatization
The performance of PFBBr derivatization is characterized by its ability to achieve low detection limits and good linearity over a wide concentration range.
| Performance Metric | Typical Value | Analytes | Reference |
| Limit of Detection (LOD) | 0.1 - 0.28 ng/L | Perfluoroalkyl carboxylic acids | [5] |
| Limit of Quantitation (LOQ) | 0.3 - 0.84 ng/L | Perfluoroalkyl carboxylic acids | [5] |
| Linearity (R²) | 0.9938 - 0.9994 | Perfluoroalkyl carboxylic acids | [5] |
| Relative Standard Deviation (%RSD) | 1 - 17% | Various metabolites | [6] |
Section 2: Isotopic and Isobaric Labeling for Quantitative Proteomics
In contrast to the targeted analysis of small molecules with PFBBr, isotopic and isobaric labeling techniques are designed for the large-scale, relative quantification of proteins and peptides in complex samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling strategy where cells are grown in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (e.g., ¹³C₆-Lysine).[7][8] This results in the in-vivo incorporation of the labels into all newly synthesized proteins.
-
Principle : Labeled and unlabeled cell populations are combined early in the workflow, minimizing experimental variability.[8] The mass difference between heavy and light peptide pairs is detected in the MS1 scan, and the ratio of their intensities reflects the relative abundance of the protein.[7]
-
Performance : SILAC is considered a highly accurate and precise method for quantitative proteomics.[8][9] It boasts high labeling efficiency, often approaching 100%, and provides a wide linear range for quantification.[7][10]
Tandem Mass Tags (TMT)
TMT is a chemical labeling method that uses isobaric tags. These tags have the same total mass but are composed of different isotopes in their reporter and balancer regions.
-
Principle : Peptides from different samples are labeled with different TMT reagents and then pooled. In the MS1 scan, all labeled versions of a peptide appear as a single peak. Upon fragmentation in the MS/MS scan, the reporter ions are released, and their relative intensities correspond to the relative abundance of the peptide in each sample.[11][12]
-
Performance : TMT allows for high multiplexing (up to 18 samples simultaneously).[11] The labeling efficiency is highly dependent on factors like pH.[12][13] It offers high precision and is suitable for large-scale studies.[11]
Stable Isotope Dimethyl Labeling
This is a cost-effective chemical labeling method where primary amines (N-terminus and lysine side chains) of peptides are dimethylated using formaldehyde and a reducing agent.
-
Principle : Different isotopic forms of formaldehyde (e.g., CH₂O and CD₂O) and the reducing agent (e.g., NaBH₃CN and NaBD₃CN) are used to create a mass difference between samples. The relative quantification is based on the intensity ratios of the labeled peptide pairs in the MS1 scan.
-
Performance : The reaction is rapid and specific, with labeling efficiency reported to be near 100%. It is a robust method with quantitative performance comparable to SILAC, though it may be slightly less reproducible.[8]
Comparative Quantitative Performance of Proteomics Labeling Methods
| Method | Principle | Multiplexing | Precision (%CV) | Key Advantage | Key Disadvantage | Reference |
| SILAC | Metabolic | Up to 3-plex (more with neutron encoding) | Low (<25%) | High accuracy, early sample pooling | Limited to cell culture, higher cost | [7][8] |
| TMT | Isobaric Chemical | Up to 18-plex | Low (<25% with sufficient signal) | High multiplexing capability | Ratio compression, cost of reagents | [11][14] |
| Dimethyl Labeling | Isotopic Chemical | 2- to 3-plex | Comparable to SILAC | Cost-effective, rapid reaction | Lower multiplexing, later sample pooling | [8] |
Section 3: Experimental Protocols and Workflows
Protocol 1: General PFBBr Derivatization for Carboxylic Acids (GC-MS)
This protocol is a general guideline for the derivatization of carboxylic acids in an aqueous sample.
-
Sample Preparation : To 200 µL of an aqueous sample or standard, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Derivatization : Add 400 µL of a 100 mM PFBBr solution in acetone.
-
Incubation : Seal the vial and incubate at 60°C for 60 minutes.
-
Extraction : After cooling, add 1 mL of hexane, vortex for 5 minutes, and centrifuge to separate the phases.
-
Analysis : Transfer the upper hexane layer to a GC vial for GC-MS analysis.
Protocol 2: In-Solution TMT Labeling of Peptides (LC-MS/MS)
This is a generalized protocol for TMT labeling.
-
Protein Digestion : Digest protein samples (e.g., 100 µg) into peptides using trypsin.
-
Peptide Quantification : Accurately determine the peptide concentration.
-
Labeling : Reconstitute peptides in a suitable buffer (e.g., 100 mM TEAB or 200-500 mM HEPES, pH 8.5). Add the appropriate TMT reagent dissolved in anhydrous acetonitrile. Incubate for 1 hour at room temperature.[12][13]
-
Quenching : Stop the reaction by adding hydroxylamine.
-
Pooling and Cleanup : Combine all labeled samples, and then desalt the pooled sample using a C18 solid-phase extraction method.
-
Analysis : Analyze the cleaned, labeled peptide mixture by LC-MS/MS.
Section 4: Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for PFBBr-based analysis and a multiplexed proteomics study using TMT labeling.
Caption: PFBBr derivatization workflow for targeted quantification.
Caption: TMT labeling workflow for multiplexed proteomics.
Conclusion
The choice between chemical derivatization with reagents like PFBBr and isotopic/isobaric labeling for proteomics depends entirely on the research question and the class of molecules being investigated.
-
PFBBr derivatization is an excellent choice for the targeted, sensitive, and absolute quantification of small molecules with specific functional groups, particularly when coupled with GC-MS and stable isotope dilution techniques.
-
SILAC, TMT, and Dimethyl Labeling are powerful, high-throughput methods for the relative quantification of proteins on a proteome-wide scale. They are the methods of choice for discovering differentially expressed proteins in complex biological systems using LC-MS/MS.
Understanding the principles, workflows, and performance characteristics of each method allows researchers to select the most appropriate strategy to achieve their analytical goals.
References
- 1. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentafluorobenzyl bromide | C7H2BrF5 | CID 74484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeted Absolute Protein Quantification Using SILAC Internal Standard and Full-Length Protein Calibrators (TAQSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 12. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative Accuracy and Precision in Multiplexed Single-Cell Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of using 2,3,4,5-Tetrafluorobenzyl bromide in large-scale synthesis
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of a Versatile Fluorinated Reagent
In the landscape of pharmaceutical and agrochemical synthesis, the choice of a benzylating agent is a critical decision that impacts reaction efficiency, product purity, and overall process economics. While traditional reagents like benzyl bromide are widely used, the increasing demand for complex molecules with enhanced properties has brought fluorinated analogues to the forefront. This guide provides a comprehensive cost-benefit analysis of 2,3,4,5-tetrafluorobenzyl bromide for large-scale synthesis, comparing its performance, cost, and safety profile with common alternatives.
The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key building block for introducing a tetrafluorobenzyl moiety, offering a unique combination of reactivity and the ability to impart these desirable physicochemical properties to the target molecule.[1]
Performance and Physicochemical Properties: A Comparative Overview
The electron-withdrawing nature of the fluorine atoms in this compound significantly influences its reactivity compared to non-fluorinated or other partially fluorinated analogues. This heightened reactivity can lead to faster reaction times and milder reaction conditions, which are significant advantages in large-scale production.
| Property | This compound | Benzyl Bromide | 4-(Trifluoromethyl)benzyl bromide |
| Molecular Weight | 243.00 g/mol | 171.04 g/mol | 239.03 g/mol |
| Boiling Point | Not readily available | 198-199 °C | 65-69 °C / 5 mmHg |
| Reactivity | High, due to inductive effect of fluorine atoms | Moderate | High, due to the trifluoromethyl group |
| Key Advantage | Introduces tetrafluorobenzyl group, enhancing metabolic stability.[1] | Low cost, readily available. | Introduces trifluoromethyl group, known to improve pharmacokinetic properties. |
| Key Disadvantage | Higher cost, potential for specific waste streams. | Lachrymatory, can require harsher reaction conditions. | Higher cost compared to benzyl bromide. |
Cost-Benefit Analysis for Large-Scale Synthesis
The primary consideration for any large-scale manufacturing process is the balance between the cost of raw materials and the value derived from the final product. While this compound has a higher per-kilogram cost than unsubstituted benzyl bromide, its use can be justified by several factors:
-
Improved Yields and Purity: The enhanced reactivity can lead to higher conversion rates and cleaner reaction profiles, reducing the need for extensive and costly purification steps.
-
Fewer Reaction Steps: In some synthetic routes, the unique properties of the fluorinated building block may eliminate the need for additional functional group manipulations, shortening the overall synthesis.
-
Enhanced Product Value: For pharmaceutical applications, the improved pharmacological profile of the final fluorinated drug can command a higher market price, justifying the initial investment in the more expensive raw material.
-
Process Efficiency: Milder reaction conditions can translate to lower energy consumption and less wear on manufacturing equipment.
| Factor | This compound | Benzyl Bromide |
| Relative Raw Material Cost | High | Low |
| Typical Reaction Yields | Often higher due to increased reactivity. | Variable, can be lower with sensitive substrates. |
| Reaction Conditions | Often milder (lower temperatures, shorter times). | Can require more forcing conditions. |
| Purification Costs | Potentially lower due to cleaner reactions. | Potentially higher due to side products. |
| Waste Disposal | Requires handling of fluorinated waste streams. | Well-established disposal protocols. |
| Value-Add to Final Product | High (improved biological properties). | None (standard building block). |
Experimental Protocols: Benzylation of a Phenolic Substrate
The following protocols provide a general comparison of the experimental setup for a typical benzylation reaction using this compound and a standard alternative.
Protocol 1: Synthesis of a Tetrafluorobenzylated Phenol
Objective: To synthesize 1-(2,3,4,5-tetrafluorobenzyloxy)-4-nitrobenzene.
Materials:
-
4-Nitrophenol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a suitably sized reactor, charge 4-nitrophenol (1.0 equivalent) and potassium carbonate (1.5 equivalents) in DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add a solution of this compound (1.1 equivalents) in DMF to the reactor.
-
Heat the reaction mixture to 60-70°C and monitor the progress by a suitable analytical method (e.g., HPLC, TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired product.
Protocol 2: Standard Benzylation of a Phenol
Objective: To synthesize 1-(benzyloxy)-4-nitrobenzene.
This protocol is similar to the one above, with benzyl bromide replacing its fluorinated counterpart. Often, this reaction may require higher temperatures or longer reaction times to achieve comparable conversion rates.
Visualizing Workflows and Decision-Making
To aid researchers in selecting the appropriate reagent and understanding the synthesis process, the following diagrams illustrate a typical experimental workflow and a decision-making matrix.
Caption: General experimental workflow for a large-scale benzylation reaction.
Caption: Decision matrix for selecting a benzylating agent.
Safety and Handling Considerations for Large-Scale Use
Fluorinated organic compounds require specific handling procedures to ensure personnel safety and minimize environmental impact.[2]
-
Personal Protective Equipment (PPE): Standard PPE, including chemical-resistant gloves, safety glasses, and lab coats, is mandatory. For large-scale operations, enhanced respiratory protection may be necessary.
-
Containment: Reactions should be carried out in well-ventilated areas, preferably in a closed system to prevent the release of volatile compounds.
-
Waste Disposal: Fluorinated waste streams must be segregated and disposed of according to local regulations. This may involve specialized incineration processes.
-
Material Compatibility: Ensure that all reactor and transfer line materials are compatible with fluorinated compounds and any reaction byproducts.
Conclusion
This compound presents a compelling option for large-scale synthesis, particularly in the pharmaceutical and agrochemical industries where the final product's performance is paramount. While the initial raw material cost is higher than that of traditional benzylating agents, this can be offset by improvements in reaction efficiency, yield, and purity, as well as the significant value added by incorporating fluorine into the molecular structure. A thorough process-specific economic evaluation is essential to determine the overall viability, but the potential for creating more effective and valuable end-products makes this compound a critical tool for modern chemical manufacturing.
References
A Comparative Guide to 2,3,4,5-Tetrafluorobenzyl Bromide in Organic Synthesis and Derivatization
For researchers, scientists, and drug development professionals, the strategic introduction of fluorine into molecular frameworks is a critical tool for modulating physicochemical and biological properties. 2,3,4,5-Tetrafluorobenzyl bromide has emerged as a versatile reagent in this pursuit, serving as a valuable building block for the synthesis of complex fluorinated molecules and as a derivatizing agent for sensitive analytical applications. This guide provides a comprehensive comparison of this compound with its common alternatives, supported by experimental data and detailed protocols to inform your research and development endeavors.
Introduction to Fluorinated Benzylating Agents
The incorporation of fluorine atoms into organic molecules can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly desirable in pharmaceuticals, agrochemicals, and materials science. Fluorinated benzyl bromides are key reagents for introducing the fluorobenzyl moiety into a variety of substrates. Among these, this compound offers a unique combination of reactivity and a distinct fluorine substitution pattern, influencing the electronic properties of the resulting molecules.
This guide will focus on the applications of this compound in two primary areas: as a protecting group in organic synthesis and as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis. Its performance will be compared against other commonly used fluorinated and non-fluorinated benzylating agents.
As a Protecting Group in Organic Synthesis
In multi-step organic synthesis, the protection of reactive functional groups, such as hydroxyl groups, is crucial. Benzyl ethers are widely used for this purpose due to their stability under a range of reaction conditions.[1] The use of fluorinated benzyl bromides can offer advantages in terms of modifying the properties of the protected intermediate and, in some cases, providing orthogonal deprotection strategies.
Comparison with Other Benzylating Agents
A key consideration when choosing a benzylating agent is the efficiency of the protection reaction. A comparative study on the benzylation of methyl-α-D-mannopyranoside provides valuable insights into the performance of various fluorinated benzyl bromides. While this study utilized the isomeric 2,3,5,6-tetrafluorobenzyl bromide, the results serve as a strong proxy for the reactivity of this compound due to their similar electronic environments.
| Benzylating Agent | Product Yield (%) |
| Benzyl bromide | 96 |
| 2-Fluorobenzyl bromide | 88 |
| 2,6-Difluorobenzyl bromide | 13 |
| 2,3,5,6-Tetrafluorobenzyl bromide | 64 |
| 2,3,4,5,6-Pentafluorobenzyl bromide | 16 |
| 2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide | 20 |
| Data sourced from a study on the benzylation of methyl-α-D-mannopyranoside.[2][3] |
The data indicates that increasing the number of fluorine substituents on the aromatic ring generally leads to a decrease in the benzylation yield under the specific reaction conditions. This is likely due to the electron-withdrawing nature of fluorine atoms, which can decrease the nucleophilicity of the benzylic carbon. However, 2,3,5,6-tetrafluorobenzyl bromide still provides a respectable yield, making it a viable option, particularly when the introduction of a tetrafluorobenzyl group is desired for specific purposes, such as enhancing NMR resolution of the protected compound.[2][3]
Experimental Protocol: Benzylation of an Alcohol
The following is a general procedure for the benzylation of an alcohol using a fluorinated benzyl bromide, adapted from the literature.[2][3]
Materials:
-
Alcohol substrate
-
This compound (or other benzyl bromide) (8-10 equivalents)
-
Sodium hydride (60% dispersion in mineral oil) (8-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Hexane
-
Ethyl acetate
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the alcohol substrate and the benzyl bromide (8-10 equivalents) in anhydrous DMF under an inert atmosphere (argon or nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 8-10 equivalents) in small portions to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the excess sodium hydride by the slow addition of methanol at 0 °C.
-
Remove the volatile solvents under reduced pressure.
-
Purify the residue by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system.
As a Derivatizing Agent in Analytical Chemistry
In analytical chemistry, particularly for GC-MS, derivatization is often employed to improve the volatility, thermal stability, and detectability of analytes. Fluorinated benzyl bromides, especially pentafluorobenzyl bromide (PFB-Br), are widely used for this purpose, as the resulting derivatives are highly responsive to electron capture negative ion chemical ionization (ECNI-MS), enabling trace-level detection.[4][5]
Comparison with Pentafluorobenzyl Bromide (PFB-Br)
While this compound is less commonly cited as a derivatizing agent compared to PFB-Br, its potential lies in creating derivatives with different retention times and mass spectra, which can be advantageous in complex matrices to avoid interferences.
A study on a novel electrophoric derivatizing reagent, 4-(4'-methyltetrafluorophenyl)-2,3,5,6-tetrafluorobenzyl bromide (MTFP-TFBBr), provides a useful comparison. The volatility of the MTFP-TFBBr derivative was found to be two-fold lower than that of the corresponding pentafluorobenzyl derivative. This demonstrates that modifications to the fluorinated benzyl bromide structure can be used to "tune" the chromatographic properties of the resulting derivatives, which can be critical for separating analytes from background noise in GC-MS analysis.
| Derivatizing Agent | Relative Volatility of Derivative |
| Pentafluorobenzyl bromide | Higher |
| 4-(4'-methyltetrafluorophenyl)-2,3,5,6-tetrafluorobenzyl bromide | Lower (two-fold) |
This principle suggests that derivatives of this compound would also exhibit different chromatographic behavior compared to their PFB counterparts, offering a valuable alternative for method development.
Experimental Protocol: Derivatization for GC-MS Analysis
The following protocol for the derivatization of acidic compounds is based on established methods for PFB-Br and can be adapted for this compound.[6]
Materials:
-
Analyte solution
-
This compound solution (e.g., 1:3 v/v in acetonitrile)
-
Organic base (e.g., N,N-Diisopropylethylamine - Hünig's base)
-
Acetone
-
Toluene
-
Nitrogen gas
Procedure:
-
To a 1.5 mL glass vial, add a small volume of the sample (e.g., 10 µL of a urine sample).
-
Add the internal standard if required.
-
Add the organic base (e.g., 10 µL of Hünig's base).
-
Add acetone (e.g., 100 µL).
-
Add the this compound solution (e.g., 10 µL).
-
Seal the vial tightly and incubate at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 60 minutes).
-
After cooling to room temperature, evaporate the solvents and excess reagents under a stream of nitrogen.
-
Reconstitute the residue in toluene (e.g., 200 µL), vortex for 1 minute, and centrifuge.
-
Transfer the supernatant to an autosampler vial for GC-MS analysis.
Workflow and Pathway Visualizations
To further clarify the processes described, the following diagrams illustrate the experimental workflows and the general logic of selecting a protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. wiserpub.com [wiserpub.com]
- 3. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 4. Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine | MDPI [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2,3,4,5-Tetrafluorobenzyl Bromide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical intermediates like 2,3,4,5-Tetrafluorobenzyl bromide are paramount. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, ensuring laboratory safety and regulatory compliance. The procedures outlined are based on the established protocols for similar hazardous chemical compounds.
Immediate Safety and Handling Precautions
This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[1][2] Inhalation may cause respiratory irritation. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] An eyewash station and safety shower should be readily accessible.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to local, regional, and national regulations is mandatory.[4]
-
Waste Identification and Segregation :
-
Clearly label all waste containing this compound as "Hazardous Waste."
-
Do not mix this waste with other chemical waste streams to prevent unintended reactions.
-
Keep the waste in its original or a compatible, tightly sealed container.
-
-
Spill Management :
-
In the event of a spill, evacuate the area if necessary.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3]
-
Carefully collect the absorbed material into a designated, labeled container for hazardous waste.
-
Clean the affected area thoroughly.
-
-
Container Decontamination :
-
Final Disposal :
-
The collected waste must be disposed of through an approved hazardous waste disposal facility.
-
Do not discharge the material into drains, sewers, or waterways, as it can be toxic to aquatic organisms.[3]
-
Hazard Profile and Disposal Considerations
The following table summarizes the key hazards associated with benzyl bromide compounds, which inform the necessary disposal procedures for this compound.
| Hazard Classification | Description | Disposal Implication |
| Corrosive | Causes severe skin burns and eye damage.[1][2] | Requires handling with full PPE and disposal in clearly marked, secure containers. |
| Lachrymator | Substance that irritates the eyes and causes tears.[2] | Mandates handling in a well-ventilated area or fume hood to avoid inhalation. |
| Respiratory Irritant | May cause irritation to the respiratory tract upon inhalation. | Reinforces the need for proper ventilation and respiratory protection if necessary. |
| Environmental Hazard | Potentially toxic to aquatic life.[3] | Prohibits disposal down the drain or into the environment.[3] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
References
Personal protective equipment for handling 2,3,4,5-Tetrafluorobenzyl bromide
Essential Safety and Handling Guide for 2,3,4,5-Tetrafluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 53001-71-1). Adherence to these procedures is paramount for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive liquid that can cause severe skin burns and eye damage. It is also harmful if inhaled, swallowed, or in contact with skin.[1] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Specifications |
| Eye and Face | Safety Goggles and Face Shield | Must be worn at all times when handling the chemical to protect against splashes. |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Body | Laboratory Coat and Chemical Apron | A flame-retardant lab coat worn over personal clothing, supplemented with a chemical-resistant apron. |
| Respiratory | Fume Hood or Respirator | All handling of this compound must be conducted in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3] |
Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
Operational Plan:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[4] Prepare all necessary equipment and reagents to minimize the duration of handling.
-
Handling:
-
Storage:
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₃BrF₄ |
| Molecular Weight | 243.0 g/mol |
| Appearance | Clear colorless to yellow liquid[1] |
| Boiling Point | 107-110°C at 65 mmHg[1] |
| Density | 1.81 g/cm³[1] |
| Hazard Codes | C (Corrosive)[1] |
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is critical.
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the individual is conscious, give them two glasses of water to drink. Seek immediate medical attention. |
Spill Response:
In case of a spill, evacuate the area immediately. For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal.[2] Do not use combustible materials, such as sawdust. For large spills, contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Arrange for a licensed professional waste disposal service to collect the hazardous waste. Do not pour this chemical down the drain.
Visual Protocols
To further clarify the procedural steps for safe handling and the logical hierarchy of safety controls, the following diagrams are provided.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
